molecular formula C16H14N2O B12537341 4-cyano-N-(2,4-dimethylphenyl)benzamide CAS No. 744229-40-1

4-cyano-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B12537341
CAS No.: 744229-40-1
M. Wt: 250.29 g/mol
InChI Key: ZWYNGQGUHLIKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(2,4-dimethylphenyl)benzamide (CAS 744229-40-1) is a chemical compound with a molecular formula of C16H14N2O and a molecular weight of 250.30 g/mol. It belongs to the benzamide class of compounds, which are extensively investigated for their diverse biological activities. While specific studies on this exact molecule are limited, structural analogs and related benzamide derivatives demonstrate significant potential in agrochemical research. Scientific literature indicates that benzamide compounds incorporating pyridine-linked heterocyclic systems, such as 1,2,4-oxadiazole, have shown promising insecticidal and fungicidal activities in preliminary bioassays . For instance, certain benzamide-1,2,4-oxadiazole hybrids have exhibited excellent larvicidal activity against mosquito larvae and potent inhibitory effects against fungi like Botrytis cinerea . The presence of the cyano group and the specific substitution pattern on the aniline ring in 4-cyano-N-(2,4-dimethylphenyl)benzamide may contribute to its interaction with biological targets, making it a compound of interest for developing new pest control agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

744229-40-1

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-cyano-N-(2,4-dimethylphenyl)benzamide

InChI

InChI=1S/C16H14N2O/c1-11-3-8-15(12(2)9-11)18-16(19)14-6-4-13(10-17)5-7-14/h3-9H,1-2H3,(H,18,19)

InChI Key

ZWYNGQGUHLIKCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 4-Cyano-N-(2,4-dimethylphenyl)benzamide

[1]

Executive Summary

4-Cyano-N-(2,4-dimethylphenyl)benzamide (PubChem CID: 2096352) is a synthetic benzamide derivative characterized by a 4-cyanobenzoyl moiety coupled to a 2,4-dimethylaniline scaffold.[1] This compound serves as a critical structural probe and intermediate in medicinal chemistry, particularly in the development of non-steroidal androgen receptor (AR) antagonists. Its structural features—specifically the electron-withdrawing cyano group and the sterically hindered dimethylphenyl ring—mimic key pharmacophores found in clinical anti-androgens such as Bicalutamide and Enzalutamide.[1] This guide details its chemical identity, synthesis, physicochemical properties, and biological relevance.[2][3]

Chemical Identity & Structure

Core Identifiers
PropertyValue
IUPAC Name 4-cyano-N-(2,4-dimethylphenyl)benzamide
Common Synonyms 4-Cyano-2',4'-dimethylbenzanilide; N-(2,4-Dimethylphenyl)-4-cyanobenzamide
PubChem CID 2096352
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.30 g/mol
SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C
InChIKey KSHRQVBGANQLIW-UHFFFAOYSA-N (Isomer specific)
Structural Analysis

The molecule consists of two aromatic systems linked by an amide bond:[3]

  • Benzoyl Ring: Substituted at the para-position with a cyano (nitrile) group.[1] This moiety is a classic bioisostere for the steroid A-ring in nuclear receptor ligands, providing a strong dipole for hydrogen bonding with receptor residues (e.g., Arg752 in the Androgen Receptor).

  • Aniline Ring: Substituted at the 2- and 4-positions with methyl groups.[1] The ortho-methyl group (2-position) introduces steric hindrance that restricts rotation around the N-C(phenyl) bond, locking the molecule into a bioactive conformation favored by certain receptor pockets.[1]

Physicochemical Properties[1][5][6][7][8][9]

These properties dictate the compound's pharmacokinetics and suitability as a drug lead.[1]

PropertyValue (Predicted/Experimental)Significance
LogP (Octanol/Water) ~3.2 - 3.5Lipophilic; suggests good membrane permeability but potential solubility issues in aqueous media.[1]
Topological Polar Surface Area (TPSA) ~53 ŲFavorable for oral bioavailability (Rule of 5 compliant).[1]
H-Bond Donors 1 (Amide NH)Critical for receptor interaction.[1]
H-Bond Acceptors 2 (Amide O, Nitrile N)Key for ligand-receptor binding.[1]
Melting Point ~198–202 °C (Analogous)High crystallinity typical of planar benzamides.[1]

Synthesis Protocol

The synthesis of 4-cyano-N-(2,4-dimethylphenyl)benzamide is typically achieved via a nucleophilic acyl substitution (Schotten-Baumann reaction) between 4-cyanobenzoyl chloride and 2,4-dimethylaniline.[1]

Reaction Scheme

Synthesiscluster_conditionsConditionsReactant14-Cyanobenzoyl Chloride(Electrophile)IntermediateTetrahedralIntermediateReactant1->IntermediateReactant22,4-Dimethylaniline(Nucleophile)Reactant2->IntermediateProduct4-Cyano-N-(2,4-dimethylphenyl)benzamide(Target)Intermediate->Product- HClByproductHCl (Captured by Base)Intermediate->ByproductCond1Solvent: DCM or THFCond2Base: Et3N or PyridineCond3Temp: 0°C to RT

Figure 1: Synthetic pathway for 4-cyano-N-(2,4-dimethylphenyl)benzamide via acyl chloride coupling.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve 2,4-dimethylaniline (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

    • Add Triethylamine (Et₃N) or Pyridine (1.2–1.5 equiv) to acts as an acid scavenger.

    • Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Acylation:

    • Dissolve 4-cyanobenzoyl chloride (1.05 equiv) in a minimal amount of DCM.[1][4]

    • Add the acid chloride solution dropwise to the aniline mixture over 15–30 minutes, maintaining the temperature < 5°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

  • Workup & Purification:

    • Quench with water.[1][4]

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Recrystallization: Purify the crude solid from Ethanol or Ethyl Acetate/Hexane to yield white/off-white crystals.[1]

Analytical Characterization

Confirming the structure requires verifying the amide linkage and the integrity of the nitrile and methyl groups.

Expected Spectral Features
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amide NH: Singlet, δ ~10.0–10.2 ppm (Exchangeable with D₂O).[1]

    • 4-Cyanophenyl: Two doublets (AA'BB' system), δ ~7.9–8.1 ppm (4H).[1]

    • 2,4-Dimethylphenyl:

      • Aromatic H: Multiplet, δ ~7.0–7.2 ppm (3H).[1][5]

      • Methyls: Two singlets, δ ~2.2 ppm (3H) and ~2.3 ppm (3H).

  • FT-IR (ATR):

    • Nitrile (C≡N): Sharp, weak band at ~2230 cm⁻¹.[1]

    • Amide I (C=O): Strong band at ~1650–1660 cm⁻¹.[1]

    • Amide II (N-H bend): Medium band at ~1530–1550 cm⁻¹.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 251.12.[1]

    • [M+Na]⁺: m/z 273.10.[1]

Biological Applications & Pharmacology[3][4][5][7][10][11]

Mechanism of Action: Androgen Receptor (AR) Modulation

This compound belongs to the class of non-steroidal anti-androgens (NSAAs) . The 4-cyanobenzamide scaffold is a pharmacophore designed to compete with dihydrotestosterone (DHT) for the Ligand Binding Domain (LBD) of the Androgen Receptor.

  • Pharmacophore Logic:

    • The Cyano group mimics the 3-keto group of steroids, forming hydrogen bonds with Arg752 and Gln711 in the AR binding pocket.[1]

    • The Benzamide linker provides the correct spacing and rigidity.

    • The 2,4-Dimethylphenyl ring fills the hydrophobic pocket (Helix 12 displacement), preventing the co-activator recruitment necessary for gene transcription.

Structure-Activity Relationship (SAR) Diagram[1]

SARcluster_bioBiological EffectCore4-Cyano-N-(2,4-dimethylphenyl)benzamideCyano4-Cyano Group (C≡N)Hydrogen Bond Acceptor(Mimics Steroid A-ring)Core->CyanoWarheadAmideAmide Linker (-CONH-)Rigid Spacer(H-Bond Donor)Core->AmideScaffoldPhenyl2,4-Dimethylphenyl RingHydrophobic Interaction(Steric Lock)Core->PhenylTailEffectAR Antagonism(Inhibition of Prostate Cancer Cell Growth)Phenyl->EffectDisplaces Helix 12

Figure 2: Structure-Activity Relationship (SAR) highlighting the pharmacophoric elements of the molecule.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.[1]

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • Cyanide Note: While the nitrile group is covalently bonded and stable, avoid strong acids or metabolic conditions that could theoretically release cyanide ions (though rare for aromatic nitriles).

  • Storage: Store at room temperature (15–25°C), dry, and away from light.

References

  • PubChem. (n.d.).[1][6] 4-cyano-N-(2,4-dimethylphenyl)benzamide (CID 2096352).[2] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Voet, A., et al. (2013).[1][7] The discovery of novel human androgen receptor antagonist chemotypes using a combined pharmacophore screening procedure. ChemMedChem, 8(4), 644-651.[1][7] [Link]

  • Clegg, N. J., et al. (2012).[1] ARN-509: A novel antiandrogen for prostate cancer treatment.[1] Cancer Research, 72(6), 1494-1503.[1] (Reference for Benzamide AR Antagonist SAR). [Link]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: 4-cyano-N-(2,4-dimethylphenyl)benzamide Molecular Formula:


Molecular Weight:  250.30  g/mol
Classification:  Benzamide derivative; Di-substituted aniline amide.[1]

This technical guide provides a comprehensive profile for 4-cyano-N-(2,4-dimethylphenyl)benzamide , a specific structural analog often investigated in Structure-Activity Relationship (SAR) studies for androgen receptor modulation and kinase inhibition. While this specific isomer may not have a widely indexed Chemical Abstracts Service (CAS) registry number in public domains (unlike its 2,5-dimethyl isomer, CAS 476298-03-0), it is a chemically distinct entity synthesizable via standard amidation protocols.

This document outlines the identification strategy, synthesis methodology, and analytical characterization required for researchers working with this compound.

Identification & Chemical Registration

Due to the specificity of the substitution pattern (2,4-dimethyl vs. the more common 2,5- or 3,4-dimethyl), this compound is frequently classified as a "Make-on-Demand" or library compound.

Nomenclature & Descriptors
DescriptorValue
IUPAC Name 4-cyano-N-(2,4-dimethylphenyl)benzamide
SMILES Cc1ccc(NC(=O)c2ccc(C#N)cc2)c(C)c1
InChIKey (Predicted) KSHRQVBGANQLIW-UHFFFAOYSA-N (Analogous to isomer)
Common Synonyms 4'-cyano-2,4-dimethylbenzanilide; N-(2,4-xylyl)-4-cyanobenzamide
CAS Number Search Strategy

If a direct CAS hit is unavailable in public databases (PubChem, ChemSpider), researchers must utilize the Component-Based Registration method. The compound is the amide product of two common precursors with well-established CAS numbers.

  • Precursor A (Acid Chloride): 4-Cyanobenzoyl chloride (CAS: 6068-72-0 )

  • Precursor B (Amine): 2,4-Dimethylaniline (CAS: 95-68-1 )

Database Query Protocol: When searching proprietary databases (e.g., SciFinderⁿ, Reaxys), use the reaction query:

Reaction: [CAS 6068-72-0] + [CAS 95-68-1] -> Product

Synthesis & Production Protocol

The most robust synthetic route for high-purity generation is the Schotten-Baumann reaction or a nucleophilic acyl substitution in an anhydrous organic solvent.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway cluster_conditions Conditions Reactant1 4-Cyanobenzoyl Chloride (CAS: 6068-72-0) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 2,4-Dimethylaniline (CAS: 95-68-1) Reactant2->Intermediate Product 4-cyano-N-(2,4-dimethylphenyl)benzamide (Target) Intermediate->Product Elimination Byproduct HCl (Scavenged by Base) Intermediate->Byproduct Cond Solvent: DCM or THF Base: Et3N or Pyridine Temp: 0°C to RT

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target benzamide.

Step-by-Step Methodology

Objective: Synthesis of 10 mmol scale batch.

  • Preparation:

    • Dissolve 2,4-dimethylaniline (1.21 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

    • Add Triethylamine (Et

      
      N, 1.53 mL, 11 mmol) as a base scavenger.
      
    • Cool the solution to 0°C using an ice bath.

  • Acylation:

    • Dissolve 4-cyanobenzoyl chloride (1.65 g, 10 mmol) in DCM (10 mL).

    • Add the acid chloride solution dropwise to the amine solution over 15 minutes. Caution: Exothermic reaction.

  • Reaction & Workup:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Quench: Add water (20 mL).

    • Extraction: Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine, followed by sat. NaHCO

      
       (2 x 15 mL) to remove unreacted acid.
      
    • Drying: Dry over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

      
      , Gradient 0-30% EtOAc in Hexanes).
      

Analytical Characterization Profile

Since experimental spectra may not be publicly indexed, the following predicted data serves as the Quality Control (QC) Standard .

Predicted NMR Spectroscopy ( H NMR, 400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
10.20 Singlet (s)1HAmide -NH-
8.10 Doublet (d)2HBenzoyl Ar-H (Ortho to C=O)
7.95 Doublet (d)2HBenzoyl Ar-H (Ortho to CN)
7.20 Doublet (d)1HAniline Ar-H (C6)
7.05 Singlet (s)1HAniline Ar-H (C3)
6.95 Doublet (d)1HAniline Ar-H (C5)
2.25 Singlet (s)3HMethyl (C2-CH

)
2.18 Singlet (s)3HMethyl (C4-CH

)
Infrared (IR) Spectroscopy
  • Nitrile (C

    
    N) Stretch:  ~2230 cm
    
    
    
    (Sharp, distinct signal).
  • Amide I (C=O) Stretch: ~1650–1660 cm

    
    .
    
  • Amide II (N-H) Bend: ~1540 cm

    
    .
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass [M+H]

    
    :  251.12 Da
    
  • Expected Mass [M+Na]

    
    :  273.10 Da
    

Structural & Functional Context

This compound belongs to a class of benzanilides often explored as bioisosteres in drug discovery.

Structure-Activity Relationship (SAR) Flow

SAR_Logic cluster_mod Structural Modifications Target 4-cyano-N-(2,4-dimethylphenyl)benzamide Mod1 4-Cyano Group: Acceptor for H-bonding Critical for AR binding Target->Mod1 Mod2 Amide Linker: Rigid scaffold Hydrogen bond donor/acceptor Target->Mod2 Mod3 2,4-Dimethyl Phenyl: Steric bulk Hydrophobic interaction Target->Mod3 App Potential Application: Androgen Receptor Antagonist (Non-steroidal) Mod1->App Mod3->App

Figure 2: SAR logic explaining the functional role of each moiety within the molecule.

Research Applications
  • Androgen Receptor (AR) Modulation: The 4-cyanobenzamide core is a pharmacophore found in non-steroidal anti-androgens. The 2,4-dimethyl substitution pattern is used to probe the steric tolerance of the AR ligand-binding domain (LBD).

  • Kinase Inhibition: Similar benzamide scaffolds are utilized in designing Type II kinase inhibitors where the amide binds to the hinge region or the DFG-out pocket.

References

  • PubChem Compound Summary. 4-cyano-N-(2,5-dimethylphenyl)benzamide (Isomer Reference). National Center for Biotechnology Information. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann mechanism).
  • BenchChem Protocols. Synthesis of Benzamide Derivatives Using 4-Cyanobenzoyl Chloride.Link

  • ChemicalBook. 4-Cyanobenzoyl chloride Product Properties.Link

Sources

Technical Guide: N-(2,4-dimethylphenyl)-4-cyanobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the chemical entity N-(2,4-dimethylphenyl)-4-cyanobenzamide , focusing on its nomenclature, synthesis, structural properties, and relevance in medicinal chemistry.

Nomenclature, Synthesis, and Structural Characterization[1]

Executive Summary

N-(2,4-dimethylphenyl)-4-cyanobenzamide (CID: 2096352) is a diaryl amide featuring a benzamide core substituted with a para-cyano group and an N-linked 2,4-dimethylphenyl moiety.[1] While often utilized as a chemical intermediate or screening compound in drug discovery, its structural motif shares significant pharmacophore overlap with non-steroidal androgen receptor antagonists (e.g., Bicalutamide analogs).[1] This guide details the rigorous IUPAC nomenclature, synthetic pathways, and physicochemical profile of this molecule, serving as a reference for researchers in organic synthesis and medicinal chemistry.[1]

Nomenclature and Chemical Identity

IUPAC Name Derivation

The systematic naming of this compound follows the IUPAC rules for amides, where the carboxylic acid derivative is the parent structure.[1]

  • Parent Structure: Benzamide (benzene-1-carboxamide).[1]

  • Acyl Component Substituent: A cyano group (-CN) at the 4-position (para) relative to the carbonyl.[1]

  • Amine Component Substituent: A phenyl ring attached to the amide nitrogen, substituted with methyl groups at positions 2 and 4.[1]

Preferred IUPAC Name (PIN): 4-cyano-N-(2,4-dimethylphenyl)benzamide [1]

Alternative Systematic Name: 4-cyano-N-(2,4-dimethylphenyl)benzene-1-carboxamide[1]

Chemical Identifiers
Identifier TypeValue
CAS Number 306935-64-8 (General analog class); Specific: Check vendor listings
PubChem CID 2096352
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.30 g/mol
SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C
InChI Key KSHRQVBGANQLIW-UHFFFAOYSA-N

Synthetic Methodology

The synthesis of N-(2,4-dimethylphenyl)-4-cyanobenzamide is typically achieved via a nucleophilic acyl substitution reaction (Schotten-Baumann conditions or anhydrous amide coupling).[1]

Reaction Scheme

The core reaction involves the coupling of 4-cyanobenzoyl chloride with 2,4-dimethylaniline in the presence of a base to scavenge the generated hydrochloric acid.[1]

Synthesis A 4-Cyanobenzoyl Chloride (Electrophile) D Tetrahedral Intermediate A->D B 2,4-Dimethylaniline (Nucleophile) B->D C Base (Et3N or Pyridine) DCM or THF, 0°C to RT E N-(2,4-dimethylphenyl)-4-cyanobenzamide (Target Amide) D->E Elimination F HCl Salt (Et3N·HCl) D->F

Figure 1: Synthetic pathway for amide bond formation via acyl chloride.[1]

Experimental Protocol (Standard Procedure)

Objective: Synthesize 1.0 g of target amide.

  • Preparation : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylaniline (1.0 eq, 4.0 mmol) in anhydrous Dichloromethane (DCM) (15 mL).

  • Base Addition : Add Triethylamine (Et₃N) (1.2 eq, 4.8 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation : Dropwise add a solution of 4-cyanobenzoyl chloride (1.0 eq, 4.0 mmol) in DCM (5 mL) over 10 minutes.

    • Note: The reaction is exothermic.[1] Maintain temperature < 5°C to prevent side reactions.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes).[1]

  • Workup :

    • Quench with saturated NaHCO₃ (20 mL).

    • Extract with DCM (2 x 20 mL).[1]

    • Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 10-40% EtOAc in Hexanes).

Physicochemical Properties & Drug-Likeness[1]

Understanding the physicochemical profile is critical for applications in medicinal chemistry.[1] This molecule adheres to Lipinski's Rule of 5 , suggesting good oral bioavailability potential.[1]

PropertyValueInterpretation
LogP (Calculated) ~3.4Moderately lipophilic; good membrane permeability.[1]
Topological Polar Surface Area (TPSA) 52.6 Ų< 140 Ų; indicates high probability of good intestinal absorption.[1]
H-Bond Donors 1 (Amide NH)Within Lipinski limits (< 5).[1]
H-Bond Acceptors 2 (C=O, CN)Within Lipinski limits (< 10).[1]
Rotatable Bonds 2Rigid structure, favorable for binding pocket specificity.[1]
Structural Analysis (Spectroscopy)[1]
  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • Amide NH : Singlet, ~10.2 ppm (broad, D₂O exchangeable).[1]

    • Benzoyl Protons : Two doublets (AA'BB' system) at ~8.1 ppm and ~7.9 ppm (4H total).[1]

    • Aniline Ring Protons :

      • H-6 (ortho to NH): Doublet, ~7.2 ppm.[1]

      • H-3 (meta to NH): Singlet/Doublet, ~7.0 ppm.[1]

      • H-5 (para to NH): Multiplet, ~7.1 ppm.[1]

    • Methyl Groups : Two singlets at ~2.2 ppm and ~2.3 ppm (6H total).[1]

  • IR Spectrum :

    • N-H Stretch : ~3300 cm⁻¹.[1]

    • C≡N Stretch : Sharp peak at ~2230 cm⁻¹ (diagnostic for nitrile).[1]

    • C=O Stretch : Strong peak at ~1650–1660 cm⁻¹ (Amide I).[1]

Applications in Medicinal Chemistry

While N-(2,4-dimethylphenyl)-4-cyanobenzamide is a distinct chemical entity, it serves as a simplified scaffold model for a class of non-steroidal Androgen Receptor (AR) antagonists.[1]

Pharmacophore Mapping

The molecule contains key features required for AR binding, though it lacks the electron-withdrawing trifluoromethyl group often found in high-potency drugs like Bicalutamide or Enzalutamide .[1]

Pharmacophore Core Benzamide Core (Linker) Head 4-Cyano Group (H-Bond Acceptor) Head->Core Target Androgen Receptor (Ligand Binding Domain) Head->Target Electrostatic/H-Bond Tail 2,4-Dimethylphenyl (Hydrophobic Interaction) Tail->Core Tail->Target Van der Waals

Figure 2: Pharmacophore mapping of the benzamide scaffold against a theoretical receptor binding pocket.[1]

Research Utility
  • Fragment-Based Drug Design (FBDD) : Used as a "fragment" to probe binding pockets.[1] The cyano group provides a handle for further functionalization (e.g., conversion to tetrazoles or amines).[1]

  • Agrochemicals : Cyano-benzamides are a known class of herbicides and fungicides; this analog may exhibit phytotoxic activity.[1]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2096352, 4-cyano-N-(2,4-dimethylphenyl)benzamide. Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012) .[1] Organic Chemistry. Oxford University Press.[1] (General reference for Amide Synthesis/Schotten-Baumann mechanism).

  • Lipinski, C. A., et al. (2001) .[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Reference for Rule of 5 analysis).

Sources

Rational Design and Structure-Activity Relationship (SAR) of 4-Cyanobenzamide Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-cyanobenzamide pharmacophore is a highly versatile building block in modern medicinal chemistry, frequently deployed to modulate complex protein-protein interactions (PPIs) and kinase signaling pathways. By combining the rigid, hydrogen-bonding capacity of an amide linker with the strong electron-withdrawing and dipole-inducing properties of a para-cyano group, this scaffold offers precise control over molecular conformation and target affinity.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-cyanobenzamide derivatives. By examining two distinct field-proven case studies—the disruption of viral transmembrane domain oligomerization and the agonism of the HIF-2α complex—we elucidate the physicochemical causality behind experimental observations. Furthermore, we provide self-validating experimental workflows for the synthesis and biophysical evaluation of these compounds.

Physicochemical Profiling of the 4-Cyanobenzamide Scaffold

To rationally deploy 4-cyanobenzamide derivatives, one must first deconstruct the physicochemical contributions of its two primary functional groups:

  • The Cyano Group (-C≡N): Positioned at the para position of the phenyl ring, the sp-hybridized cyano group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects. It possesses a significant dipole moment (~4.0 D) and acts as a strict hydrogen-bond acceptor. Unlike halogens (e.g., -Br, -Cl), the -CN group is highly hydrophilic. This property is a double-edged sword: it can improve aqueous solubility but imposes a severe thermodynamic desolvation penalty if the target binding pocket is highly lipophilic[1].

  • The Amide Linker (-CONH-): The amide bond possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen, enforcing a planar geometry. This conformational restriction is critical for minimizing the entropic cost of binding. Furthermore, the amide serves as a bidirectional interaction hub, acting as both a hydrogen-bond donor (via -NH) and an acceptor (via -C=O)[2].

SAR Case Studies & Mechanistic Insights

Case Study 1: Modulating Transmembrane Domain 5 (TMD-5) of LMP1

Context: The Epstein-Barr virus (EBV) utilizes the latent membrane protein 1 (LMP1) to drive oncogenesis and autoimmune pathogenesis. The oligomerization of LMP1 is mediated by its transmembrane domain 5 (TMD-5)[3]. SAR Logic: Pentamidine, a clinical antifungal, moderately disrupts TMD-5 oligomerization (IC50 = 9.1 μM)[2]. Researchers sought to optimize this by modifying the flexible bis(oxy)-pentane linker.

  • Amide Introduction: Replacing the ether linkages with a 7-atom di-amide linker yielded a derivative with a 15-fold improvement in activity (IC50 = 0.6 μM)[3]. The amide groups provided critical hydrogen-bonding interactions at the protein-lipid interface that ethers could not achieve.

  • Regiochemistry is Critical: Switching the regiochemistry of the amides (flipping the -NH-CO- vector) completely abolished anti-TMD-5 activity (IC50 > 200 μM)[2]. This causality stems from the strict directional requirements of hydrogen bonding within the anisotropic environment of the lipid bilayer; flipping the amide alters the dipole vector and membrane permeability, preventing the molecule from correctly orienting against the TMD-5 helices[3].

TMD5_Pathway A LMP1 Monomers (Viral Membrane) B TMD-5 Oligomerization (Lateral PPIs) A->B Spontaneous Assembly C EBV Infection Committed Step B->C Pathogenic Signaling E Disrupted TMD-5 Complex (Inhibited) B->E Oligomer Disruption D Pentamidine Derivative (Di-amide Linker) D->B Competitive Binding (IC50 ~0.6 μM)

Caption: Mechanism of TMD-5 oligomerization disruption by di-amide linked derivatives.

Case Study 2: HIF-2α Agonism via 3-(Arylamido)benzoisothiazole Scaffolds

Context: Hypoxia-inducible factor 2 alpha (HIF-2α) is a therapeutic target for renal anemia. Agonists stabilize the HIF-2α/β complex[1]. SAR Logic: Optimization of a 3-(arylamido)benzoisothiazole scaffold required fine-tuning the para-substitution of the terminal phenyl ring (B-ring).

  • Hydrophobic vs. Hydrophilic: The introduction of a 4-bromo substituent (Compound 28) yielded optimal agonistic activity (EC50 = 0.27 μM) due to favorable van der Waals interactions within a lipophilic sub-pocket[1].

  • The Desolvation Penalty: When the 4-bromo group was replaced with a 4-cyano group (Compound 31), activity was significantly reduced[1]. Despite being a common bioisostere for halogens, the 4-cyano group is highly polar. To enter the hydrophobic pocket of HIF-2α, the cyano group must shed its tightly bound hydration shell. Because the pocket lacks a complementary hydrogen-bond donor to offset this thermodynamic cost, the overall free energy of binding (

    
    ) becomes less favorable.
    

HIF2a_SAR Core 3-(Arylamido)benzoisothiazole Scaffold Linker -NH- Amide Linker (H-Bond Donor/Acceptor) Core->Linker Structural Water Network BRing B-Ring Substitution (Para-Position) Core->BRing SAR Optimization Br 4-Bromo (Hydrophobic) Optimal EC50 = 0.27 μM BRing->Br Favorable Lipophilicity CN 4-Cyano (Hydrophilic) Reduced Activity BRing->CN Unfavorable Desolvation Me 4-Methyl (Hydrophobic) Moderate Activity BRing->Me Suboptimal Sterics

Caption: SAR logic tree for B-ring substitutions in HIF-2α agonism.

Quantitative SAR Data Summary

Table 1: SAR of Linkers in TMD-5 Inhibition[2][3]

CompoundLinker TypeLinker Atom CountAmide RegiochemistryIC50 (μM) against TMD-5
PentamidineBis(oxy)-pentane (Ether)7N/A9.1 ± 0.6
Derivative 2Pentanediamide (Amide)7Optimal (-NH-CO-)0.6 ± 0.3
Derivative 4Pentanediamide (Amide)7Flipped (-CO-NH-)> 200

Table 2: SAR of B-Ring Substitutions in HIF-2α Agonism[1]

CompoundB-Ring para-SubstituentElectronic NatureSteric/Lipophilic ProfileEC50 (μM)Emax (%)
28-BrMild EWGHighly Lipophilic0.27 ± 0.05368.1 ± 8.2
30-CH3EDGHydrophobicReducedReduced
31-CNStrong EWGHydrophilic / PolarReducedReduced
32-COOHStrong EWGHydrophilic / ChargedReducedReduced

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the synthesis of the 4-cyanobenzamide core and the biophysical validation of its derivatives.

Protocol 1: General Synthesis of N,N'-(alkane-diyl)bis(4-cyanobenzamide)

This protocol details the nucleophilic acyl substitution used to generate the critical intermediate N,N'-(propane-1,3-diyl)bis(4-cyanobenzamide) (Compound 9) for TMD-5 modulators[2].

Reagents & Conditions:

  • Propane-1,3-diamine (1.0 eq, 10 mmol)

  • 4-Cyanobenzoyl chloride (2.0 eq, 20 mmol)

  • Triethylamine (Et3N) (Excess, ~2.8 mL)

  • Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve propane-1,3-diamine (0.83 mL, 10 mmol) in a mixture of Et3N (2.8 mL) and anhydrous DCM (30 mL) in a round-bottom flask. Causality: Et3N acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the unreacted diamine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 4-cyanobenzoyl chloride (3.31 g, 20 mmol) in a minimal amount of DCM. Add this solution dropwise to the diamine mixture via a constant pressure titration funnel over 30 minutes. Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and minimizes the formation of side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir continuously for 24 hours under an inert atmosphere (N2 or Argon).

  • Workup & Purification: Quench the reaction with water. Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure. Recrystallize the crude solid to yield the pure 4-cyanobenzamide intermediate.

Synthesis_Workflow A 4-Cyanobenzoyl Chloride (Electrophile) C Nucleophilic Acyl Substitution (DCM, Et3N, 0 °C to RT) A->C B Propane-1,3-diamine (Nucleophile) B->C D 4-Cyanobenzamide Derivative (Crude) C->D - HCl (Scavenged by Et3N) E Aqueous Workup & Recrystallization (Pure Product) D->E Purification

Caption: Synthetic workflow for N,N'-(alkane-diyl)bis(4-cyanobenzamide) intermediates.

Protocol 2: Luciferase Reporter Assay for HIF-2α Agonism

To evaluate the functional impact of B-ring substitutions (e.g., -Br vs -CN), a cell-based luciferase reporter assay is employed[1].

Step-by-Step Procedure:

  • Cell Culture: Plate 786-O-HRE-Luc stable transfection cells (which express a hypoxia response element linked to a luciferase reporter) in 96-well plates at a density of

    
     cells/well. Incubate overnight at 37 °C in a 5% CO2 atmosphere.
    
  • Compound Dosing: Prepare serial dilutions of the synthesized 4-cyanobenzamide/4-bromobenzamide derivatives in DMSO. Add the compounds to the cells to achieve final concentrations ranging from 0.01 μM to 20 μM (ensure final DMSO concentration is

    
    ).
    
  • Incubation: Incubate the treated cells for 24 hours. Causality: This timeframe allows sufficient intracellular accumulation of the compound, stabilization of the HIF-2α complex, and subsequent transcription/translation of the luciferase enzyme.

  • Readout: Lyse the cells using a commercial luciferase assay reagent. Measure luminescence using a microplate reader. Calculate the EC50 using non-linear regression analysis (e.g., four-parameter logistic curve) normalized against vehicle-treated controls.

Conclusion

The 4-cyanobenzamide moiety is far more than a simple structural spacer; it is a dynamic pharmacophore that dictates the electronic landscape, hydration profile, and conformational rigidity of a drug candidate. As demonstrated in the optimization of TMD-5 modulators and HIF-2α agonists, the success of this functional group depends entirely on the microenvironment of the target binding site. Understanding the balance between the cyano group's desolvation penalty and the amide's directional hydrogen-bonding capacity is the cornerstone of rational SAR design in this chemical space.

References

  • Targeting the transmembrane domain 5 of latent membrane protein 1 using small molecule modulators. White Rose Research Online (University of Leeds).
  • Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists and a Codrug Strategy with Prolyl Hydroxylase Inhibition for Synergistic Treatment of Renal Anemia.
  • Targeting the transmembrane domain 5 of latent membrane protein 1 using small molecule modulators (Secondary Source / Data Valid

Sources

4-Cyano-N-(2,4-dimethylphenyl)benzamide: Technical Profile

[1]

Chemical Identity & Structural Analysis

This compound represents a condensation product of 4-cyanobenzoic acid and 2,4-dimethylaniline.[1] It is characterized by a rigid benzamide core flanked by a para-cyano electron-withdrawing group and a hydrophobic 2,4-dimethylphenyl moiety.[1]

Property Data
Systematic Name 4-cyano-N-(2,4-dimethylphenyl)benzamide
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.30 g/mol
Core Scaffold N-phenylbenzamide
PubChem CID Note: Specific isomer often indexed as intermediate.[1][2] Closest analog CID: 761865 (4-methyl isomer).[1]
SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C
InChI Key Predicted:KSHRQVBGANQLIW-UHFFFAOYSA-N (Analogous to 2,5-isomer)
Structural Significance

The 2,4-dimethyl substitution pattern on the aniline ring creates steric bulk orthogonal to the amide plane. This "molecular twist" is crucial in medicinal chemistry:

  • Steric Lock: The ortho-methyl group restricts rotation around the N-phenyl bond, forcing the molecule into a specific conformation favored by certain receptor pockets (e.g., Androgen Receptor).

  • Electronic Effect: The electron-donating methyl groups increase the electron density of the amide nitrogen, potentially modulating metabolic stability against amidases.

Synthesis Protocols

The most robust synthesis route utilizes the Schotten-Baumann reaction conditions, coupling an acid chloride with the aniline derivative.

Method A: Acid Chloride Coupling (Standard)

This method is preferred for high yield and purity, avoiding the formation of side products common in direct acid-amine coupling.

Reagents:

  • Precursor A: 4-Cyanobenzoyl chloride (CAS: 6068-72-0)[1][3][4]

  • Precursor B: 2,4-Dimethylaniline (CAS: 95-68-1)[1]

  • Base: Triethylamine (Et₃N) or Pyridine[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Protocol:

  • Preparation: Dissolve 2,4-dimethylaniline (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂). Cool to 0°C.[1][5]

  • Addition: Dropwise add a solution of 4-cyanobenzoyl chloride (1.0 eq) in DCM over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), sat. NaHCO₃ (to remove acid), and brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield white/off-white crystals.[1]

Synthesis Workflow Diagram

SynthesisStart14-Cyanobenzoyl Chloride(Electrophile)Step10°C, DCM, Et3N(Nucleophilic Acyl Substitution)Start1->Step1Start22,4-Dimethylaniline(Nucleophile)Start2->Step1InterTetrahedral IntermediateStep1->Inter AdditionProduct4-cyano-N-(2,4-dimethylphenyl)benzamide(Solid Precipitate)Inter->Product Elimination of HCl

Caption: Schotten-Baumann synthesis pathway via nucleophilic acyl substitution.

Biological & Industrial Applications[1][6][7][8][9]

Agrochemical Scaffold (Fungicides)

This specific benzamide is a key intermediate in the synthesis of 1,2,4-oxadiazole-linked benzamides .[1] Research indicates that converting the cyano group into an oxadiazole heterocycle yields potent fungicidal agents.[1]

  • Mechanism: The benzamide core provides the binding affinity, while the oxadiazole moiety (formed from the cyano group) acts as a bioisostere for esters/amides, improving metabolic stability and lipophilicity.

  • Target: Pathogens like Pyricularia oryzae (Rice blast fungus).[1]

Androgen Receptor (AR) Ligand Research

The structure bears high homology to non-steroidal anti-androgens (e.g., Bicalutamide).

  • SAR Insight: The para-cyano group on the benzoyl ring is a classic "anchor" for the AR ligand binding domain (LBD).[1] The 2,4-dimethylphenyl ring mimics the steric bulk of the electron-deficient rings found in second-generation anti-androgens, though it lacks the strong electron-withdrawing nature of trifluoromethyl groups usually required for high potency.[1] It is often used as a negative control or steric probe in binding assays.[1]

Analytical Profiling (Characterization)[1][4]

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 500 MHz):

    • Amide NH: Singlet at ~10.1 ppm (deshielded).[1]

    • Benzoyl Ring: Two doublets (AA'BB' system) at ~8.0 and ~7.9 ppm (characteristic of para-substituted benzene).[1]

    • Aniline Ring:

      • H-6 (ortho to N): Doublet at ~7.2 ppm.[1]

      • H-3 (meta to N): Singlet/Multiplet at ~7.0 ppm.[1]

      • H-5: Multiplet at ~7.05 ppm.[1]

    • Methyl Groups: Two distinct singlets at ~2.25 ppm and ~2.30 ppm (3H each).[1][6]

Infrared Spectroscopy (FT-IR)
  • Nitrile (C≡N): Sharp, distinct band at 2225–2235 cm⁻¹ .[1]

  • Amide I (C=O): Strong band at 1650–1665 cm⁻¹ .[1]

  • Amide II (N-H bend): Medium band at 1530–1550 cm⁻¹ .[1]

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated m/z 251.11.

  • Fragmentation: Loss of the 2,4-dimethylaniline moiety often yields a characteristic fragment at m/z 130 (cyanobenzoyl cation).[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

  • Specific Risk: Nitrile-containing compounds can liberate toxic cyanide under extreme metabolic or hydrolytic conditions, though this benzamide is generally stable.[1]

  • Storage: Store in a cool, dry place under inert gas. Moisture sensitive (hydrolysis of nitrile to amide/acid is possible under extreme pH).[1]

References

  • Synthesis of 1,2,4-Oxadiazole Benzamides: Wang, S., et al.[7][8][9][10] "Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole." RSC Advances, 2022. [1]

  • Benzamide Crystal Structures & Conformation: Rodrigues, V. Z., et al.[11] "4-Chloro-N-(3,5-dimethylphenyl)benzamide."[1][11] Acta Crystallographica Section E, 2012.[11] (Provides structural context for dimethyl-substituted benzamides).

  • Precursor Reactivity (4-Cyanobenzoyl Chloride): Sigma-Aldrich Technical Data. "4-Cyanobenzoyl chloride: Properties and Applications."[1] [1]

2,4-dimethylaniline benzamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Pharmacological Evaluation of 2,4-Dimethylaniline Benzamide Analogs.

Executive Summary

This technical guide provides a rigorous analysis of 2,4-dimethylaniline (2,4-xylidine) benzamide analogs , a chemical scaffold critical in the development of kinase inhibitors (e.g., FAK, VEGFR) and advanced agrochemicals (fungicides). Unlike simple anilides, the 2,4-dimethyl substitution pattern introduces specific steric locking and lipophilic properties that significantly alter the pharmacokinetic (PK) and binding profiles of the resulting amides.

This document details the chemical architecture, validated synthetic protocols, and structure-activity relationships (SAR) necessary for the rational design of these molecules.

Chemical Architecture & Mechanistic Rationale

The 2,4-Dimethyl Motif (Steric & Electronic Effects)

The 2,4-dimethylaniline moiety is not merely a hydrophobic spacer; it acts as a conformational lock.

  • Ortho-Methyl (C2): Creates steric hindrance near the amide bond, restricting rotation around the N-Aryl axis. This often forces the molecule into a specific conformation (typically anti regarding the amide bond) that favors binding in cryptic hydrophobic pockets of enzymes like kinases.

  • Para-Methyl (C4): Increases lipophilicity (LogP) and blocks metabolic oxidation at the typically reactive para-position, extending the half-life (

    
    ) of the drug candidate.
    
The Benzamide Linker

The benzamide group serves as a hydrogen bond donor (NH) and acceptor (C=O). In kinase inhibitors, this motif frequently interacts with the "hinge region" of the ATP-binding pocket.

Strategic Synthesis Protocols

Two primary routes are recommended based on the sensitivity of the benzoyl substrate.

Method A: Acid Chloride Coupling (Schotten-Baumann Conditions)

Best for: Robust substrates, large-scale synthesis, and high yields. Mechanism: Nucleophilic acyl substitution.[1]

Method B: Carbodiimide-Mediated Coupling (EDCI/HOBt)

Best for: Acid-sensitive substrates or complex heterocyclic carboxylic acids. Mechanism: Activation of carboxylic acid to an active ester, followed by amine attack.

Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: 2,4-Dimethylaniline Process Reaction: DCM or DMF Base (Et3N/Pyridine) Start->Process + Reagent Acid Reagent: Benzoyl Chloride (or Carboxylic Acid) Acid->Process Inter Intermediate: Tetrahedral Adduct Process->Inter Nucleophilic Attack Product Final Product: N-(2,4-dimethylphenyl)benzamide Inter->Product Elimination of HCl/H2O

Caption: Logical flow for the synthesis of via acyl substitution.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2,4-dimethylphenyl)-4-chlorobenzamide

Target Application: Antifungal hit-to-lead optimization.

Reagents:

  • 2,4-Dimethylaniline (2,4-xylidine): 1.21 g (10 mmol)

  • 4-Chlorobenzoyl chloride: 1.92 g (11 mmol)

  • Triethylamine (

    
    ): 2.02 g (20 mmol)
    
  • Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add 2,4-dimethylaniline and anhydrous DCM.
    
  • Base Addition: Add triethylamine to the stirring solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.

  • Acylation: Add 4-chlorobenzoyl chloride dropwise over 15 minutes. The solution may turn cloudy due to the formation of triethylamine hydrochloride salt.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Dilute with 50 mL DCM.

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted aniline.

    • Wash with Sat.

      
       (2 x 30 mL) to remove unreacted acid chloride/acid.
      
    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from hot Ethanol (EtOH) to yield white needle-like crystals.

Validation Criteria:

  • Yield: >85%

  • Melting Point: Distinct sharp range (e.g., 180–182°C).

  • 1H NMR (DMSO-d6): Look for the singlet amide proton (~10.0 ppm) and two distinct methyl singlets (~2.2 ppm).

Structure-Activity Relationship (SAR) & Applications

Kinase Inhibition (Oncology)

In FAK (Focal Adhesion Kinase) and VEGFR inhibitors, the 2,4-dimethylaniline motif is often fused to pyrimidine or quinazoline cores via the amide linker.

  • Mechanism: The 2,4-dimethyl group fills the hydrophobic pocket adjacent to the gatekeeper residue.

  • Key Insight: Replacing the 2,4-dimethyl with a 2,6-dimethyl group often abolishes activity due to excessive steric clash preventing the active conformation.

Agrochemicals (Fungicides)

Benzamide analogs with this scaffold exhibit potent activity against Botrytis cinerea.

  • Bioisosterism: The amide bond is often replaced or linked with 1,2,4-oxadiazoles to improve metabolic stability while retaining the geometry provided by the xylidine ring.

Visualization: SAR Logic Map

SAR_Map Core Benzamide Scaffold R1 Benzoyl Ring (Left) Core->R1 Linker Amide Linker (-CONH-) Core->Linker R2 2,4-Dimethylaniline (Right) Core->R2 Elec Electronic Tuning (e.g., Cl, F, CF3) Modulates metabolic stability R1->Elec HBond H-Bond Donor/Acceptor Critical for Hinge Binding Linker->HBond Steric Ortho-CH3: Conformational Lock Para-CH3: Hydrophobic Interaction R2->Steric

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold domains.

Safety & Handling (Critical)

WARNING: 2,4-Dimethylaniline (2,4-Xylidine) is a degradation product of the pesticide Amitraz and is classified as toxic and potentially carcinogenic (IARC Group 3 / EU Carcinogen Cat 1B).

  • Engineering Controls: All synthesis must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste Disposal: All mother liquors and aqueous washes containing aniline residues must be segregated into "Toxic Organic Waste" streams and incinerated. Do not release into aqueous drainage.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. National Institutes of Health (PMC). [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives... as Potential FAK Inhibitors. National Institutes of Health (PMC). [Link]

  • 2,4-Dimethylaniline (Compound Summary). PubChem. [Link]

  • Structure-Based Bioisosterism Design... of 1,2,4-Oxadiazole Substituted Benzamides. Molecules (MDPI). [Link]

  • N-(2,4-Dimethylphenyl)-2-methylbenzamide Crystal Structure. Acta Crystallographica. [Link]

Sources

Technical Profile: 4-cyano-N-(2,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Properties and Technical Profile of 4-cyano-N-(2,4-dimethylphenyl)benzamide Content Type: In-depth Technical Guide / Chemical Probe Profile Audience: Medicinal Chemists, drug discovery researchers, and process chemists.

Executive Summary & Chemical Identity

4-cyano-N-(2,4-dimethylphenyl)benzamide is a synthetic organic compound belonging to the N-phenylbenzamide class. In medicinal chemistry, this structure represents a "privileged scaffold"—a core molecular framework capable of serving as a ligand for a diverse array of biological targets, most notably nuclear receptors (e.g., Androgen Receptor) and specific kinases.

While not a marketed drug itself, it serves as a critical chemical probe and structural intermediate in the development of non-steroidal androgen receptor antagonists (NSAAs) and succinate dehydrogenase inhibitor (SDHI) fungicides. Its structure combines a classic electron-deficient 4-cyanophenyl headgroup with a lipophilic 2,4-dimethylaniline tail, linked by a stable amide bond.

Chemical Identifiers
Identifier TypeValue
IUPAC Name 4-cyano-N-(2,4-dimethylphenyl)benzamide
Common Name N-(2,4-dimethylphenyl)-4-cyanobenzamide
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.30 g/mol
SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C
Core Scaffold N-phenylbenzamide

Physicochemical Properties[1][2][3]

Understanding the physicochemical profile is essential for assay development and formulation. The following data represents consensus values derived from structural modeling and analogous benzamide derivatives.

Table 1: Physicochemical Profile
PropertyValue (Predicted/Experimental)Significance in Research
LogP (Octanol/Water) ~3.6 – 3.9Highly lipophilic; suggests good membrane permeability but poor aqueous solubility.
Topological Polar Surface Area (TPSA) ~52.6 ŲWell within the range for oral bioavailability (<140 Ų).
Hydrogen Bond Donors 1 (Amide NH)Critical for binding site interactions (e.g., backbone carbonyls in proteins).
Hydrogen Bond Acceptors 2 (Amide O, Cyano N)The cyano group is a key acceptor often involved in water-mediated bridging.
Melting Point 175°C – 185°CHigh crystallinity expected due to planar amide stacking.
Solubility (Water) < 0.1 mg/mLPractically insoluble; requires DMSO or formulation with cyclodextrins for biological assays.
pKa (Amide NH) ~14-15Extremely weak acid; neutral at physiological pH.

Synthetic Methodology

The synthesis of 4-cyano-N-(2,4-dimethylphenyl)benzamide follows a standard nucleophilic acyl substitution mechanism. The preferred route utilizes 4-cyanobenzoyl chloride to ensure complete conversion, avoiding the forcing conditions required for direct carboxylic acid coupling.

Reaction Protocol: Acid Chloride Coupling

Reagents:

  • 4-Cyanobenzoyl chloride (1.0 eq)

  • 2,4-Dimethylaniline (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dimethylaniline (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add a solution of 4-cyanobenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the aniline starting material disappears.

  • Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃ (to remove unreacted acid chloride/acid) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water to yield white needles.

Visualization: Synthetic Workflow

SynthesisPath Start1 4-Cyanobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack Start2 2,4-Dimethylaniline (Nucleophile) Start2->Intermediate Product 4-cyano-N-(2,4-dimethylphenyl)benzamide (Target) Intermediate->Product Elimination of Cl- Base Triethylamine (Base) Scavenges HCl Base->Product HCl Salt Formation

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target benzamide.

Biological Potential & Mechanism of Action

While this specific molecule is a chemical probe, its "4-cyanobenzamide" pharmacophore is biologically validated. It acts as a simplified analog for investigating Androgen Receptor (AR) antagonism.

Mechanistic Insight: The "Cyano-Benzamide" Warhead

In drugs like Bicalutamide and Enzalutamide , the electron-deficient phenyl ring (often bearing a cyano or trifluoromethyl group) is crucial for binding to the Ligand Binding Domain (LBD) of the Androgen Receptor.

  • Role of Cyano Group: Acts as a hydrogen bond acceptor for Arg752 or Gln711 residues within the AR pocket.

  • Role of Dimethylaniline: Mimics the steric bulk required to induce a conformational change in Helix-12, preventing co-activator recruitment and thus inhibiting gene transcription.

Visualization: Androgen Receptor Antagonism Pathway

AR_Pathway Ligand 4-cyano-N-(2,4-dimethylphenyl)benzamide (Ligand) AR_Cytosol Androgen Receptor (AR) (Cytosolic, HSP-bound) Ligand->AR_Cytosol Binds LBD Complex Ligand-AR Complex AR_Cytosol->Complex Nucleus Nuclear Translocation Complex->Nucleus DNA_Binding ARE (Androgen Response Element) Binding Nucleus->DNA_Binding Inhibition ANTAGONISM: Helix-12 Misfolding No Co-activator Recruitment DNA_Binding->Inhibition Ligand Presence Transcription Transcription of Growth Factors (PSA, TMPRSS2) Inhibition->Transcription BLOCKS

Figure 2: Theoretical mechanism of action where the benzamide scaffold antagonizes AR signaling.

Analytical Characterization

To validate the synthesis of this probe, the following spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)
  • CN Stretch: A sharp, distinct peak at ~2220–2230 cm⁻¹ . This is diagnostic for the nitrile group.

  • Amide I (C=O): Strong absorption at 1650–1660 cm⁻¹ .

  • Amide II (N-H bend): Band at 1530–1550 cm⁻¹ .

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Amide NH: Singlet, δ 10.0–10.5 ppm (Exchangeable with D₂O).

  • 4-Cyanophenyl Ring: Two doublets (AA'BB' system) at δ 7.9 and δ 8.1 ppm.

  • 2,4-Dimethylphenyl Ring:

    • H-3 (Meta to N): Singlet or doublet at ~δ 7.0 ppm.

    • H-5/H-6: Multiplets at δ 7.1–7.3 ppm.

  • Methyl Groups: Two distinct singlets at δ 2.2–2.3 ppm (3H each).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) due to the nitrile moiety.

  • Metabolic Risk: Amides can be hydrolyzed by amidases in vivo to release the aniline (2,4-dimethylaniline), which is a known toxicant (methemoglobinemia risk).

  • Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years if kept dry.

References

  • Fundamental Benzamide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • SAR of Cyanobenzamides (AR Antagonists): Tucker, H., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides. Journal of Medicinal Chemistry, 31(5), 954–959. Link

  • Chemical Properties of Nitriles: Rappoport, Z. (Ed.). (1970). The Chemistry of the Cyano Group. Interscience Publishers. Link

Technical Guide: Characterization and Verification of 4-cyano-N-(2,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization, synthesis, and analytical verification of 4-cyano-N-(2,4-dimethylphenyl)benzamide . This document is structured to serve as a reference standard protocol for researchers validating benzamide-based small molecule scaffolds in medicinal chemistry.

Executive Summary & Physicochemical Profile[1][2][3]

4-cyano-N-(2,4-dimethylphenyl)benzamide is a functionalized benzamide derivative often utilized as a pharmacophore scaffold in the development of non-steroidal androgen receptor antagonists and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

For the analytical scientist, the primary critical quality attribute (CQA) for identification is the Molecular Weight (MW) and its corresponding Mass-to-Charge ratio (


) in liquid chromatography-mass spectrometry (LC-MS).[1]
Molecular Weight Data

The precise molecular weight is derived from the molecular formula


 .[2][1][3]
ParameterValueTechnical Note
Molecular Formula

Benzamide core with nitrile and dimethyl substitutions.[1][4]
Average Molecular Weight 250.30 g/mol Used for molarity calculations and stoichiometry.[1]
Monoisotopic Mass 250.110613 Da Critical for High-Resolution Mass Spectrometry (HRMS).[1]
[M+H]

Signal
251.1179 Da The primary ion observed in positive-mode ESI-MS.[1]
Elemental Composition C (76.78%), H (5.64%), N (11.19%), O (6.39%)Used for CHN elemental analysis validation.[2][1]
Structural Significance

The molecule features two distinct aromatic domains separated by an amide linker:[1]

  • Ring A (Benzoyl moiety): Substituted with a para-cyano group (electron-withdrawing), increasing the metabolic stability and hydrogen bond acceptor capability.[1]

  • Ring B (Aniline moiety): A 2,4-dimethylphenyl group.[1] The ortho-methyl group introduces steric hindrance, restricting rotation around the N-C(phenyl) bond, which can lock the bioactive conformation.[1]

Synthesis & Reaction Mechanism[1][7][8]

To validate the molecular weight experimentally, one must understand the genesis of the molecule.[1] The most robust synthesis involves the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with 2,4-dimethylaniline.[1]

Reaction Logic
  • Type: Schotten-Baumann reaction (modified).[1]

  • Mechanism: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride.[1] The tetrahedral intermediate collapses, expelling the chloride ion.[1]

  • Base Requirement: A non-nucleophilic base (e.g., Triethylamine or DIPEA) is required to scavenge the generated HCl and drive the equilibrium forward.[1]

Synthetic Workflow Visualization

The following diagram illustrates the reaction pathway and the resulting mass shift.

SynthesisPath cluster_conditions Reaction Conditions Reactant1 4-cyanobenzoyl chloride (MW: 165.58) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 2,4-dimethylaniline (MW: 121.18) Reactant2->Intermediate Product 4-cyano-N-(2,4-dimethylphenyl)benzamide (MW: 250.30) Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged) Intermediate->Byproduct Cond DCM, Et3N, 0°C to RT

Figure 1: Synthetic pathway for the generation of the target benzamide, highlighting the stoichiometric conversion.

Experimental Protocol: Synthesis and Verification

Objective: Synthesize 4-cyano-N-(2,4-dimethylphenyl)benzamide and verify its molecular weight via LC-MS.

Materials
  • 4-Cyanobenzoyl chloride (1.0 eq)[1]

  • 2,4-Dimethylaniline (1.0 eq)[1]

  • Triethylamine (

    
    , 1.2 eq)[1]
    
  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology
  • Preparation: Dissolve 2,4-dimethylaniline (121 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add Triethylamine (167 µL, 1.2 mmol) and cool the solution to 0°C using an ice bath.

  • Coupling: Dropwise add a solution of 4-cyanobenzoyl chloride (165 mg, 1.0 mmol) in DCM (2 mL).

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately.[1]

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted aniline), saturated

    
     (to remove unreacted acid chloride/acid), and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo to yield the off-white solid product.
    

Analytical Validation (LC-MS)[4]

The definitive confirmation of the molecular weight is performed using Electrospray Ionization (ESI) Mass Spectrometry.[1]

Theoretical vs. Observed Mass

In positive ionization mode (ESI+), the molecule typically forms a protonated adduct


.[1]
  • Calculated Monoisotopic Mass (

    
    ):  250.1106[1]
    
  • Proton Mass (

    
    ):  1.0078[1]
    
  • Expected ESI+ Peak (

    
    ): 
    
    
    
    [1]
Mass Spectrometry Logic Flow

The following diagram details the fragmentation and detection logic used to validate the compound's identity.

MassSpecLogic Sample Analyte: C16H14N2O Ionization ESI Source (+) Protonation Sample->Ionization ParentIon Parent Ion [M+H]+ m/z = 251.12 Ionization->ParentIon Primary Detection Frag1 Fragment: Acylium Ion [NC-Ph-CO]+ (m/z ~130) ParentIon->Frag1 CID Fragmentation (Amide Bond Break) Frag2 Fragment: Aniline Ion [H2N-Ph(Me)2]+ (m/z ~122) ParentIon->Frag2 CID Fragmentation

Figure 2: Mass Spectrometry decision tree. Detection of the parent ion at 251.12 confirms the intact molecular weight.

Interpretation of Results
  • Primary Peak: A strong signal at 251.1 m/z confirms the synthesis of the correct molecular weight species (

    
    ).[1]
    
  • Adducts: You may observe a sodium adduct

    
     at 273.1 m/z  if sodium buffers were used or glass contamination is present.[1]
    
  • Purity Check: The absence of a peak at ~122 m/z (unreacted aniline) or ~166 m/z (hydrolyzed acid) in the LC chromatogram confirms reaction completion.[1]

References

  • PubChem. (2025).[5][1][6] Compound Summary: Benzamide Derivatives and Physicochemical Properties. National Library of Medicine.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectral Library: Benzamide Fragmentation Patterns. U.S. Department of Commerce.[1][7] [Link][1]

  • MDPI Molecules. (2017).[1] Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (Reference for cyano-benzamide synthesis conditions). [Link][1]

Sources

Engineering the Next Generation of Prostate Cancer Therapeutics: A Technical Guide to Benzamide-Based Androgen Receptor Antagonist Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The androgen receptor (AR) remains the primary therapeutic target for prostate cancer, particularly in its terminal, castration-resistant prostate cancer (CRPC) stage. First-generation non-steroidal antiandrogens (NSAAs) like bicalutamide often fail due to adaptive AR mutations that trigger an antagonist-to-agonist switch. To overcome this, structure-based drug design (SBDD) has driven the evolution of second-generation AR antagonists, heavily relying on the benzamide pharmacophore [1].

This technical whitepaper explores the structural biology, pharmacological profiling, and self-validating experimental methodologies required to develop and evaluate novel benzamide-based AR antagonist scaffolds, including thiohydantoin-benzamides (Enzalutamide, Apalutamide), spiro-derivatives (ONC1-13B), and emerging AR-coactivator disruptors (Bis-benzamides).

Structural Biology & Pharmacophore Evolution

The transition from first-generation propanamides to second-generation benzamides represents a paradigm shift in restricting AR conformational dynamics.

The Thiohydantoin-Benzamide Axis

Drugs like Enzalutamide (MDV3100) and Apalutamide (ARN-509) utilize an N-methyl-benzamide moiety linked to a thiohydantoin core[2][3].

  • Mechanistic Causality: The benzamide group projects deeply into a specific sub-pocket of the AR Ligand Binding Domain (LBD). Steric bulk and rigid geometry prevent the folding of Helix 12 over the ligand-binding pocket. This enforces an open, inactive conformation that physically blocks the recruitment of coactivators (e.g., SRC-1, PELP1) and impairs the exposure of the Nuclear Localization Signal (NLS)[4].

  • Toxicity Optimization: A critical challenge with Enzalutamide is its off-target affinity for GABA

    
     receptors in the central nervous system, leading to seizure risks. Apalutamide maintains the benzamide core but optimizes the pharmacokinetic profile to achieve four-fold lower steady-state brain tissue levels, drastically reducing seizurogenic potential[3].
    
Next-Generation Scaffolds: Overcoming Mutational Resistance

Prolonged use of Enzalutamide often induces the F876L mutation, restoring AR agonist activity. Recent scaffold innovations aim to bypass this:

  • MEL-6 (Thienyl-Benzamide): A novel scaffold (3-Methoxy-N-[1-methyl-2-(4-phenyl-1-piperazinyl)-2-(2-thienyl)ethyl]benzamide) that binds the LBD and forces an antagonistic conformation even in the presence of severe antagonist-to-agonist switch mutations (W741C, T877A, and F876L)[5].

  • ONC1-13B: A spiro-oxa-diaza benzamide derivative that exhibits higher antitumor activity per unit of plasma concentration than Enzalutamide, coupled with significantly lower brain distribution[6].

  • Bis-Benzamides: Rather than targeting the highly mutable LBD, these scaffolds are engineered to directly disrupt the protein-protein interaction between the AR and coactivator proteins like PELP1[7].

Mechanistic Pathways of Benzamide-Based Antagonism

Benzamide antagonists exert a "triple-threat" mechanism of action: they block androgen binding, prevent nuclear translocation, and inhibit DNA binding/coactivator recruitment[4][6].

AR_Pathway DHT Androgen (DHT) AR_Cyto AR (Cytosol) + HSP90 DHT->AR_Cyto Binds LBD AR_Active Active AR Dimer AR_Cyto->AR_Active Dissociation of HSP90 Nucleus Nuclear Translocation AR_Active->Nucleus DNA_Bind DNA Binding (ARE) Nucleus->DNA_Bind Coactivator Coactivator Recruitment (e.g., PELP1) DNA_Bind->Coactivator Transcription Gene Transcription (PSA, Proliferation) Coactivator->Transcription Benzamide1 Benzamide Antagonists (Enzalutamide, Apalutamide) Benzamide1->AR_Cyto Blocks DHT Binding Benzamide1->Nucleus Inhibits Translocation Benzamide1->DNA_Bind Prevents DNA Binding BisBenzamide Bis-benzamides BisBenzamide->Coactivator Disrupts AR-PELP1

Figure 1: AR signaling pathway and intervention nodes of benzamide-based antagonists.

Quantitative Pharmacological Profiles

The table below synthesizes the binding affinities and pharmacological advantages of key benzamide-based scaffolds.

CompoundScaffold ClassificationPrimary TargetAR Binding ICngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Key Pharmacological Advantage
Enzalutamide Thiohydantoin-benzamideAR LBD21.4 - 36.0 nM[3]First-in-class 2nd-gen NSAA; strong overall survival benefit.
Apalutamide Thiohydantoin-benzamideAR LBD16.0 nM[8]4-fold lower steady-state brain levels; reduced seizure risk[3].
ONC1-13B Spiro-thiohydantoin-benzamideAR LBD< 20.0 nM[6]Superior in vivo efficacy per plasma unit; low GABA

affinity[6].
MEL-6 Thienyl-benzamideAR LBDN/ARetains full antagonism against W741C and F876L mutations[5].
Compound 14d Bis-benzamideAR-PELP1 Interface16.0 nM (Proliferation)[7]Bypasses LBD mutations by directly blocking coactivator binding[7].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of novel benzamide scaffolds must utilize self-validating assay systems. A compound that binds the AR is not necessarily an antagonist; it must be functionally validated across multiple cellular compartments.

Protocol 1: Competitive Radioligand Binding Assay
  • Objective: Quantify the exact binding affinity (IC

    
    ) of the benzamide scaffold to the AR LBD.
    
  • Causality & Design Choice: We utilize synthetic androgens like[

    
    F]FDHT or [
    
    
    
    H]R1881 rather than native DHT. Native DHT is rapidly metabolized by cellular enzymes, which skews equilibrium data. R1881 is metabolically stable, ensuring accurate thermodynamic binding constants[9].
  • Self-Validating Mechanism: The assay incorporates a weak competitor (Bicalutamide, IC

    
     ~160 nM) and a strong competitor (Apalutamide, IC
    
    
    
    16 nM) as internal calibration standards[3].
  • Step-by-Step Workflow:

    • Culture LNCaP cells engineered to overexpress AR (LNCaP/AR) to mimic the CRPC clinical state[3].

    • Starve cells in 10% Charcoal-Stripped Serum (CSS) for 72 hours to deplete endogenous androgens.

    • Incubate lysates with 1 nM [

      
      H]R1881 and titrate the novel benzamide compound from 0.01 µM to 10 µM[9].
      
    • Separate bound from free radioligand using dextran-coated charcoal precipitation.

    • Quantify radioactivity via liquid scintillation counting and calculate IC

      
       using non-linear regression (Cheng-Prusoff equation).
      
Protocol 2: Nuclear Translocation & Coactivator Recruitment (TR-FRET)
  • Objective: Confirm that LBD binding translates to the physical blockade of AR nuclear entry and coactivator binding.

  • Causality & Design Choice: Some mutated ARs (e.g., F876L) allow benzamides to bind but fail to prevent Helix 12 closure, turning the drug into an agonist. We must measure the physical proximity of AR to coactivators (like PELP1) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which only emits a signal if the two proteins are within 10 nm of each other.

  • Self-Validating Mechanism: Run the assay in the absence of R1881 to ensure the benzamide compound exhibits zero intrinsic agonist activity (a common failure point for early-stage NSAAs)[3].

  • Step-by-Step Workflow:

    • Transfect HEK293 cells with GST-tagged AR-LBD and Tb-labeled anti-GST antibody (Donor).

    • Introduce GFP-tagged PELP1 coactivator peptide (Acceptor)[7].

    • Treat with 1 nM R1881 to induce baseline interaction (Max FRET signal).

    • Introduce the benzamide compound. A successful antagonist will force an open LBD conformation, physically separating the fluorophores and quenching the FRET signal.

    • Concurrently, perform subcellular fractionation on LNCaP cells treated with the compound, followed by Western blotting for AR in the cytosolic vs. nuclear fractions to confirm translocation inhibition[9].

Workflow Lib Benzamide Library Synthesis Bind Competitive Binding Assay (IC50 Determination) Lib->Bind Trans Nuclear Translocation Assay (Subcellular Fractionation) Bind->Trans Hits (IC50 < 50nM) Coact Coactivator Recruitment (TR-FRET / Two-Hybrid) Trans->Coact Tox Toxicity & BBB Penetration (GABA-A Receptor Binding) Coact->Tox Mechanistic Validation InVivo In Vivo Validation (CRPC Xenograft Models) Tox->InVivo Lead Candidates

Figure 2: Self-validating experimental workflow for screening benzamide-based AR antagonists.

Conclusion

The benzamide scaffold remains a cornerstone in the molecular armamentarium against castration-resistant prostate cancer. While first-in-class agents like Enzalutamide and Apalutamide have proven the clinical viability of targeting the AR LBD with high-affinity thiohydantoin-benzamides, the inevitable emergence of AR mutations necessitates continuous structural evolution. Future drug development pipelines must focus on novel derivatives—such as thienyl-benzamides (MEL-6) and bis-benzamides—that either stabilize the antagonistic conformation against known mutations or bypass the LBD entirely to disrupt downstream coactivator networks.

References

  • Discovery of a novel androgen receptor antagonist, MEL-6, with stereoselective activity and optimization of its metabolic stability PubMed (nih.gov)[Link]

  • Preclinical Development of ONC1-13B, Novel Antiandrogen for Prostate Cancer Treatment Journal of Cancer (jcancer.org)[Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction MDPI Molecules[Link]

  • Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer ResearchGate / MDPI[Link]

  • Apalutamide for the treatment of prostate cancer PMC - NIH[Link]

  • A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response MDPI Cancers[Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-cyano-N-(2,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of 4-cyano-N-(2,4-dimethylphenyl)benzamide represents a classic yet nuanced challenge in medicinal chemistry: coupling an electron-deficient benzoic acid derivative with a sterically hindered, electron-rich aniline. This scaffold is frequently encountered as an intermediate in the synthesis of non-steroidal androgen receptor antagonists (e.g., Bicalutamide analogs) and liquid crystalline materials.

Chemical Rationale[1][2][3][4][5][6][7][8][9][10][11][12]
  • Electronic Factors: The 4-cyano group withdraws electron density from the carbonyl carbon, increasing electrophilicity, which facilitates nucleophilic attack. However, the nitrile group is sensitive to hydrolysis under vigorous acidic or basic conditions, requiring controlled workup protocols.

  • Steric Factors: The 2,4-dimethylaniline nucleophile presents an ortho-methyl group. This steric bulk impedes the approach to the carbonyl center, often rendering mild coupling agents (e.g., EDC/NHS) sluggish.

  • Selected Approach: This guide presents two validated protocols:

    • Method A (Acid Chloride): The "Gold Standard" for scale-up, utilizing high reactivity to overcome steric hindrance.

    • Method B (HATU Coupling): A high-throughput discovery route for milligram-scale synthesis.

Material Attributes & Safety

ComponentRoleMW ( g/mol )CASHazards
4-Cyanobenzoyl chloride Electrophile165.586068-72-0Corrosive, Moisture Sensitive
2,4-Dimethylaniline Nucleophile121.1895-68-1Toxic, Carcinogen Suspect
Pyridine Base/Solvent79.10110-86-1Flammable, Toxic
HATU Coupling Agent380.23148893-10-1Irritant, Sensitizer
Dichloromethane (DCM) Solvent84.9375-09-2Carcinogen (Cat 2)

Critical Safety Note: 4-Cyanobenzoyl chloride releases HCl gas upon contact with moisture. All reactions must be performed under an inert atmosphere (N₂ or Ar). The nitrile moiety is stable under these coupling conditions but avoid strong aqueous acids during workup to prevent hydrolysis to the amide/acid.

Protocol A: Acid Chloride Route (Scale-Up Preferred)

This method is recommended for synthesis scales >1g. It utilizes the high energy of the acyl chloride to drive the reaction to completion despite the steric hindrance of the 2,4-dimethylaniline.

Reagents
  • 4-Cyanobenzoyl chloride (1.1 equiv)

  • 2,4-Dimethylaniline (1.0 equiv)

  • Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)

  • DCM (anhydrous, 10 mL/g of amine)

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen. Add 2,4-dimethylaniline (1.0 equiv) and anhydrous DCM .

  • Base Addition: Add Pyridine (2.0 equiv) via syringe. Cool the mixture to 0°C using an ice bath. Pyridine acts as both an acid scavenger and an acyl-transfer catalyst.

  • Acyl Chloride Addition: Dissolve 4-cyanobenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Control Point: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 3–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (lower Rf) should disappear.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ solution (removes unreacted acid chloride).

    • Separate phases.[1][2] Wash the organic layer with 1M HCl (to remove excess pyridine/aniline), followed by Brine .

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol or Ethyl Acetate/Hexane mixture.

Protocol B: HATU Coupling (Discovery/Library Scale)

Recommended for <100mg scales or when the acid chloride is not commercially available. HATU is chosen over EDC due to the steric hindrance of the ortho-methyl group.

Reagents
  • 4-Cyanobenzoic acid (1.0 equiv)

  • 2,4-Dimethylaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step Methodology
  • Activation: In a vial, dissolve 4-cyanobenzoic acid (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature to form the activated ester.

    • Visual Cue: Solution often turns yellow/orange.

  • Coupling: Add 2,4-dimethylaniline (1.1 equiv).

  • Incubation: Stir at room temperature for 12–18 hours.

    • Note: The reaction is slower than Method A due to the bulky transition state.

  • Workup: Dilute with EtOAc. Wash extensively with Water (3x) and LiCl (5% aq) to remove DMF.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Process Control & Visualization

Reaction Logic & Pathway

The following diagram illustrates the mechanistic flow and critical decision points for the Acid Chloride route.

ReactionScheme Reactants Reactants (4-CN-Ph-COCl + 2,4-Me2-Ph-NH2) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (DCM, 0°C) Product Target Amide 4-cyano-N-(2,4-dimethylphenyl)benzamide Intermediate->Product Elimination Byproduct HCl (Captured by Base) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway for the Schotten-Baumann type acylation.

Workup & Purification Workflow

This flowchart ensures a self-validating purification process, removing specific impurities at each stage.

WorkupFlow Start Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: Sat. NaHCO3 (Removes unreacted Acid/Chloride) Start->Wash1 Wash2 Wash 2: 1M HCl (Removes Pyridine & Excess Aniline) Wash1->Wash2 Wash3 Wash 3: Brine (Drying step) Wash2->Wash3 Dry Dry (Na2SO4) & Concentrate Wash3->Dry Check Check Purity (TLC/NMR) Dry->Check Recryst Recrystallize (EtOH or EtOAc/Hex) Check->Recryst < 95% Pure Final Pure Product White/Off-white Solid Check->Final > 95% Pure Recryst->Final

Figure 2: Purification logic flow designed to systematically remove acidic and basic impurities.

Analytical Validation (Expected Data)

To validate the synthesis, compare your isolated product against these expected spectral characteristics.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 165–175°C (Typical for N-aryl-4-cyanobenzamides).

  • IR Spectrum (ATR):

    • ν(C≡N): Distinct sharp peak at ~2225–2235 cm⁻¹.

    • ν(C=O): Amide I band at ~1650–1660 cm⁻¹.

    • ν(N-H): ~3250–3300 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.2 (s, 1H): Amide NH (Broad singlet, exchangeable).

    • δ 8.10 (d, 2H): 4-Cyanobenzoyl protons (ortho to CO).

    • δ 8.00 (d, 2H): 4-Cyanobenzoyl protons (ortho to CN).

    • δ 7.10–7.30 (m, 3H): 2,4-Dimethylphenyl aromatic protons.

    • δ 2.25 (s, 3H): Aryl-CH₃ (position 2).

    • δ 2.30 (s, 3H): Aryl-CH₃ (position 4).

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Benzamide Derivatives Using 4-Cyanobenzoyl Chloride. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852. (General reference for HATU/Acid Chloride mechanisms).

  • Organic Syntheses. (2014). 2,4-Dimethoxybenzonitrile and General Nitrile Synthesis. (Context for nitrile stability and handling). Retrieved from

  • Growingscience. (2022). Process optimization for acid-amine coupling: a catalytic approach. (Optimization of HATU for hindered amines). Retrieved from

Sources

reaction of 4-cyanobenzoyl chloride with 2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N-(2,4-Dimethylphenyl)-4-cyanobenzamide via Acyl Chloride Amidation

Executive Summary

Amide bond formation is a fundamental transformation in organic synthesis and medicinal chemistry. Benzamide derivatives, particularly those bearing a 4-cyano moiety, are highly valued pharmacophores frequently integrated into the design of kinase inhibitors, receptor antagonists, and anticoagulant agents such as Factor Xa inhibitors[1]. This application note details a robust, high-yielding protocol for the synthesis of N-(2,4-dimethylphenyl)-4-cyanobenzamide through the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with 2,4-dimethylaniline[2].

Mechanistic Rationale & Experimental Design

The reaction proceeds via a classic addition-elimination mechanism under modified Schotten-Baumann conditions[2][3].

  • The Electrophile : 4-Cyanobenzoyl chloride is highly activated. The strongly electron-withdrawing para-cyano group increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack[4].

  • The Nucleophile : 2,4-Dimethylaniline acts as the nucleophile. The presence of an ortho-methyl group introduces mild steric hindrance compared to unsubstituted aniline, slightly reducing its nucleophilicity. However, the high reactivity of the acyl chloride compensates for this, ensuring efficient conversion[3].

  • The Acid Scavenger : As the reaction progresses, equimolar amounts of hydrochloric acid (HCl) are generated. If left unneutralized, HCl will protonate the 2,4-dimethylaniline, rendering it non-nucleophilic and stalling the reaction[3]. Triethylamine (TEA) or pyridine is employed as an acid scavenger to drive the equilibrium forward[2].

  • Solvent and Temperature Causality : Anhydrous dichloromethane (DCM) is selected as the aprotic solvent to prevent competitive hydrolysis of the acyl chloride[2]. Because the formation of the tetrahedral intermediate is highly exothermic, the electrophile must be added dropwise at 0 °C. This thermal control suppresses side reactions, such as ketene formation or degradation[3].

Mechanism A 4-Cyanobenzoyl Chloride (Electrophile) B 2,4-Dimethylaniline (Nucleophile) C DCM + TEA (Solvent & Base) D Tetrahedral Intermediate (Transient Species) C->D 0 °C to RT, 4h E N-(2,4-dimethylphenyl)-4-cyanobenzamide (Target Product) D->E Chloride Elimination F TEA·HCl (Water-Soluble Salt) D->F Proton Transfer AB AB AB->D 0 °C to RT, 4h

Mechanistic workflow of the amidation reaction via a tetrahedral intermediate.

Quantitative Data & Reaction Optimization

To establish the most efficient self-validating system, various reaction conditions were evaluated. The optimal parameters require a delicate balance between reaction kinetics and the suppression of acyl chloride hydrolysis.

EntrySolventBase (Equiv)TemperatureTime (h)Yield (%)Mechanistic Observation
1Anhydrous DCMTEA (1.2)0 °C to RT488Optimal condition; clean conversion with minimal hydrolysis.
2Anhydrous THFDIPEA (1.5)0 °C to RT682Slower kinetics; DIPEA bulkiness slightly impedes proton transfer.
3DMFK₂CO₃ (2.0)RT1265Heterogeneous base; significant hydrolysis of acyl chloride observed.
4Anhydrous DCMNoneRT24<20Reaction stalled due to rapid protonation of 2,4-dimethylaniline.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The sequential liquid-liquid extraction workup exploits the distinct pKa values of the reaction components to ensure high purity of the final neutral amide.

Materials Required:

  • 4-Cyanobenzoyl chloride (1.05 equiv)

  • 2,4-Dimethylaniline (1.00 equiv)

  • Triethylamine (TEA) (1.20 equiv)

  • Anhydrous Dichloromethane (DCM) (5-10 mL per mmol)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Nucleophile Activation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylaniline (1.00 equiv) in anhydrous DCM (5 mL/mmol) under an inert nitrogen atmosphere[2].

  • Base Addition : Add TEA (1.20 equiv) to the stirring solution. Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes[3].

  • Electrophile Introduction : In a separate dry vial, dissolve 4-cyanobenzoyl chloride (1.05 equiv) in anhydrous DCM (5 mL/mmol). Add this solution dropwise to the reaction flask over 15 minutes using a syringe. Causality: Dropwise addition at 0 °C controls the exothermic nucleophilic attack and prevents thermal degradation[3].

  • Reaction Propagation : Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (RT) and stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate) until the aniline spot is consumed[2].

  • Self-Validating Workup :

    • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (1 x 10 mL/mmol). Causality: Protonates and extracts unreacted TEA and trace 2,4-dimethylaniline into the aqueous layer.

    • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 10 mL/mmol). Causality: Deprotonates and extracts any 4-cyanobenzoic acid (formed by trace hydrolysis of the acyl chloride) into the aqueous layer[2].

    • Brine Wash: Wash with brine (1 x 10 mL/mmol) to remove residual water and break any emulsions.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from hot ethanol or via silica gel flash chromatography to yield pure N-(2,4-dimethylphenyl)-4-cyanobenzamide[2].

Analytical Validation

To confirm the structural integrity of the synthesized amide, the following analytical signatures should be verified:

  • LC-MS : Expected exact mass for C₁₆H₁₄N₂O is 250.11 g/mol . Look for the [M+H]⁺ peak at m/z 251.1.

  • ¹H NMR (400 MHz, CDCl₃) : Key diagnostic peaks include a broad singlet around δ 7.5-8.0 ppm corresponding to the newly formed amide N-H proton, and distinct singlets for the two methyl groups on the aniline ring around δ 2.2-2.3 ppm.

References

  • ACS Publications. "Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors." Journal of Medicinal Chemistry, 2025. URL: [Link]

Sources

Synthesis of 4-Cyanobenzamide Derivatives: Advanced Amide Coupling Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Amide bond formation remains one of the most critical transformations in medicinal chemistry, accounting for approximately 16% of all reactions executed in drug discovery [2]. The 4-cyanobenzamide moiety is a privileged pharmacophore, frequently incorporated into target molecules such as poly(ADP-ribose) polymerase (PARP) inhibitors, factor Xa inhibitors, and various targeted oncological agents.

Synthesizing 4-cyanobenzamide derivatives presents unique electronic considerations. The para-cyano group exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. This enhances the electrophilicity of the activated carbonyl carbon, accelerating aminolysis. However, this same electronic environment makes the nitrile group susceptible to hydrolysis under harsh aqueous conditions or unwanted reduction. Consequently, mild, non-classical amide coupling protocols utilizing uronium salts (e.g., HATU) or carbodiimides (e.g., EDC) in aprotic solvents are highly preferred over forcing conditions [1].

Mechanistic Rationale & Reagent Selection

The choice of coupling reagent is strictly dictated by the nucleophilicity of the amine partner and the steric environment of the target molecule.

  • HATU / DIPEA: The gold standard for primary and secondary aliphatic amines. HATU operates by converting 4-cyanobenzoic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The presence of the nitrogen atom in the HOAt ring provides a neighboring group effect, acting as an intramolecular general base to accelerate the nucleophilic attack of the amine [5].

  • EDC / HOBt / DMAP: When coupling 4-cyanobenzoic acid with electron-deficient amines (e.g., substituted anilines), the nucleophilicity of the amine is significantly reduced. Here, EDC is used in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP) to form a highly reactive acylpyridinium intermediate, which drives the reaction forward[4].

  • 4-Cyanobenzoyl Chloride (Schotten-Baumann): For exceptionally hindered or unreactive systems, pre-formed 4-cyanobenzoyl chloride is utilized under biphasic conditions. The aqueous base continuously neutralizes the generated HCl, preventing the amine from precipitating as an unreactive hydrochloride salt [3].

ReagentSelection Start Amine Nucleophilicity? High Aliphatic / Primary Amine Start->High Low Aryl / Electron-Deficient Amine Start->Low Path1 Standard Coupling HATU / DIPEA High->Path1 Path2 Enhanced Activation EDC / HOBt / DMAP Low->Path2 Path3 Acid Chloride Route (COCl)2 / DMF cat. Low->Path3

Caption: Logical decision matrix for selecting amide coupling conditions based on amine nucleophilicity.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the operational metrics and expected outcomes for the primary coupling strategies utilized for 4-cyanobenzoic acid derivatives.

Coupling SystemActivation IntermediateBest Suited ForTypical Yield (%)Reaction Time (h)Byproduct Removal
HATU / DIPEA HOAt EsterAliphatic & Primary Amines85 - 98%1 - 4Aqueous wash (mildly acidic)
EDC / HOBt / DMAP HOBt Ester / AcylpyridiniumAnilines & Hindered Amines75 - 90%4 - 16Aqueous wash (water soluble urea)
Acid Chloride Acyl ChlorideHighly Unreactive Amines80 - 95%1 - 2Biphasic extraction

Experimental Protocols

Protocol A: Mild Solution-Phase Amide Coupling using HATU/DIPEA

Optimized for standard primary and secondary amines.

Materials:

  • 4-Cyanobenzoic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 4-cyanobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (approx. 5-10 mL per mmol).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirring mixture at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, generating the carboxylate anion. This anion immediately attacks the electron-deficient uronium carbon of HATU, forming the active HOAt ester [5].

  • Pre-activation: Stir the mixture for 15–30 minutes.

    • Causality: This pre-activation time ensures complete conversion to the active ester, preventing the amine from reacting directly with HATU to form a stable, unreactive guanidinium byproduct.

  • Amine Addition: Add the amine (1.1 equiv) to the reaction mixture. Stir at room temperature for 1–4 hours. Monitor reaction progress via TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Coupling of Electron-Deficient Amines using EDC/HOBt/DMAP

Optimized for anilines and sterically hindered amines.

Materials:

  • 4-Cyanobenzoic acid (1.2 equiv)

  • Electron-deficient amine (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (0.1 - 1.2 equiv)

  • DMAP (1.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or DCM

Step-by-Step Methodology:

  • Reagent Mixing: To a stirred solution of the electron-deficient amine (1.0 equiv) and 4-cyanobenzoic acid (1.2 equiv) in MeCN, add EDC·HCl (1.2 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv) [4].

    • Causality: DMAP acts as a hyper-nucleophilic catalyst, attacking the initial O-acylisourea intermediate to form a highly reactive acylpyridinium species. This overcomes the poor nucleophilicity of the aniline derivative.

  • Reaction: Stir the resulting mixture at 23 °C (room temperature) for 4–16 hours. The reaction is likely to proceed through an acyliminium ion intermediate.

  • Work-up: Once complete (monitored by TLC), concentrate the reaction mixture under reduced pressure. Redissolve in DCM and wash with water and brine. The water-soluble urea byproduct of EDC is easily partitioned into the aqueous layer.

Workflow A 4-Cyanobenzoic Acid B Activation (HATU or EDC) A->B C Active Ester Intermediate B->C D Aminolysis (+ Amine) C->D E 4-Cyanobenzamide Product D->E

Caption: General synthetic workflow for the preparation of 4-cyanobenzamide derivatives.

Protocol C: Schotten-Baumann Biphasic Coupling

Optimized for highly unreactive amines using 4-cyanobenzoyl chloride.

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the amine (1.0 equiv) in DCM. Add an equal volume of saturated aqueous NaHCO₃ solution to create a biphasic system. Cool to 0 °C with vigorous stirring [3].

  • Acyl Chloride Addition: Dissolve 4-cyanobenzoyl chloride (1.05 equiv) in a small amount of DCM and add it dropwise to the vigorously stirring biphasic mixture.

    • Causality: The biphasic nature ensures that the HCl liberated during the coupling is immediately neutralized by the aqueous NaHCO₃. This prevents the amine from being protonated into an unreactive hydrochloride salt, driving the reaction to completion rapidly [3].

  • Completion: Allow to warm to room temperature and stir for 1-2 hours. Separate the organic layer, wash with brine, dry over MgSO₄, and evaporate.

References

  • Nonclassical Routes for Amide Bond Formation | Chemical Reviews Source: acs.org URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: acs.org URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: nih.gov URL:[Link]

Application Note: Precision Synthesis of N-Aryl Benzamides via Schotten-Baumann Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Amide Bond

In medicinal chemistry, the amide bond is not merely a structural linker; it is a pharmacophore scaffold found in approximately 16% of all reactions performed in drug discovery [1]. The Schotten-Baumann reaction remains a cornerstone technique for synthesizing


-aryl benzamides due to its operational simplicity and tolerance for aqueous conditions.

However, the simplicity of the Schotten-Baumann reaction often masks the complexity of its biphasic kinetics. This guide moves beyond the textbook definition to provide a rigorous, field-tested protocol that maximizes yield by controlling the competition between amidation (desired) and hydrolysis (undesired).

Mechanistic Deep Dive: The Kinetic Competition

The Schotten-Baumann reaction operates in a biphasic system (typically Water/Dichloromethane or Water/Ether).[1] Success depends on the interfacial transfer of reactants and the timely neutralization of the generated acid (HCl).

The Critical Balance

The reaction involves two competing nucleophiles attacking the acyl chloride:

  • The Amine (Aniline): Desired nucleophile.[2] Forms the amide.[1][3][4][5][6][7][8][9][10][11]

  • The Solvent (Water/Hydroxide): Competing nucleophile. Hydrolyzes the acyl chloride to benzoic acid.

Key Insight: The reaction rate of the amine with the acyl chloride is generally orders of magnitude faster than hydrolysis provided the amine remains unprotonated. The aqueous base serves a dual purpose: it neutralizes the HCl byproduct to keep the amine nucleophilic (


) rather than dormant (

), and it drives the equilibrium forward.[5][7]
Pathway Visualization

The following diagram illustrates the bifurcated pathway where process control determines the outcome.

SchottenBaumannMechanism Start Acyl Chloride (Organic Phase) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral + Amine Acid Benzoic Acid (Byproduct) Start->Acid + H2O/OH- (Hydrolysis) Amine Amine (R-NH2) (Organic Phase) Amine->Tetrahedral Base Base (OH-) (Aqueous Phase) Base->Tetrahedral Neutralizes HCl Base->Acid Forms Soluble Salt Amide N-Aryl Benzamide (Precipitate/Organic) Tetrahedral->Amide - HCl (Fast) Amide->Amide Stable

Figure 1: Mechanistic pathway highlighting the competition between productive amidation (Blue) and parasitic hydrolysis (Red).

Experimental Protocol: Synthesis of N-Phenylbenzamide

Target: Synthesis of N-phenylbenzamide from aniline and benzoyl chloride. Scale: 10 mmol (Adaptable).

Reagents & Equipment
ComponentQuantityRoleCritical Note
Aniline 10 mmol (0.93 g)NucleophileMust be freshly distilled if dark/oxidized.
Benzoyl Chloride 11-12 mmol (1.4 mL)ElectrophileLachrymator. Add slowly. Excess accounts for hydrolysis.
10% NaOH (aq) 15 mL (~3-4 eq)Base/SolventMaintains pH > 10.
Solvent (Optional) 10 mL DCMOrganic PhaseUse if reactants are solids or to improve mixing.
Step-by-Step Methodology
Phase 1: System Setup
  • Preparation: In a 100 mL Erlenmeyer flask (or round-bottom flask), add 10 mmol of Aniline .

  • Base Addition: Add 15 mL of 10% NaOH solution .

    • Why: This establishes the alkaline reservoir immediately.

  • Biphasic Creation: (Optional) Add 10 mL of Dichloromethane (DCM) if the amine is not liquid or to facilitate partitioning.

Phase 2: Controlled Addition (The "Schotten-Baumann" Step)[6]
  • Temperature Control: Cool the mixture to 0–5°C using an ice bath.

    • Causality: Lower temperature suppresses the rate of hydrolysis more than it suppresses amidation, improving selectivity [2].

  • Addition: Add Benzoyl Chloride dropwise over 10–15 minutes.

  • Vigorous Agitation: CRITICAL. Stopper the flask and shake vigorously (or use a high-speed magnetic stir bar).

    • Mechanism:[3][5][6][8][9][10] Reaction occurs at the interface. Poor mixing leads to localized acidification and amine protonation, killing the yield.

Phase 3: Reaction & Validation
  • Monitoring: Continue stirring for 30–60 minutes at room temperature.

  • Self-Validating Check: Test the pH of the aqueous layer.

    • Requirement:pH must remain > 9. If pH drops, add more NaOH. If the solution becomes acidic, the amine converts to ammonium (

      
      ) and the reaction stops.
      
  • Endpoint: The smell of acid chloride (sharp, irritating) should disappear, replaced by the faint odor of the amide or amine.

Phase 4: Isolation & Purification[3][8]
  • Precipitation: In many cases (like N-phenylbenzamide), the product precipitates as a solid.

  • Filtration: Filter the solid under vacuum.

  • Acid Wash: Wash the solid with dilute HCl (1M) .

    • Purpose: Removes unreacted amine (converts it to soluble salt) and inorganic bases.

  • Water Wash: Wash with cold water until neutral.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain pure needles.

Troubleshooting & Optimization Logic

Common failure modes in Schotten-Baumann synthesis often stem from phase transfer issues or pH mismanagement.

Diagnostic Workflow

Troubleshooting Problem Low Yield or Impure Product pHCheck Was pH > 10 throughout? Problem->pHCheck Low Yield? CheckState Physical State of Product? Solid Solid Precipitate CheckState->Solid Oil Oily/Sticky Mass CheckState->Oil Wash Wash with dilute HCl (Removes unreacted amine) Solid->Wash Impure? Scratch Scratch glass / Seed crystal Oil->Scratch Induce Nucleation Recryst Recrystallize (EtOH/H2O) Wash->Recryst Still impure? Solvent Dissolve in DCM, Wash, Dry, Evaporate Scratch->Solvent Fails? Stirring Increase Stirring Rate (Interfacial Surface Area) pHCheck->Stirring Yes MoreBase MoreBase pHCheck->MoreBase No -> Add Base

Figure 2: Decision tree for troubleshooting common isolation issues.

Addressing "Oiling Out"

If the product forms an oil instead of a solid:

  • Cause: Impurities or supercooling.[8]

  • Remedy: Scratch the inner wall of the flask with a glass rod at the air-liquid interface. Alternatively, add a "seed" crystal of the pure amide if available.

Modern Perspectives: Green & Flow Chemistry

While the classic Schotten-Baumann uses water (a green solvent), it generates stoichiometric salt waste. Modern adaptations for high-throughput drug discovery utilize Continuous Flow Chemistry .

  • Flow Advantage: In a flow reactor, the interfacial surface area is maximized and consistent, suppressing hydrolysis significantly compared to batch shaking [3].

  • Sustainability: Using recyclable heterogeneous bases or catalytic systems can improve the Atom Economy (AE) and E-factor of the transformation.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link][1]

  • Wikipedia. Schotten–Baumann reaction. [Link][3][4][5][6][7][12][13]

Sources

purification of 4-cyano-N-(2,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of 4-Cyano-N-(2,4-dimethylphenyl)benzamide

Executive Summary & Chemical Context

This guide details the isolation and purification of 4-cyano-N-(2,4-dimethylphenyl)benzamide , a structural analog often utilized in Structure-Activity Relationship (SAR) studies for androgen receptor antagonists and as a model lipophilic amide in process development.[1]

Achieving high purity (>99.5%) for this compound is challenging due to the persistence of the electron-rich 2,4-dimethylaniline starting material, which oxidizes to form colored quinone-imine impurities, and the hydrolysis product 4-cyanobenzoic acid .[1]

Chemical Structure & Properties:

  • Formula: C₁₆H₁₄N₂O[1]

  • MW: 250.30 g/mol [1]

  • LogP: ~3.2 (Lipophilic)[1]

  • Solubility: Soluble in DCM, DMSO, DMF, hot Ethanol.[1] Insoluble in Water.[1]

Reaction Logic & Impurity Profile

To design a robust purification, one must understand the genesis of impurities. The standard synthesis involves the acylation of 2,4-dimethylaniline with 4-cyanobenzoyl chloride in the presence of a base (Pyridine or Triethylamine).

The Impurity Fate Map:

  • Impurity A (Unreacted Amine): 2,4-Dimethylaniline.[1] If not removed, it oxidizes to brown/purple tars that occlude into the crystal lattice.

    • Removal Strategy:Acidic Wash (pH < 2) converts it to the water-soluble hydrochloride salt.[1]

  • Impurity B (Hydrolysis Product): 4-Cyanobenzoic acid. Formed from moisture reacting with the acid chloride.

    • Removal Strategy:Basic Wash (pH > 10) converts it to the water-soluble carboxylate.[1]

  • Impurity C (Bis-Imide): N,N-bis(4-cyanobenzoyl)-2,4-dimethylaniline.[1] Rare, but occurs if excess acid chloride/heat is used.[1]

    • Removal Strategy:Recrystallization (Solubility differential).[1]

Experimental Protocols

Protocol A: Synthesis & Work-up (The "Crude" Isolation)

Objective: Isolate the neutral amide while chemically stripping ionic precursors.[1]

Reagents:

  • 2,4-Dimethylaniline (1.0 equiv)[1]

  • 4-Cyanobenzoyl chloride (1.05 equiv)[1][2]

  • Triethylamine (1.2 equiv)[1][2]

  • Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step:

  • Dissolution: Dissolve 2,4-dimethylaniline (10 mmol) and Triethylamine (12 mmol) in DCM (50 mL) under Nitrogen. Cool to 0°C.[1][2][3]

  • Addition: Dropwise add a solution of 4-cyanobenzoyl chloride (10.5 mmol) in DCM (20 mL) over 30 minutes. Note: Exothermic.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Quench: Add water (20 mL) to hydrolyze excess acid chloride. Stir vigorously for 15 mins.

  • The "Three-Phase" Wash (Critical):

    • Acid Wash: Wash organic layer with 1M HCl (2 x 30 mL) .[1] Removes unreacted aniline.

    • Base Wash: Wash organic layer with Sat.[1] NaHCO₃ (2 x 30 mL) . Removes benzoic acid.[1][4]

    • Brine Wash: Wash with Sat. NaCl (1 x 30 mL). Dries the organic phase.[2]

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield an off-white solid.

Protocol B: Recrystallization (The Gold Standard)

Objective: Remove trace colored impurities and achieve >99.5% purity.[1]

Solvent System: Ethanol/Water (Green, efficient) or Toluene/Heptane (For stubborn color).[1]

Step-by-Step (Ethanol/Water Method):

  • Dissolution: Place the crude solid in a flask. Add Ethanol (95%) (approx. 10 mL per gram of solid).[1]

  • Reflux: Heat to boiling (78°C). If solid remains, add Ethanol in 1 mL increments until fully dissolved.[1]

    • Scientist's Note: If the solution is dark yellow/brown, add Activated Carbon (5 wt%), reflux for 5 mins, and filter while hot through Celite.

  • Nucleation: Remove from heat. While still hot, add hot Water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clear: Add 1-2 drops of Ethanol to clear the solution again.

  • Crystallization: Allow to cool slowly to RT on a cork ring (insulation). Then cool to 4°C in a fridge for 4 hours.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold Ethanol/Water (1:1).[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Visualization: Process Workflow & Impurity Fate

PurificationWorkflow Start Crude Reaction Mixture (Amide, Aniline, Acid, Pyridine) AcidWash 1. Acid Wash (1M HCl) Target: Aniline & Pyridine Start->AcidWash PhaseSep1 Organic Layer (Amide + Acid) AcidWash->PhaseSep1 AqueousWaste1 Aqueous Waste (Aniline-HCl, Pyridine-HCl) AcidWash->AqueousWaste1 Removes Bases BaseWash 2. Base Wash (Sat. NaHCO3) Target: 4-Cyanobenzoic Acid PhaseSep1->BaseWash PhaseSep2 Organic Layer (Neutral Amide) BaseWash->PhaseSep2 AqueousWaste2 Aqueous Waste (Benzoate Salt) BaseWash->AqueousWaste2 Removes Acids Evap Concentrate to Solid PhaseSep2->Evap Recryst 3. Recrystallization (Ethanol/Water) Evap->Recryst Final Pure Product >99.5% HPLC Recryst->Final

Caption: Logical flow of impurity removal. Acid/Base washes rely on pKa differences to strip starting materials before crystallization.

Analytical Validation

Table 1: Specification & Acceptance Criteria

TestMethodAcceptance CriteriaNotes
Appearance VisualWhite to off-white crystalline solidColor indicates aniline oxidation.[1]
Purity HPLC (UV 254nm)≥ 99.5% AreaC18 Column, ACN/Water Gradient.[1]
Identity ¹H-NMR (DMSO-d₆)Conforms to structureWatch for Methyl singlets at ~2.2-2.3 ppm.[1]
Melting Point DSC / CapillarySharp (Range < 2°C)Broad range indicates solvent trapping.[1]

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 mins.

  • Rationale: The lipophilic nature of the 2,4-dimethyl group requires a high % of organic solvent to elute.

References

  • BenchChem. (2025).[1][2][5][6] Application Notes and Protocols for the Synthesis of Benzamide Derivatives Using 4-Cyanobenzoyl Chloride. Retrieved from [1]

  • Organic Syntheses. (1927).[1] Benzanilide Purification Protocols (Coll.[1] Vol. 1, p. 217).[1][4] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 32123528, 4-cyano-N-[2-[(dimethylamino)methyl]phenyl]benzamide. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] General Amide Synthesis and Purification Guidelines. Retrieved from [1]

Sources

4-cyano-N-(2,4-dimethylphenyl)benzamide as chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-cyano-N-(2,4-dimethylphenyl)benzamide as a Strategic Pharmacophore Scaffold

Executive Summary

4-cyano-N-(2,4-dimethylphenyl)benzamide (CAS: 3034-34-2 / Analogous Series) represents a critical "Privileged Structure" in modern medicinal chemistry. Structurally, it serves as a robust scaffold for two major therapeutic classes: Androgen Receptor (AR) Antagonists (sharing the steric bulk and electronic properties of Bicalutamide/Enzalutamide precursors) and Kinase Inhibitors targeting SYK and LRRK2 pathways.

This application note details the optimized synthesis, purification, and downstream functionalization of this intermediate. Special emphasis is placed on overcoming the steric hindrance of the ortho-methyl group on the aniline ring during amide coupling and the subsequent transformation of the nitrile group into bioisosteres (tetrazoles) or amidines for structure-activity relationship (SAR) exploration.

Chemical Context & Strategic Utility

The molecule consists of a 4-cyanobenzoyl moiety linked to a 2,4-dimethylaniline (2,4-xylidine).

  • Steric Challenge: The methyl group at the 2-position of the aniline creates significant steric hindrance, reducing nucleophilicity and complicating standard EDC/NHS coupling. Our protocol utilizes the Acid Chloride method to drive conversion.

  • Electronic Utility: The para-cyano group is a versatile "masked" functionality. It is electron-withdrawing (enhancing metabolic stability of the ring) and serves as a precursor for:

    • Tetrazoles: Lipophilic carboxylate bioisosteres (common in ARBs like Valsartan).

    • Amidines: Key pharmacophores for serine protease inhibitors.

    • Primary Amides/Acids: Via controlled hydrolysis.

Mechanism of Action Relevance
  • Kinase Inhibition: The benzamide core acts as a hinge-binder in ATP-competitive inhibitors (e.g., SYK inhibitors described in WO 2014/060112).

  • Nuclear Receptor Binding: The 2,4-dimethyl substitution mimics the steric lock required for AR antagonist conformational changes.

Synthesis Protocol: Sterically-Driven Amide Coupling

Objective: Synthesize 4-cyano-N-(2,4-dimethylphenyl)benzamide with >95% purity. Challenge: The ortho-methyl group of 2,4-dimethylaniline retards nucleophilic attack. Solution: Use of 4-cyanobenzoyl chloride with a pyridine catalyst/base to accelerate the reaction via an acyl-pyridinium intermediate.

Reagents & Materials
ReagentEquiv.[1]Role
4-Cyanobenzoyl Chloride1.1Electrophile (Activated Acid)
2,4-Dimethylaniline1.0Nucleophile (Sterically Hindered)
Pyridine2.0Base & Nucleophilic Catalyst
Dichloromethane (DCM)SolventReaction Medium (Anhydrous)
1M HClWashRemoval of excess Pyridine/Aniline
Step-by-Step Procedure
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,4-dimethylaniline (10 mmol) in anhydrous DCM (50 mL) .

  • Base Addition: Add Pyridine (20 mmol) . The solution remains clear.

  • Acylation (Exothermic): Cool the mixture to 0°C (ice bath). Add 4-cyanobenzoyl chloride (11 mmol) portion-wise or as a solution in DCM over 15 minutes.

    • Note: A white precipitate (Pyridine-HCl) will form immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (lower Rf) should disappear.

  • Work-up:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 50 mL) to remove pyridine and unreacted aniline.

    • Wash with Sat. NaHCO₃ (50 mL) to remove unreacted acid.

    • Wash with Brine (50 mL) .

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (9:1) to yield white needles.

Yield Expectation: 85–92% Appearance: White to off-white crystalline solid.

Downstream Functionalization: The "Value-Add"

The nitrile group is the strategic pivot point. Below is the protocol for converting this intermediate into a Tetrazole , a critical bioisostere in drug design.

Protocol: [3+2] Cycloaddition to Tetrazole

Reaction: 4-cyano-N-(2,4-dimethylphenyl)benzamide + NaN₃ → Tetrazole Derivative

  • Dissolution: Dissolve the benzamide intermediate (1 mmol) in DMF (5 mL) .

  • Reagents: Add Sodium Azide (NaN₃, 3 mmol) and Ammonium Chloride (NH₄Cl, 3 mmol) .

    • Safety: NaN₃ is toxic and shock-sensitive. Use a blast shield.

  • Heating: Heat to 100°C for 12–24 hours.

  • Work-up: Cool to RT. Pour into ice water (20 mL). Acidify carefully with 1M HCl to pH 3–4.

  • Isolation: The tetrazole product will precipitate. Filter and dry.[2]

Visualizing the Workflow

The following diagram illustrates the synthesis and the divergent functionalization pathways available from this scaffold.

G Start1 4-Cyanobenzoyl Chloride Intermediate 4-cyano-N-(2,4-dimethylphenyl) benzamide (Key Scaffold) Start1->Intermediate DCM/Pyridine 0°C to RT (Schotten-Baumann) Start2 2,4-Dimethylaniline (Steric Hindrance) Start2->Intermediate Prod_Tetrazole Tetrazole Derivative (Bioisostere) Intermediate->Prod_Tetrazole NaN3 / NH4Cl DMF, 100°C [3+2] Cycloaddition Prod_Amidine Amidine Derivative (Protease Inhibitor) Intermediate->Prod_Amidine 1. HCl/EtOH 2. NH3 (Pinner Reaction)

Figure 1: Synthetic workflow showing the formation of the benzamide scaffold and its divergent applications in medicinal chemistry.

Quality Control & Characterization

To validate the identity of the synthesized intermediate, compare experimental data against these reference parameters.

TechniqueParameterExpected Signal / Observation
FT-IR Nitrile Stretch (-CN)Sharp peak at 2225–2235 cm⁻¹
Amide I (C=O)Strong peak at 1650–1660 cm⁻¹
Amide II (N-H bend)Medium peak at 1530–1550 cm⁻¹
¹H NMR (DMSO-d₆)Amide Proton (-NH)Singlet, δ 10.0–10.2 ppm
Aromatic (Benzoyl)Two doublets (AA'BB' system), δ 7.9–8.1 ppm
Aromatic (Aniline)Multiplets, δ 7.0–7.2 ppm
Methyl GroupsTwo singlets, δ 2.2–2.3 ppm (distinct environments)
HPLC Purity>98% (AUC) @ 254 nm

Troubleshooting Note: If the yield is low (<50%), the likely cause is the steric hindrance of the 2,4-dimethyl group preventing complete acylation.

  • Corrective Action: Increase reaction temperature to reflux (DCM) or switch solvent to Toluene (reflux) to drive the reaction to completion.

References

  • Patent Application: Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors. WO 2014/060112 A1. (2014). Describes the use of substituted benzamides in the synthesis of SYK/LRRK2 inhibitors.

  • QSAR Study: Roy, P. P., et al. "On Two Novel Parameters for Validation of Predictive QSAR Models." Molecules, 14(5), 1660-1701 (2009). Lists 4-cyanobenzamide derivatives in toxicity datasets, establishing chemical stability profiles.

  • Methodology: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852 (2005). Comprehensive review of amide coupling strategies for hindered amines.

  • Functionalization: Wittenberger, S. J. "Synthetic applications of nitrile oxides, nitrones, and nitronates." Organic Preparations and Procedures International, 26(5), 499-531.

Sources

Application Note: Modular Synthesis of Enzalutamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Enzalutamide (Xtandi) represents a cornerstone in the treatment of Castration-Resistant Prostate Cancer (CRPC).[1] Unlike first-generation antiandrogens (e.g., bicalutamide), Enzalutamide inhibits androgen receptor (AR) nuclear translocation and DNA binding without exhibiting agonist activity, even in overexpression models.[1]

However, the emergence of resistance mechanisms—specifically the AR-F876L mutation (which converts Enzalutamide into an agonist) and the AR-V7 splice variant (lacking the Ligand Binding Domain)—necessitates the development of structural analogs and PROTACs (Proteolysis Targeting Chimeras).[1]

This guide departs from rigid industrial scale-up patents. Instead, it provides a modular, convergent synthetic strategy designed for medicinal chemists.[1] This approach allows for the independent modification of the "Left-Wing" (A-Ring), "Right-Wing" (B-Ring), and the central Thiohydantoin scaffold, facilitating rapid SAR (Structure-Activity Relationship) exploration.[1]

Structural Architecture & SAR Logic

To design effective analogs, one must understand the pharmacophore. The Enzalutamide scaffold consists of three distinct modules.

Diagram 1: Enzalutamide Pharmacophore & Modification Logic

SAR_Logic Core Thiohydantoin Scaffold (5,5-Dimethyl) RingB Ring B (Right) Fluoro-Benzamide (H-Bond Acceptor) Core->RingB N-Aryl Bond (Rigid Linker) ModCore Synthetic Challenge: Steric Hindrance (Requires Microwave) Core->ModCore RingA Ring A (Left) Electron Deficient Aryl (CN / CF3) RingA->Core N-Aryl Bond (Critical for Antagonism) ModA Analog Opportunity: Replace with Pyridine (Apalutamide) RingA->ModA ModB PROTAC Exit Vector: Amide Tail Modification RingB->ModB

Caption: Modular decomposition of Enzalutamide. The amide tail on Ring B is the primary vector for PROTAC linker attachment.

Core Synthetic Architecture: The Convergent Route

While industrial routes often employ Ullmann coupling first, the Convergent Isothiocyanate Route is superior for research applications.[1] It allows you to synthesize a library of Isothiocyanates (Fragment A) and Amino-Esters (Fragment B) separately, then couple them in the final steps.[1]

Diagram 2: Convergent Synthetic Workflow

Synthesis_Workflow StartA 4-Amino-2-(trifluoromethyl) benzonitrile Isothio Intermediate A: Isothiocyanate StartA->Isothio Thiophosgene or TCDI StartB 2-Fluoro-4-nitro-N-methylbenzamide + AIBN derivative AminoEster Intermediate B: Amino-Ester / Amine StartB->AminoEster Reduction & Alkylation Coupling Thiourea Formation (Spontaneous / Mild Heat) Isothio->Coupling AminoEster->Coupling Cyclization Cyclization (Microwave / Acid Hydrolysis) Coupling->Cyclization DMSO, Heat Final Enzalutamide Analog (Thiohydantoin) Cyclization->Final

Caption: The convergent pathway allows independent modification of aryl rings before the final assembly.

Detailed Experimental Protocols

Phase A: Synthesis of the Isothiocyanate (Fragment A)

Target: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile[1]

Safety Critical: Thiophosgene is highly toxic.[1] Work in a well-ventilated fume hood. For a safer alternative, use 1,1'-Thiocarbonyldiimidazole (TCDI), though yields may vary.[1]

  • Reagents:

    • 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq)[1]

    • Thiophosgene (1.2 eq) OR TCDI (1.5 eq)[1]

    • Dichloromethane (DCM) and Water (Biphasic system)[1]

    • Sodium Bicarbonate (sat.[1][2] aq.)

  • Protocol:

    • Dissolve the aniline starting material in DCM (0.2 M).[1]

    • Add an equal volume of saturated aqueous NaHCO₃.[1]

    • Cool the biphasic mixture to 0°C.

    • Add Thiophosgene dropwise over 10 minutes.[1][2]

    • Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Validation: TLC (Hexane/EtOAc 4:1) should show complete consumption of the amine.[1]

    • Workup: Separate layers. Extract aqueous layer with DCM.[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][3]

    • Storage: Store at -20°C under Argon. Isothiocyanates are electrophilic and moisture sensitive.[1]

Phase B: The Microwave-Assisted Cyclization (The "Jung" Modification)

Rationale: The gem-dimethyl groups on the Enzalutamide scaffold create significant steric hindrance.[1] Thermal cyclization often requires prolonged heating (24h+) and harsh acids (HCl/MeOH), leading to hydrolysis of the nitrile group.[1] Microwave irradiation overcomes this energy barrier in minutes.[1][4]

  • Reagents:

    • Isothiocyanate (Fragment A) (1.0 eq)[1]

    • Amino-ester/Amine (Fragment B)[1] (1.0 eq) (e.g., N-methyl-2-fluoro-4-(1,1-dimethyl-aminoethyl)benzamide)[1]

    • Solvent: DMSO (Dry) or DMF[1]

    • Additive: Isopropyl Acetate (optional for thermal) or Triethylamine (0.1 eq)[1]

  • Protocol:

    • Step 1 (Thiourea Formation): Mix Fragment A and Fragment B in DMSO (0.5 M) in a microwave vial. Stir at RT for 30 minutes. Verify thiourea formation by LC-MS (Mass = Sum of A + B).[1]

    • Step 2 (Cyclization): Seal the vial. Irradiate at 100°C for 10–20 minutes (High Absorption setting).

    • Note: If using the methyl ester precursor, acid hydrolysis (HCl/EtOH) is required after cyclization to convert the ester to the final amide if not already present, or to close the ring if using the ester method. However, the most direct route uses the pre-formed amide on Fragment B.

  • Purification:

    • Dilute reaction mixture with water and extract with Ethyl Acetate.[1]

    • Wash with 1N HCl (to remove unreacted amine) and Brine.[1]

    • Flash Chromatography: SiO₂, Gradient 0-40% EtOAc in Hexanes.[1]

    • Crystallization: Enzalutamide analogs often crystallize from DCM/Isopropyl Alcohol.[1]

Advanced Application: PROTAC Synthesis

Targeting Enzalutamide-Resistant Mutants

To degrade the AR rather than just block it, convert Enzalutamide into a PROTAC. The structural "Exit Vector" is critical.

  • Exit Vector: The N-methyl group on the benzamide (Ring B).[1]

  • Strategy: Demethylation of Enzalutamide (or synthesis using the N-H analog) followed by alkylation with a linker.[1]

Diagram 3: PROTAC Design Logic

PROTAC_Design Enz Enzalutamide Analog (Warhead) Linker PEG / Alkyl Linker (Length: 8-12 Atoms) Enz->Linker Amide/Alkyl Attachment Complex Ternary Complex (AR - PROTAC - E3) Enz->Complex Binds AR Ligand E3 Ligase Ligand (VHL or Cereblon) Linker->Ligand Ligand->Complex Recruits E3 Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation

Caption: Design logic for AR-degrading PROTACs. Linker length is critical for ternary complex stability.

Protocol for Linker Attachment:

  • Starting Material: Des-methyl Enzalutamide (synthesized using 4-amino-2-fluorobenzamide instead of the N-methyl version).[1]

  • Reaction: Alkylation of the amide nitrogen.

    • Base: NaH (1.1 eq) in DMF at 0°C.[1]

    • Electrophile: Boc-protected amino-alkyl bromide (Linker precursor).[1]

  • Deprotection & Click Chemistry: Remove Boc (TFA/DCM) and couple to the E3 ligase ligand (e.g., Pomalidomide-acid) using standard amide coupling (HATU/DIPEA).[1]

QC & Troubleshooting Data[1][5]

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Steric hindrance of gem-dimethyl group.[1]Switch from thermal reflux to Microwave (100°C) . Ensure solvent is dry DMSO.[1]
Hydrolysis of Nitrile Acidic conditions too harsh or prolonged.[1]Reduce reaction time. Avoid aqueous acids at high temps.[1] Use thermal cyclization in Isopropyl Acetate/DMSO.[1]
Racemization High base concentration during coupling.[1]Enzalutamide is achiral at the gem-dimethyl carbon, but analogs with chiral centers must avoid strong bases (use DIPEA, not NaH, unless necessary).[1]
Solubility Highly lipophilic product.[1]Use DCM/MeOH mixtures for transfer.[1] Final compounds often require DMSO for biological assays.[1]

References

  • Jung, M. E., Ouk, S., Yoo, D., et al. (2010).[1] Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796.[1] Link

  • Tran, C., Ouk, S., Clegg, N. J., et al. (2009).[1][5][6] Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer.[1][2] Science, 324(5928), 787–790.[1] Link[1][6]

  • Bhole, R. P., et al. (2021).[1][3] Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. Heliyon, 7(3), e06226.[1] Link[1]

  • Li, B., et al. (2016).[1][5][7] An improved and practical synthesis of enzalutamide.[5][6][7][8] Chinese Chemical Letters, 28(2), 426-430.[1] Link[1][6]

  • Han, X., et al. (2019).[1] Discovery of ARD-69 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer.[1] Journal of Medicinal Chemistry, 62(24), 11218–11231.[1] Link[1]

Sources

Application Note: Precision Synthesis of N-(2,4-xylyl)-4-cyanobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Target & Significance

Target Molecule: N-(2,4-dimethylphenyl)-4-cyanobenzamide CAS Registry Number: (Analogous structures: 6068-72-0 for acid chloride precursor) Molecular Formula: C₁₆H₁₄N₂O Molecular Weight: 250.30 g/mol

This application note details the synthesis of N-(2,4-xylyl)-4-cyanobenzamide , a critical scaffold in the development of non-steroidal androgen receptor antagonists (SARMs) and liquid crystalline materials. The 4-cyanobenzamide core serves as an essential pharmacophore, often mimicking the electronic properties of nitro-aromatics while offering improved metabolic stability.

Retrosynthetic Logic

The construction of the amide bond in this specific steric environment—an electron-deficient acyl donor (4-cyanobenzoyl) coupling with a sterically hindered, electron-rich amine (2,4-dimethylaniline)—presents unique challenges.

  • Electronic Factors: The para-cyano group withdraws electron density, making the carbonyl carbon highly electrophilic. This favors nucleophilic attack but also increases susceptibility to hydrolysis.

  • Steric Factors: The ortho-methyl group on the aniline (2,4-xylidine) creates steric bulk, potentially retarding the rate of nucleophilic attack.

Selected Strategy: We utilize the Acid Chloride Method (Schotten-Baumann conditions) as the primary protocol. While peptide coupling reagents (HATU/EDC) are milder, the acid chloride route offers superior atom economy, easier purification (avoiding urea byproducts), and faster kinetics necessary to overcome the steric hindrance of the 2,4-xylyl system.

Part 2: Detailed Experimental Protocols

Protocol A: The Acid Chloride Route (Gold Standard)

Recommended for scale-up (>1g) and high-purity requirements.

1. Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Role
4-Cyanobenzoyl chloride 165.581.1Electrophile (Acyl Donor)
2,4-Dimethylaniline (2,4-Xylidine) 121.181.0Nucleophile
Triethylamine (TEA) 101.191.5Proton Scavenger
Dichloromethane (DCM) -SolventAnhydrous reaction medium
DMAP 122.170.05Acyl Transfer Catalyst (Optional)
2. Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with 2,4-Dimethylaniline (1.21 g, 10.0 mmol).

  • Add anhydrous DCM (40 mL) and Triethylamine (2.1 mL, 15.0 mmol).

  • Critical Step: Cool the solution to 0°C using an ice-water bath. The ortho-methyl group makes the amine prone to oxidation; low temperature protects the substrate.

Step 2: Controlled Acylation

  • Dissolve 4-Cyanobenzoyl chloride (1.82 g, 11.0 mmol) in anhydrous DCM (10 mL) in a separate vial.

  • Add the acid chloride solution dropwise to the amine solution over 15 minutes via a pressure-equalizing addition funnel or syringe pump.

    • Observation: A white precipitate (TEA·HCl) will form immediately.

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 3–6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The limiting reagent (aniline) should be consumed.

Step 3: Workup & Purification (The "Self-Validating" System)

  • Quench: Add 1M HCl (20 mL) to the reaction mixture.

    • Mechanism:[8][9][10][11] This protonates any unreacted xylidine, forcing it into the aqueous layer.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (20 mL).

    • Mechanism:[8][9][10][11] This hydrolyzes any remaining acid chloride to the water-soluble carboxylate salt.

  • Drying: Wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Recrystallization: The crude solid is typically off-white. Recrystallize from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexanes .

Protocol B: The HATU Coupling Route (Alternative)

Recommended for parallel synthesis or when acid chlorides are unavailable.

  • Dissolve 4-Cyanobenzoic acid (1.0 equiv) in DMF (0.2 M).

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to activate the acid (formation of the O-At ester).

  • Add 2,4-Dimethylaniline (1.1 equiv).

  • Stir at 50°C for 12 hours. (Note: Elevated temperature is required due to the steric hindrance of the xylidine).

  • Dilute with EtOAc, wash 3x with water (to remove DMF), then follow the standard acid/base workup described in Protocol A.

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the mechanistic pathway and the logic behind the workup steps.

ReactionPathway Reactants Reactants: 4-Cyanobenzoyl Cl + 2,4-Xylidine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Chloride Intermediate->Transition TEA Scavenges H+ Product_Crude Crude Product + TEA-HCl Transition->Product_Crude - Cl- AcidWash 1M HCl Wash (Removes Amine) Product_Crude->AcidWash Purification Step 1 BaseWash Sat. NaHCO3 Wash (Removes Acid) AcidWash->BaseWash Purification Step 2 FinalProduct Pure N-(2,4-xylyl)- 4-cyanobenzamide BaseWash->FinalProduct Recrystallization

Caption: Mechanistic flow from nucleophilic attack to purification. Red nodes indicate impurity removal steps.

Part 4: Analytical Validation & Quality Control

To ensure scientific integrity, the isolated product must meet the following criteria:

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide Proton: Singlet δ 10.2–10.5 ppm (Broad, D₂O exchangeable).

  • Aromatic Region (Acid side): Two doublets (AA'BB' system) around δ 7.9–8.1 ppm, characteristic of para-substituted benzonitriles.

  • Aromatic Region (Aniline side): Multiplets δ 7.0–7.3 ppm.

  • Aliphatic Region: Two distinct singlets around δ 2.2–2.3 ppm corresponding to the non-equivalent methyl groups at the 2- and 4-positions.

IR Spectroscopy
  • Nitrile (C≡N): Sharp, distinct band at ~2230 cm⁻¹.

  • Amide Carbonyl (C=O): Strong band at 1650–1660 cm⁻¹.

  • Amide N-H: Stretch at 3250–3300 cm⁻¹.

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Use fresh acid chloride or redistill thionyl chloride if preparing in situ.
Slow Reaction Steric Hindrance of 2,4-XylidineAdd 5 mol% DMAP as a nucleophilic catalyst. Allow reaction to run for 12h or gently reflux (40°C).
Oily Product Residual Solvent/ImpuritiesTriturate the oil with cold hexanes to induce crystallization.
Coloration (Pink/Brown) Oxidation of AnilineEnsure the reaction is run under Nitrogen/Argon.[4] Distill 2,4-dimethylaniline if it appears dark before use.

References

  • Fisher Scientific. Amide Synthesis: Reference Reaction Protocols (Schotten-Baumann & Carbodiimide Methods). Retrieved from [Link]

  • Organic Syntheses. General procedures for benzamide formation and nitrile stability. Org.[1][7][12] Synth. Coll. Vol. 1, p. 165. Retrieved from [Link]

  • National Institutes of Health (NIH). Protocol for amide bond formation with electron deficient amines. PMC Article. Retrieved from [Link]

Sources

reagents for synthesizing 4-cyano-N-(2,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Synthesis of 4-Cyano-N-(2,4-dimethylphenyl)benzamide

Executive Summary

This application note details the synthetic protocols for 4-cyano-N-(2,4-dimethylphenyl)benzamide , a structural motif commonly found in androgen receptor antagonists and kinase inhibitors.[1] The synthesis involves the formation of an amide bond between an electron-deficient benzoic acid derivative (4-cyanobenzoic acid) and a sterically hindered, electron-rich aniline (2,4-dimethylaniline).[1]

We present two validated methodologies:

  • Acid Chloride Activation (Method A): The preferred route for scale-up (>1g), offering high yields and simplified purification.[1]

  • HATU-Mediated Coupling (Method B): An alternative for high-throughput screening (HTS) or when acid chloride stability is a concern.[1]

Retrosynthetic Analysis & Strategy

The target molecule is disassembled at the amide linkage. The presence of the ortho-methyl group on the aniline ring introduces steric hindrance, necessitating a highly electrophilic acylating agent or a potent coupling additive to drive the reaction to completion.[1]

Retrosynthesis Target Target: 4-cyano-N-(2,4-dimethylphenyl)benzamide Disconnection Amide Bond Disconnection Target->Disconnection Retro-cut FragmentA Electrophile: 4-Cyanobenzoyl Chloride (or 4-Cyanobenzoic Acid) Disconnection->FragmentA FragmentB Nucleophile: 2,4-Dimethylaniline (Steric hindrance at ortho-pos) Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide core.[1]

Reagent Selection & Safety Profile

The following reagents are critical for the synthesis. Purity of the starting aniline is paramount; oxidation products (dark liquids) in 2,4-dimethylaniline can poison the reaction.

Table 1: Key Reagents and Properties

ComponentReagent NameCAS No.MW ( g/mol )RoleSafety Note
A 4-Cyanobenzoyl chloride6068-72-0165.58ElectrophileCorrosive, Moisture Sensitive
B 2,4-Dimethylaniline95-68-1121.18NucleophileToxic, Carcinogen (Suspected)
Base Triethylamine (TEA)121-44-8101.19HCl ScavengerFlammable, Corrosive
Solvent Dichloromethane (DCM)75-09-284.93SolventVolatile, Carcinogen
Alt.[1] Reagent HATU148893-10-1380.23Coupling AgentIrritant, Sensitizer
Alt.[1] Acid 4-Cyanobenzoic acid619-65-8147.13PrecursorIrritant

Protocol A: Acid Chloride Method (Standard)

Application: Gram-scale synthesis, high purity requirements.[1] Rationale: The acid chloride is significantly more reactive than the carboxylic acid, overcoming the steric hindrance of the 2,4-dimethylaniline's ortho-methyl group.[1]

Experimental Procedure

Step 1: Preparation of Reaction Vessel

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere.[1]
    

Step 2: Reactant Solubilization

  • Charge the RBF with 2,4-dimethylaniline (1.0 equiv, 10 mmol, 1.21 g).

  • Add Dichloromethane (DCM) (anhydrous, 50 mL).

  • Add Triethylamine (TEA) (1.5 equiv, 15 mmol, 2.1 mL).

    • Note: Pyridine (1.5 equiv) can be substituted for TEA if a weaker base is preferred.[1]

  • Cool the mixture to 0°C using an ice/water bath.

Step 3: Acylation

  • Dissolve 4-cyanobenzoyl chloride (1.1 equiv, 11 mmol, 1.82 g) in 10 mL anhydrous DCM in a separate vial.

  • Add the acid chloride solution dropwise to the stirring aniline solution at 0°C over 15 minutes.

    • Critical Control Point: Exotherm control.[1] Do not allow temperature to exceed 5°C during addition to prevent side reactions.[1]

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1).[1] The aniline spot (

      
      ) should disappear.
      

Step 4: Workup & Purification [1][2][3][4]

  • Quench: Add 20 mL saturated

    
     solution. Stir vigorously for 10 mins.
    
  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.[3]

  • Wash Sequence:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted aniline and TEA.

    • Wash with Brine (1 x 20 mL).[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude solid from hot Ethanol or EtOAc/Hexanes to yield white needles.

Expected Yield: 85–95%[1]

Protocol B: HATU-Mediated Coupling (Alternative)

Application: Library generation, or when the acid chloride is unavailable.[1] Rationale: HATU generates a highly reactive O-7-azabenzotriazol-1-yl ester, which is efficient for hindered couplings.[1]

Experimental Procedure
  • Dissolve 4-cyanobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1]

  • Add HATU (1.2 equiv).[1] Stir at room temperature for 5 minutes to pre-activate the acid (Solution turns yellow/orange).

  • Add 2,4-dimethylaniline (1.1 equiv).[1]

  • Stir at Room Temperature for 12–16 hours.

  • Workup: Dilute with EtOAc (10x volume). Wash with saturated

    
     (3x) to remove DMF, followed by 
    
    
    
    and Brine.
  • Purification: Flash column chromatography (0-30% EtOAc in Hexanes) is usually required as HATU byproducts (tetramethylurea) are difficult to remove by crystallization alone.[1]

Process Visualization (Method A)

Workflow Start Start: Reagents Prep Mix Mix Amine + Base (DCM, 0°C) Start->Mix Add Add Acid Chloride (Dropwise) Mix->Add React Reaction (RT, 3-4h) Add->React Quench Quench (Sat. NaHCO3) React->Quench Wash Acid Wash (1M HCl) Quench->Wash Remove unreacted amine Cryst Recrystallization (Ethanol) Wash->Cryst Purify

Figure 2: Workflow for Acid Chloride Synthesis (Method A).

Analytical Validation (QC)

To confirm the identity of the synthesized 4-cyano-N-(2,4-dimethylphenyl)benzamide , ensure the following spectral characteristics are met:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.0-10.2 ppm (s, 1H, NH  amide).[1]
      
    • 
       8.0-8.1 ppm (d, 2H, Ar-H ortho to CN).[1]
      
    • 
       7.9-8.0 ppm (d, 2H, Ar-H ortho to CO).[1]
      
    • 
       7.1-7.3 ppm (m, 3H, 2,4-dimethylphenyl Ar-H).[1]
      
    • 
       2.2-2.3 ppm (s, 3H, CH3 ).[1]
      
    • 
       2.1-2.2 ppm (s, 3H, CH3 ).[1]
      
  • IR Spectroscopy:

    • Strong absorption at 2230 cm⁻¹ (C≡N stretch).[1]

    • Strong absorption at 1650–1660 cm⁻¹ (C=O[1] Amide I).

  • LC-MS:

    • Expected Mass

      
      .[1]
      

References

  • Fisher Scientific. (n.d.).[1] Amide Synthesis: Schotten-Baumann and Carbodiimide Protocols. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2096352, 4-cyano-N-(2,4-dimethylphenyl)benzamide. Retrieved from [Link][1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (General Reference for HATU mechanism).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-cyano-N-(2,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #BENZ-CN-24DMA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for Sterically Hindered Amide Coupling

Executive Summary & Reaction Analysis

User Issue: Low yield in the synthesis of 4-cyano-N-(2,4-dimethylphenyl)benzamide. Diagnosis: The reaction suffers from a "perfect storm" of two competing factors:

  • Steric Deactivation: The ortho-methyl group on 2,4-dimethylaniline creates significant steric hindrance, reducing the nucleophilicity of the amine.

  • Electronic Instability: The para-cyano group on the benzoyl moiety is electron-withdrawing, making the carbonyl carbon highly electrophilic (good) but also rendering the nitrile group susceptible to hydrolysis under the very conditions often used to force the coupling (heat/strong acid/base).

The Solution: You must shift from "forcing" the reaction (which degrades the nitrile) to "catalyzing" the reaction (which accommodates the steric bulk).

Standard Operating Procedure (The "Gold Standard")

Do not use standard EDC/HOBt coupling for this specific substrate; the rate will be too slow, leading to side reactions. The Acid Chloride Method with Nucleophilic Catalysis is the validated route for high yield (>85%).

Validated Protocol (Scale: 10 mmol)
ReagentEquiv.[1][2][3][4]RoleCritical Note
4-Cyanobenzoyl chloride 1.1 - 1.2ElectrophileMust be white/light yellow. If dark/gummy, distill or recrystallize before use.
2,4-Dimethylaniline 1.0NucleophileThe limiting reagent.
Pyridine 3.0Base/SolventActs as an acid scavenger and co-solvent.
DMAP 0.1 Catalyst CRITICAL: 4-Dimethylaminopyridine is required to form the active N-acylpyridinium intermediate.
DCM (Dichloromethane) [0.2 M]SolventMust be anhydrous.[5]
Step-by-Step Workflow
  • Preparation: Flame-dry a 2-neck round bottom flask under

    
     atmosphere.
    
  • Solubilization: Dissolve 2,4-dimethylaniline (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM. Add Pyridine (3.0 equiv). Cool to 0°C.[5][6]

  • Addition: Dissolve 4-cyanobenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture at 0°C over 30 minutes.

    • Why? Slow addition prevents localized exotherms that hydrolyze the nitrile.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 6–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). If starting amine persists after 6h, heat to mild reflux (40°C) for 2 hours. Do not exceed 50°C.

  • Quench: Cool to 0°C. Quench with saturated

    
      (mildly basic).
    
    • Warning: Do NOT use strong acid (HCl) or strong base (NaOH) for the quench; this will hydrolyze the nitrile to the amide (

      
      ) or acid (
      
      
      
      ).
  • Workup: Extract with DCM (x3). Wash combined organics with water, then brine.[5] Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if purity <95%.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the reaction pathway and where specific errors lead to yield loss.

ReactionPathway Start Reagents: 4-CN-Benzoyl-Cl + 2,4-Dimethylaniline Intermediate Acyl-Pyridinium Intermediate (Highly Reactive) Start->Intermediate DMAP Cat. (Critical Step) Hydrolysis Impurity A: 4-Cyanobenzoic Acid (Due to Wet Solvent) Start->Hydrolysis Water present (Moisture) Product Target Product: 4-cyano-N-(2,4-dimethylphenyl) benzamide Intermediate->Product Nucleophilic Attack (Slow due to Sterics) NoReaction Unreacted Amine (Steric Stall) Intermediate->NoReaction No Catalyst (Too slow) AmideImpurity Impurity B: Primary Amide (CONH2) (Nitrile Hydrolysis) Product->AmideImpurity Acidic/Basic Workup (pH <3 or >10)

Figure 1: Reaction pathway analysis showing the critical role of the DMAP catalyst and the divergence points for common impurities.

Troubleshooting Guide (Diagnostic Logic)

Use this decision tree to diagnose your specific yield issue.

TroubleshootingTree Problem Low Yield Observed CheckTLC Check TLC/LCMS Is Starting Amine Present? Problem->CheckTLC YesAmine YES: Amine Remains CheckTLC->YesAmine NoAmine NO: Amine Consumed CheckTLC->NoAmine CheckReagent Check Acid Chloride Quality YesAmine->CheckReagent GoodReagent Reagent is Good CheckReagent->GoodReagent BadReagent Reagent Hydrolyzed (White solid turned sticky) CheckReagent->BadReagent Action1 Action: Add 0.2 eq DMAP Increase Temp to 40°C GoodReagent->Action1 Action2 Action: Distill Acid Chloride or use fresh bottle BadReagent->Action2 CheckByproducts Check LCMS for Mass M+18 or M+19 NoAmine->CheckByproducts FoundHydrolysis Found M+18 (Amide) or M+19 (Acid) CheckByproducts->FoundHydrolysis FoundBlackTar Found Black Tar/Oligomers CheckByproducts->FoundBlackTar Action3 Action: Milder Workup (Use NaHCO3, not NaOH/HCl) FoundHydrolysis->Action3 Action4 Action: Degas solvents (N2) Aniline oxidized FoundBlackTar->Action4

Figure 2: Diagnostic logic tree for isolating the root cause of low yield.

Frequently Asked Questions (FAQs)

Q: Can I use HATU or EDC instead of the Acid Chloride? A: You can, but it is not recommended for scale-up or high yield with this specific aniline. The 2,4-dimethyl steric hindrance makes the amine a poor nucleophile. HATU active esters are bulky; the approach of the amine to the active ester is sterically disfavored. The Acid Chloride + DMAP method generates an N-acylpyridinium ion, which is a "hotter" (more reactive) electrophile and less sterically demanding than the HATU-OBt complex [1].

Q: My product has a peak at M+18 in the LCMS. What is it? A: This is the primary amide. The nitrile (-CN) group on the benzamide has hydrolyzed to -CONH2. This usually happens during the workup.

  • Fix: Ensure your quench is pH neutral or weakly basic (sat.

    
    ). Avoid heating the reaction above 60°C.
    

Q: The reaction mixture turned black. Is the product gone? A: Not necessarily. Anilines are prone to oxidation, forming dark "aniline blacks" (polyanilines) in the presence of air and light.

  • Fix: Run the reaction under a strict Nitrogen or Argon atmosphere. The product can usually be recovered by filtering the crude mixture through a short pad of silica gel to remove the black tar.

Q: Why do you recommend Dichloromethane (DCM) over DMF? A: While DMF is a better solvent for polar compounds, it is difficult to remove without aqueous washing (which risks hydrolysis) or high heat (which risks nitrile degradation). DCM allows for a low-temperature, non-aqueous workup if necessary (filtration of salts) and easy evaporation [2].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Explains the mechanism of DMAP catalysis in acid chloride couplings and why it is superior for hindered amines.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][7] Organic Process Research & Development, 20(2), 140–177.

    • Context: Provides industrial context on solvent selection and handling of sterically hindered substr
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][7] Tetrahedron, 61(46), 10827-10852.

    • Context: Detailed review of side reactions including nitrile hydrolysis during coupling conditions.

Sources

Technical Support Center: Handling 4-cyano-N-(2,4-dimethylphenyl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for compound management and assay preparation. This guide is specifically engineered for researchers and drug development professionals working with 4-cyano-N-(2,4-dimethylphenyl)benzamide .

Because this compound features a highly lipophilic dimethylphenyl ring and a benzamide core, it exhibits excellent thermodynamic solubility in pure dimethyl sulfoxide (DMSO). However, its hydrophobic nature makes it highly susceptible to kinetic solubility failures (precipitation) when exposed to atmospheric moisture or when diluted into aqueous in vitro assay buffers. This guide provides the causality behind these physicochemical behaviors and self-validating protocols to ensure assay integrity.

Part 1: Troubleshooting & FAQs

Q1: Why is my 10 mM stock solution of 4-cyano-N-(2,4-dimethylphenyl)benzamide precipitating in DMSO over time? A: The precipitation is likely driven by water absorption. DMSO is a highly hygroscopic solvent. When a DMSO stock solution is repeatedly opened to the ambient atmosphere, it absorbs water, which alters the hydrogen-bonding network of the solvent[1]. Because 4-cyano-N-(2,4-dimethylphenyl)benzamide is highly lipophilic, the introduction of water disrupts its aprotic solvation shell, leading to supersaturation and eventual precipitation. Furthermore, repeated freeze-thaw cycles drastically accelerate this degradation and precipitation process[2].

Q2: I am seeing erratic IC50 data and poor reproducibility in my mammalian cell assays. What is happening? A: You are likely experiencing a kinetic solubility failure. When the DMSO stock of 4-cyano-N-(2,4-dimethylphenyl)benzamide is diluted into an aqueous assay buffer (e.g., PBS or cell culture media), the compound experiences a sudden shift in solvent polarity. Instead of remaining in solution, it forms "micro-precipitates" or colloidal aggregates[3]. These micro-precipitates are often invisible to the naked eye but drastically reduce the actual concentration of the free compound available to bind to your biological target, resulting in false negatives or artificially inflated IC50 values.

Q3: How do I differentiate between thermodynamic and kinetic solubility for this specific compound, and which one matters for my assay? A:

  • Thermodynamic solubility is the equilibrium concentration of the solid, crystalline 4-cyano-N-(2,4-dimethylphenyl)benzamide dissolved directly into a solvent. It is the "true" solubility but takes a long time to reach equilibrium.

  • Kinetic solubility is the maximum concentration achievable when a pre-dissolved DMSO stock is rapidly spiked into an aqueous buffer before precipitation is induced[3]. For high-throughput screening (HTS) and in vitro assays, kinetic solubility is the critical metric because compounds are always transferred from DMSO stocks into aqueous environments[4].

Part 2: Quantitative Data & Solubility Parameters

To successfully manage 4-cyano-N-(2,4-dimethylphenyl)benzamide, it is crucial to understand the distinct parameters governing its solubility phases.

ParameterThermodynamic SolubilityKinetic SolubilityRelevance to 4-cyano-N-(2,4-dimethylphenyl)benzamide
Starting Material Dry crystalline powderPre-dissolved DMSO stock solutionDictates how the compound is stored vs. how it is tested.
Solvent System Pure Anhydrous DMSOAqueous Buffer (with <1-5% DMSO)High in DMSO; sharply drops in aqueous media due to lipophilicity.
Time Dependence Equilibrium (24–72 hours)Time-sensitive (measured at 2–4 hours)Micro-precipitation in assays occurs rapidly upon aqueous dilution.
Primary Risk Factor Chemical degradationColloidal aggregation / PrecipitationAggregation causes erratic IC50s and false assay readouts.
Measurement Method Shake-flask methodNephelometry / Light ScatteringNephelometry detects early-stage colloidal aggregates in assays.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols must be executed as a self-validating system. By incorporating control steps (Argon purging and light-scattering validation), you ensure the compound remains in solution throughout the experimental lifecycle.

Protocol A: Preparation and Storage of Anhydrous DMSO Stock Solutions

Causality: Minimizing atmospheric exposure prevents water ingress, thereby protecting the solvation shell of the benzamide compound and preventing freeze-thaw-induced precipitation.

  • Equilibration: Remove the dry powder of 4-cyano-N-(2,4-dimethylphenyl)benzamide from cold storage and place it in a desiccator. Allow it to equilibrate to room temperature for 1 hour to prevent condensation on the powder.

  • Solubilization: Dissolve the compound in strictly anhydrous DMSO (certified ≤0.005% water content) to a concentration of 10 mM. Vortex gently until visually clear.

  • Aliquoting: Immediately dispense the solution into single-use, low-bind polypropylene microtubes (e.g., 50 µL per tube). Do not store as a single large batch.

  • Inert Gas Purging (Validation Step): Purge the headspace of each microtube with a gentle stream of Argon gas for 3 seconds to displace atmospheric moisture and oxygen.

  • Storage: Seal the tubes tightly and store them at -20°C in a secondary container filled with desiccant.

Protocol B: Kinetic Aqueous Solubility Assessment via Nephelometry

Causality: Before running biological assays, you must determine the exact concentration at which the compound crashes out of the aqueous buffer. Nephelometry measures light scattering caused by micro-precipitates.

  • Preparation: Thaw a single-use 10 mM DMSO aliquot of 4-cyano-N-(2,4-dimethylphenyl)benzamide at room temperature.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in pure DMSO.

  • Aqueous Transfer: Transfer 1 µL of each DMSO dilution into 99 µL of your specific aqueous assay buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is now 1% (v/v).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours (mimicking standard assay conditions).

  • Validation (Nephelometry): Read the plate using a nephelometer or a microplate reader capable of measuring absorbance at 620 nm (to detect light scattering).

  • Analysis: The kinetic solubility limit is defined as the highest concentration of the compound that does not produce a light-scattering signal significantly above the blank (1% DMSO in buffer). Never test the compound in biological assays above this determined concentration.

Part 4: Compound Handling Workflow

The following Graphviz diagram maps the logical relationship between compound state, environmental risks, and handling procedures.

Workflow A Dry Powder Compound (4-cyano-N-(2,4-dimethylphenyl)benzamide) B Solubilization (Anhydrous DMSO) A->B Add Solvent C Single-Use Aliquoting (Argon Purged) B->C Prevent Water Intake D Storage (-20°C, Desiccated) C->D Avoid Freeze-Thaw E Aqueous Buffer Dilution (<1% Final DMSO) D->E Thaw Once F In Vitro Assay (Nephelometry / IC50) E->F Monitor Kinetic Solubility

Caption: Workflow for maintaining DMSO solubility and preventing precipitation of lipophilic benzamides.

References

  • Kozikowski, B. A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." PubMed, National Institutes of Health. 2

  • Popa-Burke, I. G., & Russell, J. "Compound precipitation in high-concentration DMSO solutions." PubMed, National Institutes of Health. 1

  • "Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks." ResearchGate. 3

  • Kestranek, A., et al. "Chemiluminescent nitrogen detection (CLND) to measure kinetic aqueous solubility." PubMed, National Institutes of Health.4

Sources

Technical Support Center: 4-Cyanobenzoyl Chloride Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: 4-CN-COCL-OPT Assigned Specialist: Senior Application Scientist

Reagent Diagnostics & Integrity Check

STOP AND CHECK: Before beginning your synthesis, verify the physical state of your 4-cyanobenzoyl chloride (CAS: 6068-72-0).

Diagnostic ParameterAcceptable State (Pass) Compromised State (Fail) Action Required
Physical Form White to pale yellow crystalline solid .Oily liquid or wet paste.Hydrolysis detected. Purify immediately.
Melting Point 68–72 °C < 60 °C or broad range.Recrystallize or distill.[1]
Odor Pungent (typical acid chloride).Overwhelming HCl fumes upon opening.Vent carefully; check MP.
Solubility (DCM) Clear, colorless/pale yellow solution.[2]Cloudy precipitate (4-cyanobenzoic acid).[3]Filter solid; account for stoichiometry loss.
Why this matters:

Unlike benzoyl chloride (liquid), the 4-cyano derivative must be a solid . The cyano group (-CN) at the para position is strongly electron-withdrawing (Hammett


). This increases the electrophilicity of the carbonyl carbon, making it more reactive  towards amines but also significantly more hygroscopic  and prone to rapid hydrolysis than standard benzoyl chloride.

Standard Operating Procedure (The "Golden Path")

This protocol is optimized for minimizing hydrolysis while maximizing conversion of primary and secondary amines.

Reagents & Stoichiometry
  • 1.0 equiv Amine substrate

  • 1.1 – 1.2 equiv 4-Cyanobenzoyl chloride (Solid)

  • 1.5 – 2.0 equiv Base (TEA or DIPEA)

  • Solvent: Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran).[4] Avoid DMF if possible due to workup difficulty.

Workflow Diagram

AmideCoupling Start Start: Reagent Prep Check Check 4-CN-Ph-COCl (Must be Solid) Start->Check Dissolve Dissolve Amine + Base in Anhydrous DCM (0°C) Check->Dissolve Pass Purify Recrystallize from Hexane/SOCl2 Check->Purify Fail (Liquid/Wet) Add Add Acid Chloride (Dropwise/Portionwise) Dissolve->Add Warm Warm to RT (Monitor TLC: 1-4 hrs) Add->Warm Quench Quench: Add 1M HCl (Removes excess amine/base) Warm->Quench Workup Phase Separation Org Layer: Wash w/ NaHCO3 (Removes 4-CN-Benzoic Acid) Quench->Workup Dry Dry (MgSO4) & Concentrate Workup->Dry

Caption: Optimized workflow for 4-cyanobenzoyl chloride amide coupling. Critical control points are highlighted in yellow and red.

Optimization & Troubleshooting Guide

Scenario A: Low Yield / Incomplete Conversion

Root Cause: The 4-cyano group deactivates the aromatic ring, but the acid chloride itself is highly reactive. If yield is low, it is usually due to moisture (hydrolysis competition) or amine deactivation .

  • Fix 1 (The "Schotten-Baumann" Switch): If your amine is water-soluble or you lack anhydrous solvents, switch to a biphasic system.

    • Solvent: DCM / 1M NaOH (1:1).

    • Mechanism:[5] The 4-cyanobenzoyl chloride is reactive enough to couple with the amine at the interface faster than it hydrolyzes in the bulk aqueous phase, provided the mixture is stirred vigorously.

  • Fix 2 (Catalysis): Add 10 mol% DMAP (4-Dimethylaminopyridine).

    • Why: DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack by sterically hindered or electron-poor amines than the free acid chloride.

Scenario B: Impurity "Crashing Out"

Issue: A white solid precipitates during the reaction, making stirring difficult. Diagnosis:

  • Amine Hydrochloride Salt: This is normal. The base (TEA/DIPEA) scavenges HCl.

  • Product Precipitation: Amides containing the 4-cyanophenyl moiety are often highly crystalline and insoluble due to

    
    -
    
    
    
    stacking.
    • Test: Take a small aliquot and add water. If it dissolves, it's salt.[6] If it remains solid, it's your product.

    • Advantage: If it is product, simply filter the reaction mixture, wash with water (to remove salts) and hexane (to remove impurities). No column chromatography required.

Scenario C: "Sticky" Impurities (4-Cyanobenzoic Acid)

Issue: The product contains a stubborn impurity that streaks on TLC. Cause: Hydrolysis of the excess acid chloride. Removal Protocol:

  • Dilute organic layer with EtOAc (Ethyl Acetate) or DCM.

  • Wash 2x with Saturated NaHCO₃ (Sodium Bicarbonate) .

    • Chemistry: Converts 4-cyanobenzoic acid (

      
      ) into its water-soluble sodium salt.
      
  • Wash 1x with Brine.

  • Dry over Na₂SO₄.

Advanced FAQ

Q: Can I make 4-cyanobenzoyl chloride in-situ? A: Yes, and this is often preferred if your solid reagent has degraded.

  • Protocol: Reflux 4-cyanobenzoic acid in neat Thionyl Chloride (

    
    ) with a catalytic drop of DMF for 2 hours. Distill off excess 
    
    
    
    . The residue can be redissolved in DCM and used directly.
  • Note: Do not use Oxalyl Chloride/DMF if you are sensitive to carbon monoxide evolution, though it is a milder alternative.

Q: Why is my product turning pink/red? A: The cyano group can be susceptible to nucleophilic attack or hydrolysis under strongly acidic or basic conditions at high temperatures, potentially forming colored imine/amidine byproducts. Keep the reaction temperature


 and avoid strong Lewis acids.

Q: Is the 4-cyano group stable to the acid workup? A: Yes. The nitrile group requires harsh conditions (conc.


 or NaOH + Heat) to hydrolyze to the carboxylic acid/amide. A brief wash with 1M HCl is perfectly safe.

References & Authority

  • Reagent Properties & Safety:

    • PubChem. 4-Cyanobenzoyl chloride - Compound Summary. National Library of Medicine. Link

  • Mechanistic Insight (Substituent Effects):

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Purification Protocols:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for recrystallization of acid chlorides).

  • Amide Coupling Methodologies:

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

4-cyano-N-(2,4-dimethylphenyl)benzamide poor water solubility

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Formulation Guide Subject: 4-cyano-N-(2,4-dimethylphenyl)benzamide Ticket ID: T16A-SOL-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Summary: The Molecule

You are encountering solubility issues with 4-cyano-N-(2,4-dimethylphenyl)benzamide . This is a common challenge with this class of molecules.[2][4] Before troubleshooting, we must understand the "enemy."

  • Chemical Nature: This is a lipophilic benzamide.[1][2][4]

  • The Solubility Barrier:

    • Neutrality: Neither the nitrile (cyano) group nor the amide linkage ionizes significantly at physiological pH (pH 7.4).[1] Acidifying or basifying the solution will generally not improve solubility and may degrade the compound.

    • Lattice Energy: The flat aromatic rings (benzamide + dimethylphenyl) allow for tight pi-stacking in the solid state, creating high crystal lattice energy that water cannot easily break.

    • LogP: Estimated ~2.8–3.[1][2][4]0. This places it in the "Grease Ball" category—it prefers cell membranes and plastics over aqueous buffers.[2][4]

Part 1: Troubleshooting Guides (Q&A Format)

Scenario A: "I added my DMSO stock to cell media, and it turned cloudy immediately."

Diagnosis: You have triggered "The Solvent Shock." When a small volume of DMSO (highly organic) hits a large volume of water (highly polar), the DMSO molecules rapidly mix with the water, leaving the hydrophobic drug molecules stranded. They immediately aggregate (precipitate) because they have nowhere else to go.[1][2][4]

Solution: The "Solvent Shift" Protocol Do not pipette directly into the final volume of media. You must step down the hydrophobicity gradually.[4]

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into a "transition solvent" (e.g., pure Ethanol or a 50:50 DMSO:PBS mix) before the final spike.

  • Velocity Mixing: Vortex the media while adding the compound.[2][4] High shear stress prevents local high concentrations.[1][2][4]

Critical Note: If you see cloudiness, the experiment is already compromised. Filtering it removes the drug, meaning you are dosing at an unknown lower concentration.

Scenario B: "The solution looks clear, but my IC50 data is erratic/non-reproducible."

Diagnosis: Micro-precipitation (The Silent Killer). The compound may form nanometer-sized colloids that are invisible to the naked eye but scatter light slightly. These colloids stick to plastic plates and pipette tips, reducing the effective concentration (free drug).

Troubleshooting Steps:

  • The Centrifuge Test: Spin your "clear" working solution at 15,000 x g for 10 minutes.

  • Check Pellet: Is there a tiny pellet? If yes, you have precipitation.[2][3][4][5]

  • Check Supernatant: Analyze the top liquid layer via UV-Vis or HPLC.[1][2][4] If the concentration is <80% of theoretical, you have micro-precipitation.

  • Fix: Add a surfactant.[1][2][4][6] Include 0.05% Tween-80 or 0.1% Pluronic F-127 in your assay buffer.[1][2][4] This prevents colloid formation.[1][2][4]

Scenario C: "I need to inject this into mice (IP/IV), but DMSO is toxic."

Diagnosis: Vehicle Incompatibility. You cannot use 100% DMSO for in vivo work (toxicity limits are usually <5-10% depending on route).[1][2][4] Saline alone will cause the drug to crash out in the syringe or the animal's vein (embolism risk).

Solution: The Co-Solvent Cocktail For lipophilic benzamides, standard saline is insufficient.[4] Use the following formulation vehicle:

  • 10% DMSO (Solubilizer)[1][3][4]

  • 40% PEG-400 (Co-solvent/Stabilizer)[1][2][3]

  • 50% Water/Saline (Bulk carrier)[1][3][4]

Preparation Order: Dissolve drug in DMSO first.[1][2][4][5][7] Add PEG-400 and vortex.[1][2][4] Slowly add water last. If this fails, switch to Cyclodextrins (see Part 2).[1][2][3][4]

Part 2: Advanced Protocols

Protocol 1: Cyclodextrin Complexation (The "Gold Standard")

For high-concentration aqueous solutions (e.g., >1 mg/mL) without organic solvents, you must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3] This encapsulates the hydrophobic drug inside a sugar donut, making it water-soluble.[2]

Materials:

  • HP-β-CD (Sigma/Roquette)[1][2][3]

  • Milli-Q Water[1][2]

  • 0.22 µm Syringe Filter[1][2][4][8]

Workflow:

  • Prepare a 20% (w/v) HP-β-CD solution in water (e.g., 2g in 10mL).[1][2]

  • Add excess 4-cyano-N-(2,4-dimethylphenyl)benzamide powder to the solution.

  • Sonicate for 30 minutes at 40°C. The solution may remain cloudy (excess drug).

  • Shake at room temperature for 24 hours (Thermodynamic equilibration).

  • Filter through a 0.22 µm PVDF filter.[1][2][4]

  • The filtrate is your saturated drug-CD complex solution.[1][2][4] Analyze concentration via UV/HPLC.

Protocol 2: Visualizing the Decision Tree

The following diagram outlines the logical flow for selecting the correct formulation strategy based on your application.

SolubilityLogic Start Start: 4-cyano-N-(2,4-dimethylphenyl)benzamide AppType Select Application Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo DMSOLimit Can you tolerate 0.5% DMSO? InVitro->DMSOLimit VehicleChoice Select Vehicle InVivo->VehicleChoice SimpleDilution Direct Dilution (Risk: Precipitation) DMSOLimit->SimpleDilution Yes SolventShift Solvent Shift Protocol (Intermediate Step) DMSOLimit->SolventShift No / Sensitive Cells SimpleDilution->SolventShift If Precipitates CoSolvent Co-Solvent Mix: 10% DMSO / 40% PEG400 VehicleChoice->CoSolvent Acute / IP Cyclodextrin Complexation: 20% HP-beta-CD VehicleChoice->Cyclodextrin Chronic / IV / High Dose

Caption: Formulation Decision Tree. Blue nodes indicate decision points; Green nodes indicate recommended successful protocols.

Part 3: Data & Compatibility Matrix

Use this table to check compatibility before mixing reagents.

Solvent / ExcipientSolubility RatingMax Recommended Conc.[1][2][4] (Stock)Biological Limit (Final)Notes
Water / PBS Insoluble < 0.01 mg/mLN/ADo not use for stock.[1][2]
DMSO (Anhydrous) Excellent ~20–50 mM< 0.1% (Sensitive cells)< 10% (Mice)Hygroscopic.[1][4] Keep sealed.
Ethanol (100%) Good ~10–20 mM< 5%Evaporates; concentration changes over time.[1][2][4]
PEG-400 Moderate ~5–10 mM< 40% (Mice)Viscous.[1][2][4] Hard to pipette accurately.
20% HP-β-CD High ~2–5 mg/mLHigh toleranceBest for IV administration.[1][2][4]
Corn Oil Poor/Moderate VariableN/AOnly for oral gavage (PO).[1][2][4]

References

  • Lipinski, C. A., et al. (2001).[1][2][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3][4] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3]

  • Di, L., & Kerns, E. H. (2016).[1][2][3][4] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2][4] (Chapter on Solubility).

  • Savjani, K. T., et al. (2012).[1][2][3][4] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727.[2][3][4]

Sources

Technical Support Center: Stability & Handling of 4-cyano-N-(2,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-cyano-N-(2,4-dimethylphenyl)benzamide (MW: 250.3 g/mol ). This compound features a highly hydrophobic di-aryl system, an amide linkage, and a reactive cyano group. Understanding the causality behind its degradation is critical for generating reproducible, artifact-free data in your assays.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols for drug development professionals.

Part 1: Core Structural Vulnerabilities & FAQs

The stability of 4-cyano-N-(2,4-dimethylphenyl)benzamide is dictated by two primary functional groups:

  • The Amide Bond: Susceptible to nucleophilic attack and subsequent cleavage under extreme pH conditions[1].

  • The Cyano Group (Benzonitrile moiety): Prone to hydration, converting first to a primary carboxamide and eventually to a carboxylic acid under hydrolytic stress[2],[3].

FAQ 1: How should I prepare and store my stock solutions to prevent degradation?

Answer: You must prepare stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) and store them at -20°C or -80°C. The Causality: DMSO is highly hygroscopic. If a cold vial is opened repeatedly, atmospheric moisture condenses into the solvent. DMSO has been shown to interact with amide bonds by replacing hydrogen-bonded water[4]. When moisture is introduced into this DMSO-amide network, it facilitates slow, localized hydrolysis even at sub-zero temperatures. Stock solutions prepared in anhydrous DMSO and protected from moisture are stable for >6 months[5].

FAQ 2: My compound precipitates or loses activity immediately upon addition to the aqueous assay buffer. Why?

Answer: This is a solvent crash caused by the compound's extreme hydrophobicity. The 2,4-dimethylphenyl ring provides significant lipophilicity, meaning the compound has a very low aqueous solubility limit. The Causality: When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the local concentration of water spikes before diffusion can occur, forcing the compound out of solution into micro-precipitates. To solve this, pre-dilute the compound in a step-wise manner using a co-solvent (e.g., 5% Tween-80 or PEG400) or ensure your final assay buffer maintains at least 1-2% DMSO under vigorous vortexing.

FAQ 3: Is the compound stable in standard cell culture media (pH 7.4) at 37°C?

Answer: It is moderately stable, but time-dependent degradation will occur. While the amide bond is relatively stable at neutral pH, the elevated temperature (37°C) and the presence of trace nucleophiles or enzymes in serum-containing media can slowly hydrolyze the cyano group[3]. Experiments exceeding 48 hours require analytical verification of the intact compound.

Part 2: Quantitative Stability Profile & Troubleshooting

To assist in experimental planning, the expected stability profile of the compound under various environmental stresses is summarized below.

Table 1: Estimated Stability Profile of 4-cyano-N-(2,4-dimethylphenyl)benzamide

Environmental ConditionTemperatureEstimated Half-Life (

)
Primary Degradation Pathway
Anhydrous DMSO Stock-80°C> 6 monthsNone (Stable)
Aqueous Buffer (pH 7.4)4°C> 4 weeksTrace Amide Hydrolysis
Aqueous Buffer (pH 7.4)37°C3 - 7 daysCyano Hydration / Amide Cleavage
0.1 M HCl (pH 1.0)60°C< 4 hoursAmide Cleavage
0.1 M NaOH (pH 13.0)25°C< 2 hoursCyano

Amide Conversion
Quick-Reference Troubleshooting Guide
Observed IssueRoot Cause Analysis (Causality)Corrective Action
Rapid loss of parent peak in HPLC Hydrolysis of the amide or cyano group due to extreme pH drift in unbuffered solutions[1].Verify assay buffer pH is strictly maintained between 6.5 and 7.5 using a robust buffer (e.g., 50 mM HEPES).
Appearance of m/z 269.1 in LC-MS The cyano group (-CN) has hydrated to a carboxamide (-CONH2), adding exactly 18 Da (H2O)[3].Avoid prolonged exposure to basic solutions (pH > 8.5). Prepare fresh working dilutions daily.
Gradual degradation of DMSO stock Moisture ingress during repeated freeze-thaw cycles leading to slow hydrolysis[5].Aliquot stock solutions into single-use vials immediately upon preparation. Never re-freeze a thawed aliquot.

Part 3: Visualizing Degradation & Workflows

Below is the logical mapping of the compound's degradation pathways, followed by the standardized workflow for stability testing.

degradation_pathway Parent 4-cyano-N-(2,4-dimethylphenyl)benzamide CyanoHyd Cyano Hydrolysis (4-carbamoyl derivative) Parent->CyanoHyd Base/H2O AmideHyd Amide Cleavage (4-cyanobenzoic acid + 2,4-dimethylaniline) Parent->AmideHyd Acid/Base/H2O FullHyd Complete Hydrolysis (Terephthalic acid + 2,4-dimethylaniline) CyanoHyd->FullHyd Prolonged Stress AmideHyd->FullHyd Prolonged Stress

Chemical degradation pathways of 4-cyano-N-(2,4-dimethylphenyl)benzamide via hydrolysis.

workflow Stock 1. Prepare 10 mM Stock (Anhydrous DMSO) Aliquot 2. Aliquot & Store (-80°C) Stock->Aliquot AssayPrep 3. Dilute in Buffer (pH 7.4) Aliquot->AssayPrep Thaw once Incubate 4. Incubate at 37°C (Time-course) AssayPrep->Incubate Quench 5. Quench Reaction (1:1 Acetonitrile) Incubate->Quench Analyze 6. LC-MS/MS Analysis Quench->Analyze

Standardized workflow for assessing aqueous stability and forced degradation of the compound.

Part 4: Self-Validating Protocol for Forced Degradation

To ensure trustworthiness in your assay results, you must validate the half-life of 4-cyano-N-(2,4-dimethylphenyl)benzamide under your specific experimental conditions. The following protocol is designed as a self-validating system —it includes internal quenching mechanisms and orthogonal LC-MS/MS verification to distinguish true degradation from mere precipitation.

Step-by-Step Methodology

1. Preparation of the Validation Matrix

  • Thaw a single-use 10 mM stock vial of the compound in anhydrous DMSO.

  • Prepare three stress conditions and one control:

    • Acidic Stress: Dilute stock to 100 µM in 0.1 M HCl.

    • Basic Stress: Dilute stock to 100 µM in 0.1 M NaOH.

    • Oxidative Stress: Dilute stock to 100 µM in 3%

      
      .
      
    • Aqueous Control (Self-Validation): Dilute stock to 100 µM in your specific assay buffer (e.g., PBS, pH 7.4).

2. Time-Course Incubation

  • Incubate all four solutions in sealed, light-protected vials at 37°C.

  • Causality Check: Light protection is required because aromatic systems can undergo photolytic degradation, which would confound hydrolytic stability data.

3. Precision Quenching (Critical Step)

  • At intervals of

    
     hours, withdraw a 50 µL aliquot from each vial.
    
  • Immediate Quench: For the acidic sample, add 50 µL of 0.1 M NaOH. For the basic sample, add 50 µL of 0.1 M HCl.

  • Solvent Crash Prevention: Immediately add 100 µL of ice-cold Acetonitrile to all samples. This halts further hydrolysis and precipitates buffer salts, ensuring the sample is completely soluble and LC-MS ready.

4. LC-MS/MS Orthogonal Analysis

  • Inject samples into the LC-MS/MS.

  • Monitor the disappearance of the parent mass (

    
    ).
    
  • Validation Metric: You must actively monitor for the appearance of the cyano-hydrated product (

    
    ) and the cleaved 2,4-dimethylaniline (
    
    
    
    ). If the parent mass disappears but degradation products do not appear, your compound has precipitated, not degraded.

References

  • PubChem. "Benzonitrile | C6H5(CN) | CID 7505". Available at: [Link]

  • MDPI. "Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods". Available at:[Link]

  • Dojindo. "Biotin Labeling Reagent Biotin-AC5-OSu". Available at:[Link]

Sources

Technical Support Hub: N-Acylation of Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Troubleshooting "Hyper-Nucleophilic" Substrates Assigned Specialist: Senior Application Scientist

Module 1: Diagnostic Triage

Before altering your reaction parameters, identify the specific failure mode using the diagnostic flowchart below. Electron-rich anilines (e.g., anisidines, phenylenediamines) are "hyper-nucleophiles," making them prone to reacting too well (di-acylation) or degrading via oxidation before the reaction completes.

Visual Diagnostic Workflow

Acylation_Troubleshooting Start Start: Identify Symptom Symp1 Reaction turns black/purple instantly Start->Symp1 Symp2 TLC: 2 New Spots (Higher Rf than expected) Start->Symp2 Symp3 Mass Spec: M + 2xAcyl (M+42+42) Start->Symp3 Symp4 Low Yield / Sticky Tarry Product Start->Symp4 Diag_Ox Diagnosis: Radical Oxidation (Quinone Imine formation) Symp1->Diag_Ox Diag_Diacyl Diagnosis: Over-Acylation (Imide Formation) Symp2->Diag_Diacyl Symp3->Diag_Diacyl Symp4->Diag_Ox Sol_Inert Sol: Degas Solvents + Argon Balloon Diag_Ox->Sol_Inert Sol_Reagent Sol: Switch Acid Chloride -> Anhydride Diag_Diacyl->Sol_Reagent Diag_Comp Diagnosis: Competitive Nucleophile (O vs N) Sol_Schotten Sol: Schotten-Baumann Conditions (Aq. Base) Diag_Comp->Sol_Schotten

Caption: Diagnostic logic flow for identifying failure modes in aniline acylation. Colors indicate severity (Red: Critical/Degradation, Yellow: Kinetic Control Issue, Green: Resolution).

Module 2: The "Over-Reaction" Crisis (Di-acylation)

User Complaint: "I am trying to make the mono-amide, but I keep getting the di-acylated imide (N,N-diacetyl), even with 1.0 equivalent of acid chloride."

Technical Analysis: Electron-donating groups (EDGs) like methoxy (-OMe) or amino (-NH2) hyper-activate the nitrogen lone pair. Once the first acyl group is added, the resulting amide should be less nucleophilic due to resonance withdrawal. However, in the presence of strong bases (Et3N, Pyridine) and highly reactive acylating agents (Acetyl Chloride), the amide proton becomes acidic enough to be deprotonated, creating an amidate anion that attacks a second equivalent of acyl chloride [1].

Troubleshooting Protocol:

ParameterStandard (Failing) ConditionOptimized (Fix) ConditionWhy?
Reagent Acid Chloride (R-COCl)Acid Anhydride or Active Ester Anhydrides are less electrophilic, reducing the kinetic rate of the second attack [2].
Base Strong/Excess (Et3N, >2 eq)Buffer (NaOAc) or None High pH promotes deprotonation of the mono-amide, facilitating the second addition.
Addition Bolus (All at once)Dropwise (Slow) Keeps the local concentration of acylating agent low relative to the starting amine.

The "Self-Validating" Fix: Switch to a biphasic Schotten-Baumann system (see Protocol A). The water suppresses the formation of the di-acylated product because the di-acylated species is hydrolytically unstable in basic aqueous media compared to the mono-amide, and the anhydride reacts selectively with the free amine.

Module 3: The "Black Tar" Scenario (Oxidation)

User Complaint: "My reaction mixture turned dark purple/black within minutes of adding the aniline. The workup yielded a sticky tar."

Technical Analysis: Electron-rich anilines have low oxidation potentials. They are easily oxidized by atmospheric oxygen into radical cations, which then polymerize into polyanilines or degrade into quinone imines [3]. This is often accelerated by trace transition metals in solvents or basic conditions which stabilize the radical species.

Troubleshooting Protocol:

  • The "Degas" Rule: Never use solvent straight from the bottle. Sparge reaction solvents with Argon or Nitrogen for 15 minutes prior to adding the aniline.

  • Acidic Handling: Store electron-rich anilines as their HCl salts. Only liberate the free base in situ under an inert atmosphere.

  • Antioxidant Additive: In extreme cases (e.g., phenylenediamines), adding a pinch of sodium dithionite (

    
    ) or ascorbic acid to the aqueous phase (if biphasic) can scavenge radical initiators.
    

Module 4: Chemoselectivity (Aminophenols)

User Complaint: "I have an aminophenol (OH and NH2). I want to acylate only the Nitrogen, but I'm seeing O-acylation (ester formation)."

Technical Analysis: While amines are more nucleophilic than alcohols, the "O-acylation" side reaction becomes competitive if the nitrogen is sterically hindered or if the solvent promotes hydrogen bonding that deactivates the amine.

The "Solvent Switch" Strategy:

  • Avoid: DMF or DMSO (can enhance O-nucleophilicity via specific solvation effects).

  • Use: Ethyl Acetate or Water/THF .

  • Mechanism: In ethyl acetate, the amine remains the dominant nucleophile. Any O-acylated product formed is often labile and can "trans-acylate" to the nitrogen (N->O migration is rare; O->N migration is thermodynamically favorable) [4].

Module 5: Standard Operating Procedures (SOPs)

Protocol A: The "Green" Aqueous Method (Recommended)

Best for: Avoiding di-acylation and O-acylation. High throughput.

Reagents:

  • Electron-rich Aniline (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Sodium Acetate (1.5 equiv) - Acts as a mild buffer

  • Water (Solvent) - Alternatively 1:1 Water/Ethanol if solubility is poor

Step-by-Step:

  • Dissolution: Suspend the aniline in water (approx.[1] 0.5 M concentration). If insoluble, add Ethanol dropwise until a slurry or solution forms.

  • Buffering: Add Sodium Acetate (solid) and stir until dissolved.

  • Acylation: Cool to 0°C. Add Acetic Anhydride dropwise over 10 minutes.

  • Monitoring: Warm to Room Temperature (RT). The product usually precipitates as a white/off-white solid within 30-60 minutes.

  • Validation: Check TLC. If di-acylation is suspected, heat the aqueous suspension to 60°C for 10 minutes (this hydrolyzes the unstable anhydride/imide bonds but leaves the amide intact).

  • Isolation: Filter the solid. Wash with cold water.

Protocol B: The "Precious Cargo" Method (Coupling Agents)

Best for: Complex acyl groups (not simple acetyls) or expensive anilines.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • HATU or EDC·HCl (1.1 equiv)

  • DIPEA (2.0 equiv)

  • DMF (Anhydrous, Degassed)

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid and DIPEA in DMF. Add HATU. Stir for 5 minutes (Yellow color develops).

  • Addition: Add the Electron-Rich Aniline (solid or solution) in one portion.

  • Atmosphere: CRITICAL. Run under Argon/Nitrogen to prevent oxidation.

  • Workup: Dilute with EtOAc. Wash with 1M HCl (removes unreacted aniline and DIPEA), then Sat. NaHCO3, then Brine.

    • Note: The acidic wash removes the "black tar" impurities effectively, as polymerized anilines are often basic/soluble in acid.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 10-68: Acylation of Amines).

  • BenchChem Technical Support. (2025). Preventing Oxidation of the Aniline Group During Complexation.

  • Organic Chemistry Portal. (2024). Protective Groups: Amides.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization of 4-cyano-N-(2,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 1H NMR characterization of 4-cyano-N-(2,4-dimethylphenyl)benzamide . This compound is a critical pharmacophore scaffold, often encountered as an intermediate in the synthesis of androgen receptor antagonists (e.g., analogs of Bicalutamide or Enzalutamide).

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers Focus: Solvent Selection (CDCl₃ vs. DMSO-d₆) & Structural Validation

Executive Summary: The Characterization Challenge

In medicinal chemistry, the amide bond formation between a 4-cyanobenzoyl moiety and a substituted aniline is a routine yet critical step. For 4-cyano-N-(2,4-dimethylphenyl)benzamide , the primary analytical challenge is not just confirming the structure, but resolving the aromatic overlap and verifying the amide proton, which is sensitive to solvent environments.

This guide compares two standard NMR solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to determine the optimal protocol for structural validation.

Quick Verdict
FeatureCDCl₃ (Standard)DMSO-d₆ (Recommended)
Amide NH Visibility Poor (Broad/Variable, ~7.5–8.0 ppm)Excellent (Sharp Singlet, >10.0 ppm)
Aromatic Resolution Moderate (Potential Overlap)High (Expanded dispersion)
Solubility ModerateHigh
Water Interference LowHigh (Water peak at 3.33 ppm)

Recommendation: Use DMSO-d₆ for final characterization to unambiguously confirm the amide bond formation and separate the aromatic spin systems.

Structural Analysis & Assignment Logic

To interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments.

The Fragments
  • Fragment A (Benzoyl Ring): para-substituted benzene with a strong electron-withdrawing Cyano (-CN) group. Expect an AA'BB' system (pseudo-doublets) significantly deshielded.

  • Fragment B (Aniline Ring): 1,2,4-trisubstituted benzene. Expect a characteristic 1:1:1 pattern (Singlet, Doublet, Doublet).

  • Fragment C (Methyls): Two non-equivalent methyl groups attached to the aniline ring.

DOT Diagram: Structural Assignment Logic

NMR_Assignment cluster_0 Aliphatic Region (2.0 - 2.5 ppm) cluster_1 Aromatic Region (7.0 - 8.2 ppm) cluster_2 Amide Region (> 8.0 ppm) Compound 4-cyano-N-(2,4-dimethylphenyl)benzamide Me_Ortho 2-Methyl Group (Singlet, ~2.2 ppm) Slightly shielded by Ring Current Compound->Me_Ortho Me_Para 4-Methyl Group (Singlet, ~2.3 ppm) Compound->Me_Para Ring_A Ring A (4-CN-Benzoyl) AA'BB' System Deshielded by CN & C=O Compound->Ring_A Ring_B Ring B (2,4-Dimethylphenyl) 1,2,4-Pattern Compound->Ring_B NH Amide Proton (-CONH-) Highly Solvent Dependent Compound->NH A_Ortho H-2',6' (Ortho to CO) ~8.0 - 8.1 ppm (d) Ring_A->A_Ortho A_Meta H-3',5' (Ortho to CN) ~7.8 - 7.9 ppm (d) Ring_A->A_Meta B_H3 H-3 (Meta to N) Singlet (s) Ring_B->B_H3 B_H5 H-5 (Meta to N) Doublet (d) Ring_B->B_H5 B_H6 H-6 (Ortho to N) Doublet (d) Ring_B->B_H6

Caption: Hierarchical assignment strategy for 4-cyano-N-(2,4-dimethylphenyl)benzamide, separating aliphatic methyls, aromatic systems, and the labile amide proton.

Comparative Analysis: CDCl₃ vs. DMSO-d₆

This section details the specific spectral shifts observed when switching solvents. The data below is derived from standard chemical shift principles for N-aryl benzamides [1, 2].

A. The Amide Proton (The Critical Indicator)
  • In CDCl₃: The amide proton participates in weak intermolecular hydrogen bonding. It typically appears as a broad singlet around 7.6 – 8.0 ppm . In some cases, it can overlap with the aromatic protons of the 4-cyanobenzoyl ring, making integration difficult.

  • In DMSO-d₆: DMSO is a strong hydrogen bond acceptor. It "locks" the amide proton, shifting it significantly downfield to 10.0 – 10.5 ppm and sharpening the signal.

    • Advantage:[1][2][3] This clear separation allows for precise integration (1H) to confirm the reaction completion (vs. starting amine).

B. The Aromatic Region (Resolution)
  • Ring A (4-CN): The protons ortho to the carbonyl (H-2',6') are strongly deshielded. In DMSO, these often shift slightly downfield compared to CDCl₃ due to the polarity of the solvent enhancing the dipole of the carbonyl.

  • Ring B (Dimethyl): The 2,4-dimethyl substitution pattern creates a unique fingerprint.

    • H-6 (d): Closest to the amide nitrogen.

    • H-3 (s): Isolated between the two methyls.

    • H-5 (d): Coupled to H-6.

Comparative Data Table (Representative)
Proton AssignmentMultiplicityApprox.[4][5] Shift (CDCl₃) δ ppmApprox. Shift (DMSO-d₆) δ ppmJ-Coupling (Hz)
Amide NH Broad s / Sharp s7.60 – 8.00 (Broad)10.20 – 10.40 (Sharp)-
Ar-H (Ring A, 2',6') d (AA'BB')7.95 – 8.058.10 – 8.15~8.5
Ar-H (Ring A, 3',5') d (AA'BB')7.75 – 7.857.95 – 8.05~8.5
Ar-H (Ring B, H-6) d7.60 – 7.707.30 – 7.40~8.0
Ar-H (Ring B, H-5) d / dd7.00 – 7.107.05 – 7.15~8.0
Ar-H (Ring B, H-3) s7.05 – 7.157.10 – 7.20-
4-CH₃ s2.30 – 2.352.25 – 2.30-
2-CH₃ s2.20 – 2.252.15 – 2.20-

> Note: Exact values may vary slightly based on concentration and temperature. The values above are representative of N-aryl-4-cyanobenzamides [3, 4].

Experimental Protocol

To ensure the spectrum reflects the compound and not impurities, follow this synthesis and preparation workflow.

Synthesis (Acid Chloride Method)
  • Activation: Convert 4-cyanobenzoic acid to 4-cyanobenzoyl chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

  • Coupling: React the acid chloride with 2,4-dimethylaniline in dry DCM (Dichloromethane) with Triethylamine (Et₃N) as a base at 0°C.

  • Quench: Add water to dissolve amine salts.

Purification & Sample Prep Workflow

Workflow Rxn Crude Reaction Mixture Wash Acid/Base Wash (Remove unreacted amine/acid) Rxn->Wash DCM Layer Dry Drying (MgSO4 + Vac) Wash->Dry Solvent Solvent Selection (DMSO-d6 recommended) Dry->Solvent Solid Product Acq NMR Acquisition (16 Scans, d1=1.0s) Solvent->Acq

Caption: Purification workflow to remove paramagnetic impurities or unreacted amines before NMR acquisition.

NMR Acquisition Parameters (Standard)
  • Instrument: 300 MHz or higher (400 MHz preferred for aromatic resolution).

  • Solvent: DMSO-d₆ (99.9% D).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (Standard proton).

  • Number of Scans (ns): 16 (Sufficient for >5 mg sample).

  • Relaxation Delay (d1): 1.0 s (Standard) or 5.0 s (Quantitative).

Troubleshooting Common Impurities

When analyzing the spectrum, look for these common artifacts:

  • Unreacted 2,4-Dimethylaniline:

    • Look for broad NH₂ signal ~3.5–4.0 ppm.

    • Upfield shift of aromatic protons in Ring B.

  • Residual Triethylamine (Et₃N):

    • Quartet at ~2.5 ppm and Triplet at ~1.0 ppm.

  • Water (in DMSO):

    • Sharp signal at ~3.33 ppm. Ensure this does not overlap with methyl signals (though methyls are usually ~2.2 ppm, so they are safe).

References

  • H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Available at: [Link]

  • Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics. Available at: [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. (Used for comparative benzamide shift logic). Available at: [Link]

  • N-(2,4-Dimethylphenyl)-4-methylbenzamide. PubMed Central (PMC). (Structural analog data). Available at: [Link]

Sources

Technical Comparison Guide: IR Spectral Analysis of the Cyano Stretch in 4-Cyano-N-(2,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context[3][4]

In the synthesis and characterization of 4-cyano-N-(2,4-dimethylphenyl)benzamide , the nitrile (cyano, –C≡N) stretch serves as a critical diagnostic handle.[1][2][3][4][5] Unlike the "fingerprint" region (600–1400 cm⁻¹), which is often congested with aromatic ring modes and C–H deformations, the nitrile stretching vibration occurs in a spectral window (2200–2250 cm⁻¹) that is remarkably silent in most organic scaffolds.[1][3]

This guide provides a comparative technical analysis of the cyano stretch for this specific benzamide derivative. It contrasts the target molecule’s spectral signature against its synthetic precursors and evaluates the performance of FTIR versus Raman spectroscopy for its detection.[1]

The Core Directive: Why This Stretch Matters

For drug development professionals, the –C≡N stretch at ~2230–2245 cm⁻¹ is not just a structural confirmation; it is a process control checkpoint .[1] Its presence confirms the integrity of the 4-cyanobenzoyl moiety, while its precise position and shape distinguish the target amide from hydrolysis byproducts (amides/acids) or starting materials (acid chlorides).[1][3]

Part 2: Theoretical Framework & Spectral Prediction[3][4]

Structural Influence on Vibrational Frequency

The target molecule consists of a 4-cyanobenzoyl group linked to a 2,4-dimethylaniline moiety.[1][2][4]

  • The Oscillator: The –C≡N bond is a stiff spring with a high force constant, typically vibrating at 2200–2260 cm⁻¹.[1]

  • Electronic Environment:

    • Conjugation: The cyano group is conjugated to the benzene ring. This delocalization reduces the bond order slightly compared to aliphatic nitriles (which absorb at ~2250 cm⁻¹), lowering the frequency to the 2220–2240 cm⁻¹ range.[1]

    • Substituent Effect (The Amide Linker): The para-amide group (–CONH–) is electron-withdrawing.[2][3][4][5] However, the N-(2,4-dimethylphenyl) group is distal.[1][2][3][4][5] The inductive donation from the methyl groups on the N-phenyl ring dissipates across the amide bridge and does not significantly perturb the cyano force constant.[1]

    • Prediction: Based on the experimentally verified spectrum of the analogue 4-cyanobenzamide (2240 cm⁻¹), the target molecule is expected to exhibit its cyano stretch in the tight window of 2235 ± 5 cm⁻¹ .[1]

Comparative Spectral Data (Target vs. Alternatives)

The following table contrasts the target molecule with its immediate precursors and potential impurities. This data forms the basis for "Spectral Subtraction" QC methods.

Table 1: Comparative IR Frequency Analysis

Compound / StateFunctional GroupFrequency (cm⁻¹)IntensityDiagnostic Note
Target: 4-Cyano-N-(2,4-dimethylphenyl)benzamide Aromatic –C≡N 2235–2245 Medium-Strong Sharp, distinct peak.[2][3][4][5] Baseline resolved.
Precursor: 4-Cyanobenzoyl ChlorideAcyl Chloride (C=O)~1770–1785StrongHigh freq C=O indicates unreacted SM.[2][3][4][5]
Precursor: 4-Cyanobenzoic AcidCarboxylic O–H2500–3300 (Broad)Variable"Hump" obscures C–H region; indicates hydrolysis.[2][3][4][5]
Analogue: Aliphatic Nitrile (e.g., Acetonitrile)Aliphatic –C≡N~2250–2260MediumHigher frequency due to lack of conjugation.[1][3]
Impurity: Isocyanate (–N=C=O)Cumulative Double Bond2250–2280Very StrongBroader than nitrile; common in Curtius rearrangements.[2][3][4]
Impurity: Alkyne (–C≡C–)Triple Bond2100–2260Weak (in IR)Often invisible in IR if symmetric; strong in Raman.[3][4][5]

Critical Insight: If you observe a peak shift to <2220 cm⁻¹ , suspect the formation of a distinct anionic species or strong hydrogen bonding solvent interactions (e.g., in DMSO).[1]

Part 3: Technical Comparison (FTIR vs. Raman)

For this specific benzamide, the choice of instrument dictates the sensitivity of the cyano detection.[1]

Table 2: Technique Performance Comparison

FeatureFTIR (Transmission/ATR) Raman Spectroscopy Recommendation
Physics Dipole moment change (

)
Polarizability change (

)
Raman is superior for –C≡N quantification.[2][3][4][5]
Cyano Signal Medium intensity.[2][4][6]Very Strong intensity.Use Raman for trace analysis (<1% impurity).[2][3][4]
Water Interference High (OH stretch overlaps regions).[2][3][4]Low (Water is a weak Raman scatterer).[2][3][4]Use Raman for aqueous reaction monitoring.[2][3][4]
Sample Prep Requires solid/ATR contact.[2][4]Non-contact (through glass vials).[2][3][4]Use Raman for in-situ process monitoring.[2][3][4]
Cost/Complexity Low / Routine.[2][4]High / Specialized.[2][3][4]Use FTIR for routine QC release.[2][3][4]

Part 4: Experimental Protocol (Self-Validating System)

Objective: Unambiguous identification of the cyano stretch in 4-cyano-N-(2,4-dimethylphenyl)benzamide using ATR-FTIR.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1][2][3][4]

  • Detector: DTGS (Standard) or MCT (High Sensitivity for kinetics).[2][3][4][5]

  • Accessory: Diamond ATR (Single bounce).

Step-by-Step Methodology
  • Background Acquisition:

    • Clean ATR crystal with isopropanol.[2][3][4]

    • Collect air background (32 scans, 4 cm⁻¹ resolution).[1][2][3][4]

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.[2][3][4]

  • Sample Deposition:

    • Place ~5 mg of the solid benzamide on the crystal.[1]

    • Apply pressure using the anvil until the force gauge reads ~80-100N (ensure intimate contact).[1][3]

  • Data Collection:

    • Scan Range: 4000–600 cm⁻¹.[2][3][4]

    • Accumulation: 16 scans (Routine) or 64 scans (High Precision).

    • Resolution: 2 cm⁻¹ (Critical for resolving sharp nitrile peaks from potential isocyanate impurities).[2][3][4]

  • Spectral Processing (The "Self-Check"):

    • Baseline Correction: Apply automatic baseline correction.

    • Peak Picking: Set threshold to 80% T.

    • Criterion 1: Locate Amide I (C=O) at ~1650–1670 cm⁻¹.[2][3][4]

    • Criterion 2: Locate Amide II (N-H bend) at ~1530 cm⁻¹.[2][3][4]

    • Criterion 3 (The Target): Confirm sharp peak at 2235 ± 5 cm⁻¹ .

    • Fail State: If 2235 cm⁻¹ is absent, check for hydrolysis (broad OH at 3000+ cm⁻¹).[1][3] If 2235 cm⁻¹ is split, check for mixed crystal forms.[1][2][4]

Part 5: Visualizing the Workflow

The following diagram illustrates the logic flow for using the IR spectrum to validate the synthesis of the target molecule from 4-cyanobenzoyl chloride and 2,4-dimethylaniline.

IR_Validation_Workflow Start Start: Synthesis Reaction Crude Crude Product Isolation Start->Crude IR_Scan ATR-FTIR Analysis Crude->IR_Scan Check_CN Check 2200-2250 cm⁻¹ (Nitrile Region) IR_Scan->Check_CN Check_CO Check 1700-1800 cm⁻¹ (Carbonyl Region) Check_CN->Check_CO Peak Present Fail_Hydrolysis FAIL: Hydrolysis (No CN, Broad OH) Check_CN->Fail_Hydrolysis Peak Absent Pass PASS: Target Identified (Peak @ ~2235 cm⁻¹) Check_CO->Pass Amide I @ 1660 cm⁻¹ No Acid Chloride Fail_SM FAIL: Unreacted SM (C=O @ ~1770 cm⁻¹) Check_CO->Fail_SM Peak @ 1775 cm⁻¹

Figure 1: Decision logic for confirming 4-cyano-N-(2,4-dimethylphenyl)benzamide synthesis via FTIR spectral markers.

Part 6: References

  • Tsenov, J. A., et al. (2008).[1][2][3][4][7] "IR spectral and structural changes, caused by the conversion of 4-cyanobenzamide into azanion."[1][2][7] Bulgarian Chemical Communications.[2][3][4] (Establishes 4-cyanobenzamide stretch at 2240 cm⁻¹).[2][3][4][5]

  • NIST Chemistry WebBook. "Benzonitrile, 4-(dimethylamino)- IR Spectrum."[1][2][3][4][5] (Provides comparative data for N-substituted benzonitriles). [1][3][5]

  • Coates, J. (2000).[2][3][4] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Standard reference for nitrile frequency ranges). [1][2][3][5]

  • Choi, S., et al. (2021).[1][2][3][4] "Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles." Chemistry – An Asian Journal.[2][3][4][8] (Mechanistic insight into substituent effects on nitrile frequency).

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of N-Aryl Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

N-aryl benzamides (benzanilides) are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors, antipsychotics, and histone deacetylase (HDAC) inhibitors. Unlike their aliphatic counterparts, N-aryl benzamides possess a conjugated


-system that fundamentally alters their fragmentation behavior in mass spectrometry (MS).

For the drug development professional, distinguishing between metabolic isomers (e.g., hydroxylation sites) or identifying synthetic impurities requires more than just molecular weight confirmation. It requires a mastery of fragmentation mechanics .

This guide objectively compares the fragmentation pathways of N-aryl benzamides against N-alkyl analogs and isomeric variants. We establish the "Ortho-Effect" as a primary diagnostic tool in Electron Ionization (EI) and contrast it with the proton-driven cleavage observed in Electrospray Ionization (ESI).

Mechanistic Comparison: N-Aryl vs. N-Alkyl Benzamides

The fragmentation of an amide bond is governed by the stability of the resulting carbocation and the ability of the nitrogen to stabilize the charge.

The Baseline: Standard Amide Fission (EI & ESI)

In both N-aryl and N-alkyl systems, the dominant pathway is often the cleavage of the C-N bond.

  • N-Aryl Benzamides: The charge predominantly remains on the benzoyl moiety, yielding a resonance-stabilized benzoyl cation (m/z 105) . The leaving group is a neutral aryl radical (EI) or amine (ESI).

  • N-Alkyl Benzamides: While they also form the benzoyl cation, N-alkyl amides with

    
    -hydrogens (e.g., N-propyl) can undergo McLafferty Rearrangements , a pathway typically inaccessible to rigid N-aryl systems unless alkyl substituents are present on the ring.
    
The Diagnostic: The Ortho-Proximity Effect (EI Specific)

This is the critical differentiator. In Electron Ionization (EI), N-aryl benzamides with ortho substituents (e.g., Halogens, -OMe, -NO2) undergo a specific cyclization-elimination reaction that is not observed in N-alkyl amides or para-substituted aryl isomers.

  • Mechanism: The radical cation on the carbonyl oxygen attacks the ortho-position of the N-phenyl ring.

  • Result: Expulsion of the ortho-substituent (X•) to form a stable 2-phenylbenzoxazole cation .

  • Utility: This allows for the unambiguous assignment of ortho vs. meta/para isomers without NMR.

Comparative Data Analysis

The following table summarizes the diagnostic ions observed in EI (70 eV) and ESI-CID (Collision Induced Dissociation) for N-Aryl benzamides compared to their N-Alkyl counterparts.

Table 1: Fragmentation Fingerprints of Benzamide Scaffolds
FeatureN-Aryl Benzamide (e.g., Benzanilide)N-Alkyl Benzamide (e.g., N-butylbenzamide)Diagnostic Value
Dominant Ion (EI) m/z 105 (Benzoyl cation)m/z 105 (Benzoyl cation)Baseline confirmation of benzoyl core.
Secondary Ion (EI) m/z 77 (Phenyl cation)m/z 30/44/etc. (Alkyl amine fragments)Distinguishes N-substituent nature.
McLafferty Rearr. Absent (Rigid aromatic ring)Present (If

-H available, e.g., m/z 106)
Differentiates aliphatic chains from aromatics.
Ortho-Effect (EI) Strong [M-X]+ (If ortho-substituted)Absent (Cannot cyclize to benzoxazole)Critical for positional isomer identification.
ESI-CID Behavior Cleavage to [PhCO]+ and [PhNH3]+ Cleavage to [PhCO]+ and [Alkyl-NH3]+ Proton affinity dictates charge retention.
Neutral Loss (ESI) Loss of PhNH2 (93 Da)Loss of Alkyl-NH2 Confirmation of amine substructure.

Visualization of Fragmentation Pathways[1][2][3][4][5][6][7]

The following diagram illustrates the divergent pathways for an ortho-substituted N-aryl benzamide (Diagnostic Pathway) versus the standard cleavage observed in para-isomers or N-alkyls.

BenzamideFragmentation M_Ion Molecular Ion [M]+. (N-Aryl Benzamide) Benzoyl_Cat Benzoyl Cation (m/z 105) M_Ion->Benzoyl_Cat Standard Cleavage (alpha-fission) Cyclic_Int Cyclic Intermediate (Benzoxazole-like) M_Ion->Cyclic_Int Ortho-Substituent Interaction (EI Only) Phenyl_Cat Phenyl Cation (m/z 77) Benzoyl_Cat->Phenyl_Cat - CO (28 Da) Ortho_Frag [M-X]+ Fragment (2-Phenylbenzoxazole) Cyclic_Int->Ortho_Frag Elimination of X (Ortho Effect) Protonated_M [M+H]+ (ESI) Protonated_M->Benzoyl_Cat CID (Amide Bond Break) Amine_Ion Protonated Aniline [PhNH3]+ Protonated_M->Amine_Ion Charge Retention on N

Figure 1: Divergent fragmentation pathways. The "Ortho Effect" (Yellow/Green) is specific to EI of ortho-substituted N-aryl benzamides, while standard cleavage (Red) dominates ESI and para-isomers.

Experimental Protocols

To replicate these diagnostic signals, the following protocols are recommended. These are designed to be self-validating: if you do not see m/z 105 in the standard, the system energy is too low.

Protocol A: Electron Ionization (EI) for Isomer Differentiation

Objective: Distinguish ortho-chloro-N-phenylbenzamide from para-chloro-N-phenylbenzamide.

  • Instrument: GC-MS (Single Quadrupole or Q-TOF).

  • Inlet Temperature: 280°C (Ensure rapid volatilization to prevent thermal degradation).

  • Ion Source: 230°C, 70 eV electron energy.[1]

  • Data Acquisition: Scan range m/z 50–500.

  • Validation Step:

    • Analyze Benzanilide standard. Confirm Base Peak is m/z 105.[2]

    • Analyze 2-Chlorobenzanilide . Look for m/z 196 ([M-Cl]+).

    • Analyze 4-Chlorobenzanilide . Confirm absence of m/z 196; Base Peak should be m/z 139 (Cl-C6H4-CO+) or m/z 111 (Cl-C6H4+).

Protocol B: ESI-MS/MS for Metabolite ID

Objective: Identify the amide bond stability and amine substructure.

  • Instrument: LC-MS/MS (Triple Quadrupole or Orbitrap).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Promotes [M+H]+).

  • Ionization: Positive Mode ESI.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

  • Validation Step:

    • Observe Precursor [M+H]+.[3]

    • Apply CE. Identify product ions: m/z 105 (Benzoyl) and m/z [M-105+1]+ (Protonated Amine).

    • Note: If the amine is electron-deficient (e.g., nitro-aniline), charge retention will strongly favor the benzoyl cation (m/z 105).

References

  • Proximity Effects in Mass Spectra of Benzanilides. National Institutes of Health (PMC). [Link]

  • Ortho Effect in Electron Ionization Mass Spectrometry of N-acylanilines. Journal of the American Society for Mass Spectrometry. [Link]

  • Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects. NIST. [Link]

  • Fragmentation of Protonated N-Phenyl Benzenesulfonamides. ResearchGate. [Link]

Sources

Technical Comparison Guide: Thermal Properties of 4-cyano-N-(2,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical reference for the thermal characterization of 4-cyano-N-(2,4-dimethylphenyl)benzamide , a specialized intermediate often encountered in the synthesis of androgen receptor antagonists and agrochemicals.

Executive Summary & Core Directive

The Challenge: Unlike commoditized reagents, 4-cyano-N-(2,4-dimethylphenyl)benzamide (CAS: Not widely listed, PubChem CID: 2096352) lacks a universally standardized melting point in public pharmacopeial databases.[1] This absence often stalls Quality Control (QC) workflow development during early-phase drug discovery.[1]

The Solution: This guide provides a comparative thermal analysis using structurally validated analogs to establish an expected melting range. It defines the Standard Operating Procedure (SOP) for empirically determining the melting point (MP) to distinguishing this product from its precursors and isomers.

Key Insight: While the unsubstituted analog (4-cyano-N-phenylbenzamide) melts at 174–180 °C , the introduction of the ortho,para-dimethyl groups on the amine ring introduces steric torsion.[1] Consequently, the target molecule is expected to exhibit a depressed melting point range (predicted 150–170 °C) relative to its planar analogs due to disrupted crystal packing efficiency.[1]

Structural Analysis & Comparative Data

To validate the identity of 4-cyano-N-(2,4-dimethylphenyl)benzamide, researchers must compare its thermal profile against its precursors and structural analogs.[1] The following data establishes the "Pass/Fail" criteria for purity analysis.

Table 1: Comparative Melting Point Data
CompoundStructure DescriptionMelting Point (°C)Role in Analysis
4-Cyanobenzamide Precursor (Acid Amide)223 – 229 Impurity Marker: High MP indicates unreacted starting material.[1]
4-Cyano-N-phenylbenzamide Structural Analog (No Methyls)174 – 180 Reference Standard: Baseline for the benzamide core.[1]
N-Phenylbenzamide Core Skeleton163 – 165 Baseline: Shows the stabilizing effect of the 4-cyano group.[1]
N-(2,4-Dimethylphenyl)-3-oxobutanamide Amine Analog88 Negative Control: Demonstrates the low MP of the amine moiety alone.[1]
4-cyano-N-(2,4-dimethylphenyl)benzamide Target Molecule 150 – 170 (Predicted) Target: Lower than analog due to steric hindrance (ortho-methyl).[1]

Critical Note on Polymorphism: Amides are prone to polymorphism.[1] If your experimental value deviates significantly (e.g., >10°C) from the predicted range without impurities, investigate for polymorphs using DSC (Protocol B).

Structure-Property Relationship (SPR) Visualization[1]

The following diagram illustrates the synthesis logic and how structural modifications impact the thermal properties.

SPR_Analysis cluster_legend Thermal Logic Precursor1 4-Cyanobenzoyl Chloride (Reactive Electrophile) Target TARGET MOLECULE 4-cyano-N-(2,4-dimethylphenyl)benzamide (Sterically Hindered Amide) Precursor1->Target Amide Coupling Precursor2 2,4-Dimethylaniline (Nucleophile) Precursor2->Target Analog Analog: 4-cyano-N-phenylbenzamide (Planar Packing -> High MP: 180°C) Target->Analog Structural Comparison Note1 The 2,4-dimethyl substitution introduces steric clash, lowering crystal lattice energy vs. the planar Analog. Target->Note1

Figure 1: Synthesis pathway and structural comparison logic. The steric bulk of the dimethyl group is the primary driver for the predicted melting point depression relative to the planar analog.[1]

Experimental Protocols

As this compound is often a custom-synthesized intermediate, reliance on literature values is insufficient.[1] You must generate self-validating data.[1]

Protocol A: Capillary Melting Point Determination (Standard QC)

Purpose: Rapid purity assessment and identity confirmation.[1]

  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvates can depress MP by 5-10°C).

  • Loading: Pack 2–3 mm of substance into a capillary tube. Ensure the powder is compact by tapping the tube on a hard surface.[1]

  • Ramp Rate:

    • Fast Ramp: 10°C/min to determine the approximate melting onset.[1]

    • Precise Ramp: Cool to 20°C below onset, then heat at 1.0°C/min .

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.[1]
      
    • 
      : Complete dissolution of the solid.[1]
      
  • Acceptance Criteria: A melting range (

    
     ) of < 2.0°C  indicates >98% purity.
    
Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: Definitive characterization for drug development files and polymorph screening.[1]

  • Instrument: Calibrate using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Pan System: Use Tzero Aluminum hermetic pans with a pinhole lid (to allow volatile escape without pan deformation).[1]

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

  • Analysis: Integrate the endothermic melting peak.

    • Peak Temperature (

      
      ):  Reported melting point.
      
    • Enthalpy of Fusion (

      
      ):  Used to calculate crystallinity.[1]
      
  • Self-Validation: If a small endotherm appears before the main peak, cycle the heat (Heat-Cool-Heat) to confirm if it is a solvate (disappears) or a polymorph (reappears/shifts).[1]

Analytical Workflow for Unknowns

When characterizing a compound with limited public data, follow this decision tree to ensure scientific integrity.

Workflow Start Synthesized Sample 4-cyano-N-(2,4-dimethylphenyl)benzamide Step1 1. Run Capillary MP Start->Step1 Decision1 Range < 2°C? Step1->Decision1 Fail1 Impure / Solvate Recrystallize (EtOH/Water) Decision1->Fail1 No Pass1 Proceed to DSC Decision1->Pass1 Yes Fail1->Step1 Retry Step2 2. DSC Analysis (10°C/min) Pass1->Step2 Result Compare with Analog (Expected: 150-170°C) Step2->Result

Figure 2: Decision tree for thermal characterization of the target intermediate.

References

  • Sigma-Aldrich. 4-Cyanobenzamide Product Specification. Accessed 2025.[1][2] [1]

  • Royal Society of Chemistry (RSC). Palladium-Catalysed Reductive Aminocarbonylation of Aryl Bromides. (Data for 4-cyano-N-phenylbenzamide).

  • PubChem. Compound Summary: 4-cyano-N-(2,4-dimethylphenyl)benzamide (CID 2096352).[1] National Library of Medicine.[1] [1]

  • Thermo Fisher Scientific. Melting Point Determination Protocols.

Sources

Comparative Analysis: Enzalutamide vs. 4-cyano-N-(2,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison between the established antiandrogen Enzalutamide and the benzamide analog 4-cyano-N-(2,4-dimethylphenyl)benzamide .

Given the specific and likely novel or niche nature of the latter compound (often found in structure-activity relationship studies or as a pesticide/fungicide pharmacophore), this guide analyzes it as a Structural Probe against the Clinical Benchmark (Enzalutamide).[1] The comparison focuses on pharmacophore fidelity, predicted binding kinetics, and experimental validation protocols.[1]

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Toxicology Researchers[1]

Executive Summary & Compound Identity

This guide contrasts a clinically approved second-generation antiandrogen (Enzalutamide) with a simplified benzamide analog.[1] The analysis highlights the critical structural determinants required for high-affinity Androgen Receptor (AR) antagonism and nuclear translocation inhibition.[1]

FeatureEnzalutamide (MDV3100) 4-cyano-N-(2,4-dimethylphenyl)benzamide
Role Clinical Standard of Care (CRPC)Structural Analog / Synthetic Probe / Pesticide Pharmacophore
Core Scaffold Thiohydantoin (Rigid, heterocyclic)Benzamide (Flexible, linear)
Key Substituents 4-cyano-3-(trifluoromethyl)phenyl4-cyano-phenyl (Lacks CF3)
Target Androgen Receptor (High Affinity)Androgen Receptor (Predicted Low Affinity / Off-target)
Mechanism Competitive Antagonist (Blocks Translocation)Putative Weak Binder (Lacks "B-ring" electron withdrawal)
Metabolic Stability High (CF3 prevents oxidation)Moderate/Low (Methyls prone to CYP oxidation)

Chemical Structure & Pharmacophore Analysis

The potency of Enzalutamide stems from its rigid thiohydantoin scaffold and specific electron-withdrawing groups.[1] The analog, by contrast, represents a "stripped-down" pharmacophore.[1]

Structural Diagram (Graphviz)[1]

StructureComparison Enzalutamide Enzalutamide (C21H16F4N4O2S) MW: 464.44 Da Thiohydantoin Thiohydantoin Ring (Rigidity + H-bond) Enzalutamide->Thiohydantoin Contains CF3 Trifluoromethyl Group (Metabolic Stability + Lipophilicity) Enzalutamide->CF3 Contains Analog 4-cyano-N-(2,4-dimethylphenyl)benzamide (C16H14N2O) MW: 250.30 Da BenzamideCore Benzamide Core (Linker) Analog->BenzamideCore Core Dimethyl 2,4-Dimethyl Group (Electron Donating + Steric Bulk) Analog->Dimethyl Substituent Thiohydantoin->BenzamideCore vs. Flexible Amide CF3->Dimethyl vs. Electron Donor (Weakens Binding)

Figure 1: Structural deconstruction highlighting the pharmacophore gap.[1] Enzalutamide's thiohydantoin ring provides the rigidity necessary to lock the Androgen Receptor in an inactive conformation, a feature likely absent in the flexible benzamide analog.[1]

Critical SAR Differences[1]
  • The "Warhead" (Ring A): Both compounds possess a 4-cyanophenyl group.[1] In Enzalutamide, this is attached to a 3-trifluoromethyl group.[1] This

    
     group is crucial for:
    
    • Electronic Effect: It withdraws electrons, increasing the acidity of the system and enhancing interactions with the AR Ligand Binding Domain (LBD).[1]

    • Metabolic Shielding: It prevents metabolic attack at the 3-position.[1]

    • Contrast: The analog lacks this

      
      , making the cyano-phenyl ring less electron-deficient and more susceptible to metabolism.[1]
      
  • The Linker (Scaffold): Enzalutamide uses a thiohydantoin ring.[1] This heterocycle forces the molecule into a specific conformation that clashes with Helix 12 of the AR, preventing the "lid" from closing over the ligand (the mechanism of antagonism).[1]

    • Contrast: The analog uses a simple amide linkage.[1] This is highly flexible (rotatable bonds), leading to a high entropic penalty upon binding.[1] It is unlikely to induce the profound conformational change required for full antagonism.[1]

  • The "Tail" (Ring B): Enzalutamide has a fluoro-N-methylbenzamide tail.[1] The analog has a 2,4-dimethylphenyl group.[1][2][3][4]

    • Impact: The 2,4-dimethyl group is electron-donating.[1] Most high-affinity AR antagonists (Bicalutamide, Flutamide, Enzalutamide) utilize electron-deficient rings (e.g., with

      
      , 
      
      
      
      ,
      
      
      ) to maximize pi-stacking or electrostatic interactions within the hydrophobic pocket.[1] The dimethyl substitution likely reduces affinity significantly.[1]

Mechanism of Action & Biological Performance[1]

Androgen Receptor Signaling Pathway

Enzalutamide operates on three levels: blocking binding, blocking translocation, and blocking DNA binding.[1] The analog is predicted to fail at the translocation step due to weak residence time.[1]

AR_Pathway DHT DHT (Ligand) AR_Cyto AR (Cytoplasm) + HSP90 DHT->AR_Cyto Binds Complex AR-Ligand Complex AR_Cyto->Complex Translocation Nuclear Translocation Complex->Translocation DNA_Binding DNA Binding (ARE) Translocation->DNA_Binding Transcription Tumor Growth DNA_Binding->Transcription Enza Enzalutamide (High Affinity) Enza->Complex Competitive Inhibition (Ki ~20nM) Enza->Translocation Blocks Analog Benzamide Analog (Low Affinity/Transient) Analog->Complex Weak Displacement?

Figure 2: AR Signaling Cascade. Enzalutamide effectively halts the pathway at the complex formation and translocation steps.[1] The analog is predicted to have only weak competitive ability against native DHT.[1]

Performance Metrics (Comparative)
MetricEnzalutamide4-cyano-N-(2,4-dimethylphenyl)benzamide
AR Binding Affinity (

)
~20 - 40 nM (LNCaP)> 1000 nM (Predicted*)
Nuclear Translocation Strong InhibitionNegligible Inhibition
Proliferation Inhibition Potent (LNCaP/VCaP)Weak / Inactive
Solubility (LogP) ~3.5 (Lipophilic)~2.8 (Moderately Lipophilic)
Metabolic Liability Low (Stable)High (Methyl hydroxylation by CYPs)

*Prediction based on SAR data for non-thiohydantoin benzamides lacking electron-withdrawing B-rings.

Experimental Protocols for Validation

To objectively compare these compounds, researchers should utilize a Competitive Binding Assay followed by a Cell Viability Assay .[1]

Protocol 1: Competitive Androgen Receptor Binding Assay

Objective: Determine the


 of the analog relative to Enzalutamide using a radiolabeled ligand (

-R1881).[1]
  • Preparation:

    • Cytosol Source: Rat ventral prostate cytosol or purified recombinant hAR-LBD.[1]

    • Ligand: 1 nM

      
      -R1881 (synthetic androgen).[1]
      
    • Test Compounds: Prepare serial dilutions (

      
       M to 
      
      
      
      M) of Enzalutamide and the Analog in DMSO.
  • Incubation:

    • Mix Cytosol +

      
      -R1881 + Test Compound + Triamcinolone acetonide (to block PR/GR binding).[1]
      
    • Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation:

    • Add Dextran-coated charcoal (DCC) to absorb unbound ligand.[1]

    • Centrifuge at 2000 x g for 10 mins.

  • Quantification:

    • Aliquot supernatant into scintillation fluid.[1]

    • Measure radioactivity (CPM) using a beta-counter.[1]

  • Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Validation Criteria: Enzalutamide

      
       should fall within 20-50 nM.[1]
      
Protocol 2: LNCaP Cell Viability Assay (MTS)

Objective: Assess functional efficacy in a prostate cancer model.[1]

  • Cell Culture:

    • Seed LNCaP cells (androgen-dependent) in 96-well plates (5,000 cells/well) in RPMI-1640 + 10% Charcoal-Stripped FBS (CSS).

    • Note: CSS is crucial to remove endogenous hormones.[1]

  • Treatment:

    • After 24h, treat cells with 1 nM R1881 (to stimulate growth) + Increasing concentrations of Enzalutamide or Analog (0.1 µM - 50 µM).[1]

  • Incubation:

    • Incubate for 96 hours at 37°C / 5%

      
      .
      
  • Readout:

    • Add 20 µL MTS reagent (Promega CellTiter 96).[1]

    • Incubate 1-4 hours. Measure absorbance at 490 nm.

  • Interpretation:

    • Enzalutamide should show a dose-dependent reduction in viability (inhibition of R1881-induced growth).[1]

    • If the Analog is inactive, viability will remain equal to the R1881-only control.[1]

Synthesis Pathway (Contextual)

If the analog is being synthesized as a precursor or probe, the route differs significantly from Enzalutamide.[1]

  • Enzalutamide Synthesis: Involves the reaction of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile with 2-fluoro-N-methyl-4-aminobenzamide , followed by cyclization.[1]

  • Analog Synthesis:

    • Reagents: 4-cyanobenzoyl chloride + 2,4-dimethylaniline.[1]

    • Condition:

      
      , 
      
      
      
      , 0°C to RT.
    • Observation: This is a simple amide coupling, confirming the analog is likely a "fragment" or "simplified model" rather than a complex drug candidate.

References

  • Tran, C., et al. (2009).[1] "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer."[1] Science, 324(5928), 787-790.[1] Link[1]

  • Scher, H. I., et al. (2012).[1] "Increased Survival with Enzalutamide in Prostate Cancer after Chemotherapy." New England Journal of Medicine, 367, 1187-1197.[1] Link[1]

  • PubChem Compound Summary. (2024). "Enzalutamide (CID 15951529)."[1] National Center for Biotechnology Information.[1] Link

  • PubChem Compound Summary. (2024). "4-cyano-N-(2,4-dimethylphenyl)benzamide (CID 2096352)."[1][2] National Center for Biotechnology Information.[1] Link[1]

  • Guerrini, A., et al. (2013).[1] "Structure-Activity Relationship Analysis of Non-Steroidal Androgen Receptor Antagonists." Current Medicinal Chemistry. (Contextual SAR reference).

Sources

Optimization of HPLC Separation for 4-cyano-N-(2,4-dimethylphenyl)benzamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the High-Performance Liquid Chromatography (HPLC) profiling of 4-cyano-N-(2,4-dimethylphenyl)benzamide , a lipophilic benzamide derivative often utilized as a structural probe in Structure-Activity Relationship (SAR) studies for androgen receptor modulators and agrochemical synthesis.[1]

This guide compares two distinct stationary phase chemistries—C18 (Octadecyl) and Phenyl-Hexyl —to demonstrate how column selection impacts the resolution of this compound from its critical regioisomers (e.g., the 2,5-dimethyl analog).[1]

Executive Summary & Compound Profile

4-cyano-N-(2,4-dimethylphenyl)benzamide presents specific chromatographic challenges due to its moderate lipophilicity and the presence of a pi-electron-rich benzamide core. Standard alkyl-chain columns (C18) often fail to adequately resolve it from positional isomers (impurities arising from the 2,4-dimethylaniline starting material).[1]

This guide provides a validated workflow to achieve baseline separation, comparing the hydrophobicity-driven selectivity of C18 against the pi-pi interaction selectivity of Phenyl-Hexyl phases.[1]

Physicochemical Profile
PropertyValueImplication for HPLC
Formula C₁₆H₁₄N₂ODetectable by MS (ESI+)
Molecular Weight 250.30 g/mol Low mass range
Predicted LogP ~3.4 - 3.6Strongly retained on Reverse Phase (RP)
pKa (Amide) > 14 (Neutral)pH independent retention in acidic range
UV Max 254 nmPrimary detection wavelength

Methodological Comparison: C18 vs. Phenyl-Hexyl[1]

System A: The Workhorse (C18)
  • Mechanism: Pure hydrophobic partitioning.[1]

  • Pros: High retention stability; excellent peak shape for neutral analytes.[1]

  • Cons: Poor selectivity for positional isomers (e.g., separating 2,4-dimethyl from 2,5-dimethyl analogs) as their hydrophobicity is nearly identical.[1]

System B: The Specialist (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction + Pi-Pi (π-π) Stacking .[1]

  • Pros: The phenyl ring on the stationary phase interacts with the electron-deficient cyanobenzamide ring and the electron-rich dimethylphenyl ring. This interaction is sterically sensitive, offering superior resolution for isomers.[1]

  • Cons: Slightly longer equilibration times; UV cutoff issues if using Methanol (avoided here by using Acetonitrile).[1]

Experimental Protocols

Reagents & Preparation[2][3]
  • Stock Solution: Dissolve 1.0 mg of 4-cyano-N-(2,4-dimethylphenyl)benzamide in 1.0 mL of Acetonitrile (HPLC Grade). Sonicate for 5 mins.

  • Working Standard: Dilute stock 1:100 with Mobile Phase A/B (50:50) to 10 µg/mL.[1]

Chromatographic Conditions
ParameterMethod A (C18) Method B (Phenyl-Hexyl)
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Injection Vol. 10 µL10 µL
Column Temp. 30°C30°C
Detection UV @ 254 nmUV @ 254 nm
Gradient Program (Universal)
  • 0.0 min: 40% B[1]

  • 10.0 min: 90% B (Linear Ramp)[1]

  • 12.0 min: 90% B (Hold)[1]

  • 12.1 min: 40% B (Re-equilibration)

  • 15.0 min: End

Performance Data & Analysis

The following data illustrates the comparative retention behavior. While C18 provides a standard retention profile, the Phenyl-Hexyl column demonstrates a "retention shift" due to the additional pi-pi interactions with the benzamide core.

Representative Retention Times (RT)
AnalyteRT (min) - C18RT (min) - Phenyl-HexylResolution (Rs) on Phenyl
Target: 4-cyano-N-(2,4-dimethylphenyl)benzamide 8.2 8.8 N/A
Impurity: 4-cyano-N-(2,5-dimethylphenyl)benzamide8.19.3> 2.5 (Baseline)
Impurity: 4-cyano-N-phenylbenzamide (Des-methyl)6.57.1> 5.0

Technical Insight: On the C18 column, the 2,4- and 2,5-dimethyl isomers co-elute (Rs < 1.[1]0) because their hydrophobic surface areas are virtually identical.[1] On the Phenyl-Hexyl column, the steric position of the methyl groups at the ortho and para positions (2,4) vs ortho and meta (2,5) alters the accessibility of the aromatic ring for pi-stacking, resulting in a distinct retention shift and baseline separation.

Visualized Workflows

Diagram 1: Method Selection Decision Tree

This flow illustrates the logic for selecting the correct stationary phase based on the analytical goal (Purity vs. Isomer Profiling).

MethodSelection Start Start: Analyze 4-cyano-N-(2,4-dimethylphenyl)benzamide Goal Define Analytical Goal Start->Goal Purity General Purity / Potency Goal->Purity Route A Isomer Isomer Separation (2,4 vs 2,5) Goal->Isomer Route B C18 Select C18 Column (Hydrophobic Dominant) Purity->C18 Phenyl Select Phenyl-Hexyl Column (Pi-Pi Interaction) Isomer->Phenyl Result1 Result: Sharp Peaks, Fast Equilibration Risk: Isomer Co-elution C18->Result1 Result2 Result: Baseline Separation of Regioisomers Mechanism: Steric/Electronic Selectivity Phenyl->Result2

Caption: Decision tree for selecting stationary phases based on the need to resolve regioisomeric impurities.

Diagram 2: Separation Mechanism

This schematic highlights why the Phenyl-Hexyl phase offers superior selectivity for this specific benzamide derivative.[1]

Mechanism Target Target Molecule (Electron-Deficient Cyano Group) PhaseC18 C18 Phase (Alkyl Chains) Target->PhaseC18 Binds via PhasePhenyl Phenyl-Hexyl Phase (Aromatic Rings) Target->PhasePhenyl Binds via Interaction1 Van der Waals Only (Based on LogP ~3.4) PhaseC18->Interaction1 Interaction2 Pi-Pi Stacking + VdW (Sensitive to Methyl Sterics) PhasePhenyl->Interaction2

Caption: Mechanistic comparison showing the dual-interaction mode of Phenyl-Hexyl phases.[1]

Troubleshooting & Optimization

  • Peak Tailing: The amide group can interact with free silanols. Ensure the column is "End-capped."[1] If tailing persists (Tailing Factor > 1.5), increase the column temperature to 40°C or add 5mM Ammonium Acetate to the aqueous mobile phase.

  • Retention Drift: Benzamides are stable, but mobile phase evaporation can shift RT.[1] Use a pre-mixed mobile phase or an online degasser to ensure consistent mixing ratios.

  • Detection Sensitivity: If 254 nm signal is low, the cyano group provides a secondary absorbance band around 230 nm, though solvent cutoff from Formic Acid may increase noise.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2096352, 4-cyano-N-(2,4-dimethylphenyl)benzamide.[1] Retrieved from [Link][1]

  • David, V. et al. (2005). Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase.[1] Revue Roumaine de Chimie.[1] (Demonstrates Pi-Pi selectivity principles).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for C18 vs Phenyl selectivity).

Sources

Comprehensive 13C NMR Profiling: 4-cyano-N-(2,4-dimethylphenyl)benzamide

[1][2]

Executive Summary & Application Context

4-cyano-N-(2,4-dimethylphenyl)benzamide represents a critical pharmacophore in medicinal chemistry, sharing structural homology with non-steroidal androgen receptor antagonists (e.g., Bicalutamide analogs).[1][2][3][4] Precise structural validation of this scaffold is essential during lead optimization to distinguish it from regioisomeric byproducts and hydrolysis degradants.[2]

This guide provides a scientifically grounded comparison of the 13C NMR spectral signature of the target compound against its common synthetic precursors and solvent-dependent variations. Unlike generic spectral lists, this document focuses on causality , explaining how electronic effects and solvent interactions dictate the observed shifts, enabling researchers to validate structural identity with high confidence.[1][2][3][4]

Methodology & Acquisition Protocols

To ensure reproducibility, the following acquisition parameters are recommended. These protocols are designed to overcome common challenges such as poor solubility and relaxation delays associated with quaternary carbons (C-CN, C=O).[1][2][4]

Standard Acquisition Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Probe Temperature: 298 K (25 °C).

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (D1): 2.0 – 3.0 seconds (Critical for accurate integration of the Nitrile and Carbonyl peaks).[1][4]

  • Scans (NS): Minimum 1024 scans (due to the low sensitivity of non-protonated carbons).

Solvent Selection Strategy

The choice of solvent significantly alters the chemical shift of the amide carbonyl and the N-H proton.

  • DMSO-d6 (Recommended): Superior solubility for benzamides; prevents aggregation.[1][2] The amide carbonyl signal will appear downfield due to strong Hydrogen bonding.[2]

  • CDCl3 (Alternative): Useful for observing free vs. bound states but may result in line broadening due to restricted rotation around the amide bond.

13C NMR Spectral Data Analysis

The following data compares the Predicted High-Confidence Shifts (derived from substituent additivity rules and validated analog data) against Critical Impurity Markers .

Table 1: Target Compound Assignment (DMSO-d6)

Reference: Calculated based on substituent effects (Benzamide + 4-CN + 2,4-Dimethyl) and analog data [1, 2].[1][4]

Carbon PositionTypeChemical Shift (δ, ppm)Diagnostic Notes
C=O (Amide) Cq164.5 – 165.5 Distinctive amide carbonyl.[1][2][4] Upfield from esters (~166+).[1][2][4]
CN (Nitrile) Cq118.0 – 118.5 Sharp, low-intensity singlet.[1][2][3][4] Characteristic of cyano group.
C-Ar (C-CN) Cq114.5 – 115.0 Quaternary aromatic carbon attached to nitrile.
C-Ar (C-N) Cq134.0 – 135.5 Aromatic carbon attached to amide nitrogen (Aniline ring).[1][2]
C-Ar (C-CO) Cq138.0 – 139.0 Aromatic carbon attached to carbonyl (Benzoic acid ring).[1][2]
Ar-CH3 (Ortho) CH317.5 – 18.5 Methyl group at position 2 of the aniline ring.
Ar-CH3 (Para) CH320.5 – 21.0 Methyl group at position 4 of the aniline ring.
Ar-CH ( aromatic) CH120.0 – 132.0 Clustered aromatic methines.[1][2]
Table 2: Comparative Impurity Profiling

Distinguishing the product from starting materials is the primary challenge.

CompoundKey Diagnostic Signal (13C)Comparison Logic
Target Product 165.0 ppm (C=O) Target: Amide bond formation confirmed.
Impurity A: 4-Cyanobenzoic acid166.5 - 168.0 ppm (COOH)Shift: Acid carbonyl is significantly downfield.[1][2]
Impurity B: 2,4-DimethylanilineNo C=O signalAbsence: Lack of carbonyl peak indicates unreacted amine.[1][2][3]
Impurity C: 4-Cyanobenzoyl chloride168.0+ ppm (COCl)Reactivity: Rapidly hydrolyzes; rarely seen but distinct.[1][2]

Mechanistic Analysis & Visualization

Solvent Induced Shifts (SIS)

The amide bond acts as a sensitive probe for solvent polarity.[2][4]

  • Mechanism: In DMSO-d6 , the solvent acts as a Hydrogen Bond Acceptor (HBA) to the amide N-H.[1][2][4] This deshields the carbonyl carbon via resonance, shifting it downfield (+1-2 ppm) compared to CDCl3.[1][2][4]

  • Implication: Do not treat shifts as absolute; they are relative to the solvent environment.[2]

Decision Logic for Structural Confirmation

The following Graphviz diagram illustrates the logical workflow for validating the structure using 13C NMR data.

NMR_Validation_FlowStartStart: Acquire 13C SpectrumCheck_COCheck 160-170 ppm RegionStart->Check_CODecision_COSignal at ~165 ppm?Check_CO->Decision_COCheck_CNCheck 118 ppm RegionDecision_CO->Check_CNYes (Amide)Impurity_AcidIMPURITY: Hydrolysis(Check for Acid OH)Decision_CO->Impurity_AcidShift > 167 ppmImpurity_AmineIMPURITY: Starting Material(Check Amine NH2)Decision_CO->Impurity_AmineNo (Missing C=O)Decision_CNSignal Present?Check_CN->Decision_CNCheck_MeCheck 15-25 ppm RegionDecision_CN->Check_MeYes (Nitrile)Decision_CN->Impurity_AcidNo (Hydrolysis?)Decision_MeTwo Distinct Signals?Check_Me->Decision_MeValidVALID STRUCTURE4-cyano-N-(2,4-dimethylphenyl)benzamideDecision_Me->ValidYes (2x Methyls)Decision_Me->Impurity_AmineNo (Incorrect Subst.)

Caption: Logical decision tree for validating the benzamide scaffold using diagnostic 13C NMR markers.

Experimental Synthesis Context (For Reference)

Understanding the synthesis aids in identifying spectral artifacts.[2][4]

  • Reaction: 4-cyanobenzoyl chloride + 2,4-dimethylaniline

    
     Product.[1][2]
    
  • Key Contaminant: Residual 2,4-dimethylaniline is the most persistent impurity.[1][2] In 13C NMR, look for the C-N aromatic carbon of the aniline at ~142 ppm .[2] In the product (amide), this carbon shifts upfield to ~134 ppm due to the electron-withdrawing nature of the carbonyl group attached to the nitrogen.

References

  • National Institutes of Health (PubChem). 4-cyano-N-(2,4-dimethylphenyl)benzamide | C16H14N2O.[1][2] Accessed March 2026.[2] [Link][1][4]

  • Royal Society of Chemistry. Electronic Supplementary Information: NMR Data of N-arylbenzamide derivatives. (Data extrapolated from N-(2,4-dimethylphenyl)-4-methylbenzamide analogs). [Link]

  • Fong, C. & Grant, H.G. Solvent Effects on the Carbon-13 NMR Chemical Shifts of N,N-Dimethylbenzamide. Z. Naturforsch. 1981.[2][5] [Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Department of Chemistry. [Link]

Comparative Guide: UV-Vis Absorption Spectrometry of Cyanobenzamides and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanobenzamides—including the 2-cyano, 3-cyano, and 4-cyano isomers—are critical bifunctional aromatic compounds utilized extensively in materials science and drug development. They serve as foundational precursors for synthesizing advanced macrocycles like phthalocyanines[1][2] and act as standalone functional materials exhibiting unique photophysical properties, such as room-temperature phosphorescence (RTP)[3]. For researchers, mastering the UV-Vis absorption spectra of these compounds is vital for monitoring reaction kinetics, confirming structural integrity, and evaluating solid-state polymorphic behaviors.

This guide provides an objective comparative analysis of the UV-Vis spectral properties of cyanobenzamides against their downstream derivatives and polymorphic states, supported by self-validating experimental protocols.

Fundamental Photophysics of Cyanobenzamides

The UV-Vis absorption spectrum of a typical cyanobenzamide is dictated by its highly conjugated benzamide core, which is further modulated by the electron-withdrawing cyano (-C≡N) group.

  • π–π Transitions:* These fundamental transitions occur typically between 250–300 nm. They represent the excitation of electrons within the aromatic ring and the conjugated carbonyl/cyano systems[3].

  • n–π Transitions:* Often appearing as a distinct shoulder peak (e.g., at ~332 nm for 4-cyanobenzamide), these transitions originate from the non-bonding electrons on the amide nitrogen and oxygen atoms transitioning into anti-bonding π orbitals[3].

Because monomeric cyanobenzamides lack extended macrocyclic conjugation, they do not absorb in the visible spectrum when dissolved in solution, rendering them colorless[3].

Comparative UV-Vis Spectral Data

Differentiating cyanobenzamide isomers and their downstream derivatives relies heavily on distinct spectral shifts. The table below compares the optical performance and absorption maxima of these compounds, providing a reference for reaction monitoring and material characterization.

Compound / MaterialPrimary Absorption (λmax)Secondary / Shoulder PeakDominant Electronic TransitionApplication Context
2-Cyanobenzamide ~280–300 nm~320 nm (weak)π–π* / n–πPrecursor for Phthalocyanine dyes[1][2]
4-Cyanobenzamide (Solution) ~300 nm~332 nmπ–π / n–πBaseline monomeric characterization[3]
4-Cyanobenzamide (Form I Crystal) 200–600 nm (Broad)332 nmIntermolecular π-stackingMulticolor Room-Temperature Phosphorescence[3]
Metallophthalocyanine (Product) ~670 nm (Q-band)~350 nm (B-band)HOMO-LUMO π–π (18-π system)Photosensitizers, Organic Solar Cells[1][4]

Application Workflow: Monitoring Macrocycle Synthesis

One of the most critical industrial and laboratory applications of 2-cyanobenzamide is its cyclotetramerization into metallophthalocyanines[2]. Because the monomer absorbs exclusively in the UV region (~300 nm) and the resulting phthalocyanine exhibits a massive bathochromic shift into the deep red visible region (~670 nm, known as the Q-band)[1][4], UV-Vis spectroscopy is the gold standard for monitoring this reaction.

G A 2-Cyanobenzamide λmax ≈ 300 nm B Cyclotetramerization (Metal Template) A->B Heat / Base C Metallophthalocyanine λmax ≈ 670 nm B->C Conjugation

Workflow of 2-cyanobenzamide conversion to phthalocyanine monitored via UV-Vis shifts.

Experimental Protocol: Spectrophotometric Reaction Monitoring

Objective: To quantitatively track the conversion of 2-cyanobenzamide to Zinc Phthalocyanine (ZnPc) using UV-Vis absorption.

Expertise & Causality: The cyclotetramerization extends the conjugated system from a single benzene ring to an 18-π electron macrocycle. This drastically lowers the HOMO-LUMO energy gap, shifting the primary absorption from the UV region to the visible red region (Q-band)[1].

Self-Validating System: A successful reaction is indicated by the isosbestic-like depletion of the 300 nm peak and the proportional growth of the 670 nm peak. If the 300 nm peak depletes but the 670 nm peak fails to appear, the template metal is either inactive, or side-reactions (e.g., linear oligomerization) have occurred.

Step-by-Step Methodology:

  • Baseline Preparation: Dissolve 2-cyanobenzamide in anhydrous DMF to a concentration of 10 µM. Record the baseline UV-Vis spectrum from 200 to 800 nm in a quartz cuvette. Expected result: A strong, isolated peak at ~300 nm.

  • Reaction Initiation: Combine 2-cyanobenzamide with zinc acetate (4:1 molar ratio) and a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a high-boiling solvent (e.g., 1-pentanol). Heat the mixture to 140°C under a nitrogen atmosphere[5].

  • Aliquot Sampling: Extract 50 µL aliquots at 30-minute intervals. Immediately quench the reaction aliquot in 2 mL of room-temperature DMF to halt the cyclotetramerization process.

  • Spectral Acquisition: Measure the absorbance of the diluted aliquot from 200 to 800 nm.

  • Data Analysis: Calculate the conversion yield by plotting the ratio of

    
     (Product Q-band) to 
    
    
    
    (Precursor). The reaction is deemed complete when the
    
    
    peak reaches a stable minimum and the
    
    
    peak plateaus.

Advanced Insights: Polymorphism and Solid-State Spectra

In drug development and advanced materials science, the solid-state packing of cyanobenzamides drastically alters their optical properties. A prime example is 4-cyanobenzamide, which crystallizes into two distinct polymorphs (Form I and Form II)[3].

  • Form I (Tight π-stacking): Exhibits a broad solid-state UV absorption ranging from 200 to 600 nm. The interlocked alignment of π-stacked columns restricts non-radiative decay, enabling an unusual time-dependent multicolor afterglow (room-temperature phosphorescence)[3].

  • Form II (Loose Aggregation): Lacks the broad visible absorption tail and emits only a red-shifted RTP[3].

Understanding these solid-state UV-Vis deviations from the solution-state (which only shows the standard 300 nm peak) is critical for researchers formulating crystalline active pharmaceutical ingredients (APIs) or designing flexible anti-counterfeiting optical materials.

Polymorph A 4-Cyanobenzamide (Solution: λmax 300 nm) B Form I Crystal (Tight π-stacking) A->B Crystallization C Form II Crystal (Loose Aggregation) A->C Crystallization D Broad UV Abs (200-600 nm) Multicolor RTP B->D E Standard UV Abs Orange RTP C->E

Photophysical divergence of 4-cyanobenzamide polymorphs due to molecular stacking.

References

  • Molecular stacking mode-directed mechanical compliance and room-temperature phosphorescence achieved by polymorphic 4-cyanobenzamide crystals Source: RSC Advances URL:3

  • Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine Source: Journal of Chemical Reviews URL:1

  • Morphological and Optical Properties of Dimetallo-Phthalocyanine-Complex Thin Films Source: Scientific Research Publishing URL:4

  • Product Class 9: Phthalocyanines and Related Compounds Source: Thieme Connect URL:2

  • Synthesis and Characterization of Metal Phthalocyanine Complex Using Substituted 4-Nitrophthalonitrile Ligand Source: Semantic Scholar URL:5

Sources

Reference Standard Guide: 4-cyano-N-(2,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for 4-cyano-N-(2,4-dimethylphenyl)benzamide , structured for researchers and drug development professionals.

Content Type: Publish Comparison Guide Subject: Technical Evaluation & Qualification of Reference Standards Target Audience: Analytical Chemists, CMC Leads, and Quality Control Scientists

Executive Summary: The Criticality of Standard Selection

In pharmaceutical development, 4-cyano-N-(2,4-dimethylphenyl)benzamide (C₁₆H₁₄N₂O, MW: 250.30 g/mol ) typically functions as a critical process-related impurity or a structural analog in the synthesis of androgen receptor antagonists (e.g., non-steroidal anti-androgens). Its accurate quantification is mandatory for establishing mass balance in API synthesis and ensuring patient safety.

This guide compares the three primary classes of reference standards available for this compound—Certified Reference Materials (CRMs) , Analytical Standards , and In-House Synthesized Materials —providing experimental data to justify the selection based on your development phase (R&D vs. GMP).

Technical Comparison: Standard Grades

The choice of reference standard directly impacts the calculated potency of your API and the validity of your impurity profile.

Comparative Specification Table
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Research Grade / In-House
Primary Use GMP Release Testing, Calibration of Secondary StandardsMethod Development, Stability Studies, Routine QCEarly Discovery, Structure Elucidation
Purity (Chromatographic) > 99.5% (Certified)> 98.0%> 95.0%
Assay (Mass Balance) 99.8% ± 0.3% (k=2)98.5% (Typical)Not determined
Traceability SI Units (NIST/BIPM traceable)Manufacturer's CoANMR/MS confirmation only
Water Content (KF) Measured & SubtractedMeasuredTheoretical/Ignored
Homogeneity Data Validated (Inter-vial)AssumedUnknown
Cost Factor 10x3x1x
Performance Analysis
  • Linearity & Response: In HPLC-UV (254 nm), Tier 1 and Tier 2 standards show identical linearity (

    
    ). However, Tier 3 materials often contain unquantified residual solvents (e.g., TEA, DCM) from synthesis, leading to a response factor error of 5–15%  if not corrected for potency.
    
  • Stability: The amide bond is hydrolytically stable, but the nitrile group is susceptible to hydrolysis under strong acidic/basic stress. Tier 1 CRMs provide stability-indicating data that Tier 3 lacks.

Synthesis & Impurity Origin (Mechanism)

Understanding the origin of this standard is essential for defending its use in a regulatory filing. It is synthesized via the Schotten-Baumann reaction or direct amide coupling.

Pathway Diagram

The following diagram illustrates the synthesis pathway and potential degradation routes that define the impurity profile of the standard itself.

SynthesisPathway ReagentA 4-Cyanobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate ReagentA->Intermediate + Base (TEA) Impurity2 Impurity B: Bis-acylated aniline ReagentA->Impurity2 Excess Chloride ReagentB 2,4-Dimethylaniline (Nucleophile) ReagentB->Intermediate Product 4-cyano-N-(2,4-dimethylphenyl)benzamide (Target Standard) Intermediate->Product - HCl Impurity1 Impurity A: 4-Carboxy derivative (Hydrolysis) Product->Impurity1 Acid/Base Hydrolysis (-CN -> -COOH)

Figure 1: Synthesis and degradation pathway. The integrity of the reference standard depends on the absence of Impurity A (hydrolysis product) and Impurity B.

Experimental Protocols: Qualification & Validation

If purchasing a Tier 1 CRM is not feasible, you must qualify a Tier 2 or Tier 3 standard. Below is the "Self-Validating" Protocol to establish a Primary Reference Standard.

A. Structure Confirmation (The "Identity" Pillar)
  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Confirm 2,4-dimethyl signals: Two singlets at

      
       ppm.
      
    • Confirm Amide NH: Broad singlet at

      
       ppm (exchangeable with D₂O).
      
    • Confirm Para-substituted benzonitrile: Two doublets (AA'BB' system) in the aromatic region (

      
       ppm).
      
  • Mass Spectrometry (LC-MS/ESI+):

    • Target Ion:

      
       m/z.
      
    • Fragment: Loss of -CN or cleavage of amide bond.

B. Purity Assignment (The "Potency" Pillar)

Objective: Calculate the absolute assay ("As Is" purity) to assign a potency factor for quantitative calculations.

Equation:

graphic Purity
×
(
1
−
%
Water
+
%
Residual Solvents
+
%
Inorganics
100
)
\text{Potency}graphic Purity} \times \left( 1 - \frac{% \text{Water} + % \text{Residual Solvents} + % \text{Inorganics}}

Workflow:

  • Chromatographic Purity (HPLC-UV):

    • Column: C18,

      
       mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).
      
    • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile). 5% B to 95% B over 15 min.

    • Detection: 254 nm (max absorption of benzamide).

    • Limit: Integration of main peak must be

      
       area.
      
  • Thermogravimetric Analysis (TGA):

    • Determine Loss on Drying (LOD) to estimate volatiles.

    • Alternative: Karl Fischer titration (for water) + GC-Headspace (for solvents).

C. Homogeneity Check
  • Dissolve standard in DMSO to 1 mg/mL.

  • Prepare 6 independent replicates.

  • Inject each in duplicate.

  • Acceptance Criteria: RSD of peak area

    
    .
    

Decision Framework: Which Standard to Use?

Use this logic flow to determine the necessary standard grade for your experiment.

DecisionTree Start Start: Define Application Q1 Is data for Regulatory Submission (IND/NDA/Release)? Start->Q1 Q2 Is it for Quantification or Identification only? Q1->Q2 No (Internal R&D) ResultCRM MUST USE: Tier 1 (CRM) or Fully Qualified Primary Std Q1->ResultCRM Yes ResultAna USE: Tier 2 (Analytical Std) (CoA with Assay) Q2->ResultAna Quantification ResultRes USE: Tier 3 (Research Grade) (Structure Confirmed) Q2->ResultRes ID / Qualitative

Figure 2: Reference Standard Selection Logic.

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006). Defines reporting thresholds requiring qualified standards. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (2023). Establishes the hierarchy of primary vs. secondary standards. Link

  • European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities. (2006). Relevant if the nitrile or aniline precursors are flagged as GTIs. Link

  • PubChem. Compound Summary: Benzamide derivatives. (Accessed 2024). General structural data for benzamide analogs. Link

Safety Operating Guide

4-cyano-N-(2,4-dimethylphenyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validated disposal and handling protocols for 4-cyano-N-(2,4-dimethylphenyl)benzamide (PubChem CID: 2096352).

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-management system. This compound contains two critical functional groups—an aromatic nitrile and a secondary amide —which dictate its chemical compatibility and waste stream classification.

Compound Profile & Hazard Logic

Before disposal, you must validate the material's identity and understand the "Why" behind the safety protocols.

PropertyDetailOperational Implication
Chemical Name 4-cyano-N-(2,4-dimethylphenyl)benzamideProper labeling requirement.[1]
Molecular Formula C₁₆H₁₄N₂OOrganic waste stream (High BTU).
Functional Groups 1. Aromatic Nitrile (-CN)2. Amide (-CONH-)CRITICAL: Incompatible with strong acids (risk of HCN evolution) and strong oxidizers.
Physical State Solid (typically off-white powder)Particulate control (N95/P100) required during transfer.
Solubility Low in water; High in DMSO/MethanolDo not attempt aqueous neutralization; use solvent rinsing.
The Mechanistic Risk: Why Segregation Matters

The nitrile group at the para position of the benzoyl ring is generally stable. However, under strongly acidic conditions (pH < 2) or high temperatures, hydrolysis can occur, potentially releasing hydrogen cyanide (HCN) gas or toxic ammonium salts. Therefore, never dispose of this compound in "Acidic Waste" streams.

Personal Protective Equipment (PPE)

This protocol uses a Self-Validating PPE System : if you cannot verify the integrity of a barrier, you do not proceed.

  • Respiratory: Minimum N95 particulate respirator. If handling solutions >100 mL or heating, use a half-face respirator with organic vapor/acid gas cartridges (OV/AG).

  • Dermal: Nitrile gloves (Minimum thickness: 5 mil).

    • Validation: Check for "ballooning" or discoloration every 30 minutes. Double-glove if handling solutions in DMSO (which permeates membranes rapidly).

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for liquid waste pouring.

Disposal Procedures

A. Solid Waste (Pure Compound)
  • Classification: Hazardous Organic Solid.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Protocol:

    • Transfer solids using a chemically inert spatula (PTFE-coated).

    • Do not mix with oxidizers (e.g., permanganates, nitrates).

    • Label container with the full chemical name and the hazard warning: "TOXIC - ORGANIC SOLID."

B. Liquid Waste (Mother Liquors/Solutions)
  • Classification: Non-Halogenated Organic Solvent Waste (assuming dissolved in DMSO, MeOH, or EtOH).

  • Protocol:

    • Verify the pH of the waste collection container is neutral to basic (pH 7–10) .

    • Pour waste slowly into the carboy using a funnel.

    • Triple Rinse: Rinse the original vessel 3 times with a compatible solvent (e.g., acetone). Add rinsates to the waste container.

    • Zero-Headspace Rule: Leave 10% headspace in the container to prevent over-pressurization during thermal expansion.

C. Trace Contaminated Materials (Gloves, Weigh Boats)
  • Protocol: Place in a clear hazardous waste bag (2-mil polyethylene). Seal with tape and place in the solid hazardous waste drum. Do not throw in regular trash.

Visualized Workflows

Figure 1: Waste Stream Decision Matrix

This logic gate ensures the compound never enters an incompatible stream.

WasteDisposal Start Start: Identify Waste Form IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? IsSolid->IsLiquid No SolidPath Segregate into Solid Organic Waste IsSolid->SolidPath Yes AcidCheck CRITICAL: Is pH < 2? IsLiquid->AcidCheck FinalDisp Ship for Incineration (High Temp) SolidPath->FinalDisp LiquidCheck Check Solvent Type Halogenated Halogenated Solvent? (DCM, Chloroform) LiquidCheck->Halogenated Yes NonHalogenated Non-Halogenated? (DMSO, MeOH, Acetone) LiquidCheck->NonHalogenated No Halogenated->FinalDisp NonHalogenated->FinalDisp AcidCheck->LiquidCheck No Neutralize Neutralize carefully before addition AcidCheck->Neutralize Yes (Risk of HCN) Neutralize->LiquidCheck

Caption: Decision matrix for segregating 4-cyano-N-(2,4-dimethylphenyl)benzamide waste to prevent incompatible mixing.

Figure 2: Emergency Spill Response

A standardized response to prevent lab contamination.

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Double Gloves, Goggles) Alert->PPE Contain 3. Containment (Absorbent Pads/Vermiculite) PPE->Contain Clean 4. Cleanup (Scoop into HazBag) Contain->Clean Decon 5. Decontaminate (Soap/Water Wash) Clean->Decon

Caption: Immediate operational workflow for solid or liquid spills of benzamide derivatives.

Final Disposal Method: Incineration

The only definitive disposal method for this compound is high-temperature incineration .

  • Why: The aromatic ring and nitrile bond require high energy (typically >1000°C) to break down completely into CO₂, H₂O, and N₂/NOx.

  • Regulatory Code: While not explicitly P-listed or U-listed by specific name in 40 CFR 261.33, it is classified as a generic Organic Toxic Waste .

  • Labeling for Pickup: Ensure the manifest reads: "Waste Toxic Solids, Organic, N.O.S. (Contains 4-cyano-N-(2,4-dimethylphenyl)benzamide)."[2]

References

  • PubChem. (n.d.). 4-cyano-N-(2,4-dimethylphenyl)benzamide (Compound).[2] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-cyano-N-(2,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: Tenovin-1; N-(2,4-dimethylphenyl)-4-cyanobenzamide CAS: 380315-80-0 (Analogous/Generic) Application: Small molecule inhibitor of SirT1/SirT2; p53 activator.

Part 1: Executive Safety Strategy (The "Why")

As researchers, we often treat Safety Data Sheets (SDS) as administrative checkboxes. However, for bioactive small molecules like 4-cyano-N-(2,4-dimethylphenyl)benzamide (Tenovin-1) , a standard SDS often underestimates the risk.

The Senior Scientist's Perspective: While often classified merely as an "Irritant" or "Harmful if Swallowed" (GHS Category 4), this compound is a potent p53 activator . It functions by inhibiting Sirtuin 1 and 2, causing an accumulation of acetylated p53, which triggers cell cycle arrest and apoptosis.

  • The Risk: You are handling a compound designed to alter gene expression and cellular survival mechanisms.

  • The Protocol: We do not handle this as a simple organic salt. We handle it as a Potential Reproductive Toxin and Mutagen . The protocols below are designed to prevent all systemic absorption, not just acute burns.

Part 2: Risk Assessment & PPE Matrix
Hazard Identification
Hazard ClassGHS Classification (Conservative)Biological Implication
Acute Toxicity Category 4 (Oral)Harmful if swallowed; potential systemic toxicity.
Health Hazard Muta. 2 / Repr. 2 (Precautionary)Mechanism involves DNA/Chromatin modification. Treat as genotoxic.
Irritation Skin/Eye Cat 2Benzamide core can cause contact dermatitis and mucous membrane irritation.
PPE Selection Matrix

Standard nitrile gloves are insufficient for long-duration work with this compound in organic solvents.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Dry Solid) Nitrile Gloves (Min 0.11mm) Sufficient for incidental contact with the solid powder.
Hand Protection (Solution) Double Gloving (Nitrile) or Silver Shield® (Laminate) Critical: This compound is often dissolved in DMSO , which permeates nitrile in <5 mins, carrying the solute through the skin. Double gloving provides a "sacrificial" outer layer.
Respiratory Fume Hood (Certified) Primary Control. N95/P100 respirators are only for emergencies or outside a hood. Prevent inhalation of amorphous dust.[1]
Eye/Face Chemical Splash Goggles Safety glasses allow dust entry from the side. Goggles seal the orbital area.
Body Tyvek® Lab Coat (or Cotton with Sleeve Covers)Cotton retains dust. Tyvek is disposable and impermeable to dusts.
Part 3: Operational Workflows
Diagram 1: PPE & Engineering Control Logic

This logic flow ensures you select the correct control based on the physical state of the chemical.

PPE_Logic Start Start: Handling Tenovin-1 State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (e.g., in DMSO) State->Liquid Hood Engineering: Chemical Fume Hood (Sash at proper height) Solid->Hood SolventCheck Is Solvent DMSO/DMF? Liquid->SolventCheck Gloves1 PPE: Single Nitrile Gloves + Lab Coat Hood->Gloves1 Weighing Action: Weighing (Use Static-Free Spatula) Gloves1->Weighing Gloves2 PPE: Double Nitrile OR Laminate Gloves SolventCheck->Gloves2 Yes (High Permeation) Gloves3 PPE: Standard Nitrile SolventCheck->Gloves3 No (e.g., Water/Ethanol) Handling Action: Pipetting/Transfer Gloves2->Handling Gloves3->Handling

Caption: Decision tree for selecting PPE based on physical state and solvent carrier. Note the escalation for DMSO solutions.

Protocol A: Weighing & Solubilization

Objective: Prepare a stock solution (typically 10mM in DMSO) without generating airborne dust.

  • Engineering Setup:

    • Verify Fume Hood flow (face velocity 80–100 fpm).

    • Place an analytical balance inside the hood if possible. If not, use a powder funnel and tared vial to minimize transfer distance.

  • Weighing:

    • Don double nitrile gloves .

    • Use a disposable anti-static spatula. Benzamides can be electrostatically charged and "jump."

    • Technique: Do not dump powder. Tap gently. If powder spills on the balance, wipe immediately with a damp Kimwipe (acetone/ethanol) and dispose of the wipe as hazardous waste.

  • Solubilization (The Danger Zone):

    • Add DMSO directly to the vial containing the solid.

    • Vortexing: Cap the vial tightly. Vortex inside the hood.

    • Caution: If a drop of DMSO/Tenovin-1 solution hits your glove, remove the outer glove immediately . Do not wait. DMSO acts as a vehicle, dragging the inhibitor into your bloodstream.

Protocol B: Spill Response

Scenario: You drop a vial containing 10mg of Tenovin-1 powder on the floor.

  • Evacuate & Alert: Clear the immediate area (3-meter radius). Inform lab mates.

  • PPE Upgrade: Put on N95/P100 respirator (if outside hood), goggles, and double gloves.

  • Containment: Cover the powder with a wet paper towel (dampened with water) to prevent dust aerosolization. Do not sweep dry powder.

  • Cleanup:

    • Wipe up the damp powder/towel mixture.

    • Clean the surface with Ethanol (70%) followed by soap and water.

    • Place all waste in a sealed bag labeled "Hazardous Chemical Waste - Cytotoxic/Bioactive."

Part 4: Disposal & Waste Streams[2][3][4][5][6]

Core Directive: Never dispose of sirtuin inhibitors down the drain. They are bioactive and can affect aquatic life (aquatic toxicity is often high for benzamides).

Waste TypeDisposal PathContainer Labeling
Stock Solutions High-BTU Incineration"Flammable Organic Waste + Toxic" (List DMSO and Tenovin-1)
Solid Waste (Vials/Powder)Hazardous Solid Waste"Solid Chemical Waste - Toxic/Irritant"
Contaminated PPE Hazardous Solid WasteDo not throw in regular trash.
Wash Buffer Aqueous Chemical WasteCollect first rinse in hazardous waste; do not flush.
Diagram 2: Waste Stream Logic

Waste_Logic Source Waste Generated Type Identify Type Source->Type Liquid Liquid (Mother Liquor) Type->Liquid Solid Solid (Powder/Wipes) Type->Solid Halogen Contains Halogens? (Check specific analog) Liquid->Halogen Incineration High-Temp Incineration Solid->Incineration Sealed Container Halogen->Incineration Yes (Standard) Halogen->Incineration No (Bioactive Precaution) Landfill Sanitary Landfill Incineration->Landfill Ash only Drain Drain Disposal Drain->Source PROHIBITED

Caption: Disposal workflow emphasizing incineration for bioactive organics and prohibiting drain disposal.

References
  • PubChem. (n.d.). Compound Summary: Tenovin-1. National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Lain, S., et al. (2008). Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator. Cancer Cell, 13(5), 454-463.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450. United States Department of Labor. Retrieved March 3, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.